Aminobutanol
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859935 | |
| Record name | 1-Butanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 2-Amino-1-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.15 [mmHg] | |
| Record name | 2-Amino-1-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-20-8, 5856-62-2, 13054-87-0 | |
| Record name | 2-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobutan-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N008Q02GPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Aminobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobutanol and its isomers are versatile chiral building blocks with significant applications in the pharmaceutical and chemical industries. Their bifunctional nature, containing both an amino and a hydroxyl group, makes them valuable intermediates in the synthesis of a wide range of compounds, including emulsifiers, surfactants, and active pharmaceutical ingredients (APIs). For instance, specific enantiomers of this compound are crucial for the synthesis of drugs like ethambutol, an anti-tuberculosis agent, and dolutegravir, an HIV integrase inhibitor. This guide provides a comprehensive overview of the synthesis and characterization of key this compound isomers, offering detailed experimental protocols, data summaries, and visual workflows to support research and development efforts.
Synthesis of this compound Isomers
The synthesis of this compound can be achieved through various chemical and biological routes, with the choice of method often depending on the desired isomer and enantiopurity. This section details common synthetic approaches for 2-amino-1-butanol and 4-amino-1-butanol (B41920).
2-Amino-1-butanol
2-Amino-1-butanol is a chiral compound existing as (R) and (S) enantiomers. Its synthesis can be approached through several methods, including the reduction of the corresponding amino acid or through multi-step chemical reactions.
Synthesis of (R)-(-)-2-Amino-1-butanol from D-2-Aminobutyric Acid
A common method for producing enantiomerically pure (R)-(-)-2-amino-1-butanol involves the reduction of D-2-aminobutyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[1]
Experimental Protocol: Reduction of D-2-Aminobutyric Acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared in the flask.
-
Reactant Addition: A solution of D-2-aminobutyric acid in anhydrous tetrahydrofuran is added dropwise to the LiAlH₄ suspension while maintaining a controlled temperature.
-
Reaction: The reaction mixture is then typically refluxed for a specified period to ensure complete reduction.
-
Quenching: After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
Purification: The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure. The crude product can be further purified by chromatography on silica (B1680970) gel.[1]
Synthesis of dl-2-Amino-1-butanol from Butene-1
A patented method describes the synthesis of racemic 2-amino-1-butanol starting from butene-1. This process involves the reaction of butene-1 with a nitrile (such as acetonitrile) and chlorine, followed by hydrolysis of the resulting intermediate.[2][3]
Experimental Protocol: Synthesis from Butene-1
-
Reaction of Butene-1, Acetonitrile (B52724), and Chlorine: Butene-1 and chlorine are introduced into an excess of acetonitrile at a controlled low temperature (e.g., 0-5°C).[3] This forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.
-
Hydrolysis: The reaction mixture is then subjected to hydrolysis. For instance, methanol (B129727) and a catalytic amount of hydrochloric acid are added, and the mixture is refluxed.[2] This step converts the intermediate to dl-2-amino-1-butanol hydrochloride.
-
Isolation: Volatile components like methyl acetate (B1210297) are removed by distillation.
-
Neutralization and Extraction: The resulting dl-2-amino-1-butanol hydrochloride is dissolved in water and neutralized to a pH of approximately 11 with a base like sodium hydroxide. The free base can then be extracted with an organic solvent.[3]
-
Purification: The final product is obtained by distillation of the extract under reduced pressure.[3]
4-Amino-1-butanol
4-Amino-1-butanol is a useful intermediate and a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[4] Its synthesis can be accomplished through both chemical and biotechnological methods.
Chemical Synthesis via Reductive Amination
A two-step process for preparing 4-amino-1-butanol involves the catalytic isomerization of but-2-ene-1,4-diol followed by reductive amination.[5]
Experimental Protocol: Reductive Amination of But-2-ene-1,4-diol Isomerization Product
-
Isomerization: But-2-ene-1,4-diol is first catalytically isomerized to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran.[5]
-
Reductive Amination: The resulting mixture is then placed in a pressure reactor with a hydrogenation catalyst (e.g., Raney nickel) and liquid ammonia (B1221849).[5]
-
Hydrogenation: The reactor is heated, and hydrogen gas is introduced at high pressure. The reaction is allowed to proceed for several hours.[5]
-
Work-up: After the reaction, the ammonia is vented, the catalyst is removed by filtration (or centrifugation), and the product is purified by distillation under reduced pressure.[5]
Microbiological Synthesis
Metabolically engineered microorganisms, such as Corynebacterium glutamicum, can be used to produce 4-amino-1-butanol from glucose. This is achieved by introducing a synthetic pathway that converts putrescine to 4-amino-1-butanol.[6]
Experimental Protocol: Fermentative Production of 4-Amino-1-butanol
-
Strain Engineering: A production strain of Corynebacterium glutamicum is engineered to express genes for putrescine aminotransferase and aldehyde dehydrogenase from Escherichia coli.[6] Competing metabolic pathways may also be eliminated to improve yield.[6]
-
Fermentation: The engineered strain is cultured in a suitable fermentation medium containing glucose as a carbon source under optimized conditions (e.g., temperature, pH, aeration).
-
Extraction and Purification: After fermentation, the 4-amino-1-butanol is recovered from the culture broth. The pH of the broth is adjusted, and the product is extracted using an organic solvent like chloroform.[6] The extracted product is then purified by rectification under reduced pressure.[6]
Synthesis Workflow Diagrams
Caption: Synthesis of (R)-(-)-2-Amino-1-butanol.
Caption: Synthesis of 4-Amino-1-butanol.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and, for chiral isomers, the enantiomeric excess of the synthesized this compound. Common analytical techniques include spectroscopy and chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound isomers. The chemical shifts of the protons and carbons provide information about their chemical environment.
| Isomer | Technique | Solvent | Chemical Shifts (δ, ppm) |
| (S)-(+)-2-Amino-1-butanol | ¹H NMR | CDCl₃ | 3.57 (dd, 1H), 3.28 (dd, 1H), 2.73 (m, 1H), 1.44 (m, 1H), 1.29 (m, 1H), 0.94 (t, 3H)[7] |
| (R)-(-)-2-Amino-1-butanol | ¹H NMR | CDCl₃ | Similar to (S)-enantiomer |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (R)-3-aminobutan-1-ol, GC-MS analysis shows a dominant [M-H₂O] fragment at m/z = 90.1.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of aminobutanols will show characteristic absorption bands for O-H, N-H, and C-H bonds.
Chromatographic Analysis
Gas Chromatography (GC)
GC can be used to assess the purity of this compound. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
Determining the enantiomeric purity of chiral this compound isomers is critical, especially in pharmaceutical applications.[9] Since this compound lacks a UV-absorbing chromophore, direct detection by UV-Vis is not feasible.[9] Two primary HPLC-based approaches are used:
-
Pre-column Derivatization: The this compound enantiomers are reacted with a chiral derivatizing agent that contains a chromophore.[9][10] This creates diastereomers that can be separated on a standard achiral column (e.g., C18) and detected by a UV detector.[9]
-
Chiral Stationary Phase (CSP): The enantiomers are directly separated on a chiral HPLC column without prior derivatization.[9]
Experimental Protocol: Chiral Purity Analysis by Pre-column Derivatization HPLC
-
Derivatization: The this compound sample is reacted with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) in a suitable solvent.[11]
-
Sample Preparation: The resulting solution containing the diastereomeric derivatives is diluted with the HPLC mobile phase.[10]
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 column and a UV detector.[11]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[11]
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]
-
Detection Wavelength: Set to a wavelength where the derivatizing agent absorbs, such as 254 nm.[11]
-
-
Data Analysis: The peaks corresponding to the two diastereomers are identified based on their retention times. The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two diastereomers.[10]
Chiral Purity Analysis Workflow
Caption: Workflow for chiral purity analysis of this compound.[10]
Biological Significance: 4-Amino-1-butanol as a GABA Precursor
4-Amino-1-butanol is a precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[4][12] The metabolic conversion of 4-amino-1-butanol to GABA is analogous to the conversion of 1,4-butanediol (B3395766) to γ-hydroxybutyric acid (GHB).[4]
Caption: Metabolic pathway of 4-amino-1-butanol to GABA.[4]
Summary of Physicochemical and Quantitative Data
| Property | 2-Amino-1-butanol | 4-Amino-1-butanol |
| Molecular Formula | C₄H₁₁NO[13] | C₄H₁₁NO[14] |
| Molecular Weight | 89.14 g/mol [13] | 89.14 g/mol [14] |
| Boiling Point | 172-174 °C | 206 °C |
| Melting Point | -2 °C | 16-18 °C |
| Density | 0.944 g/mL at 25 °C | 0.967 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.453 | ~1.462 |
| CAS Number (racemate) | 96-20-8[15] | 13325-10-5[6] |
| Synthesis Yield (Example) | 35-38% (from Butene-1)[3] | 85% (from But-2-ene-1,4-diol)[5], 90.8% (Microbiological)[6] |
| Purity (Example) | 90-92% (from Butene-1)[3] | 99.5% (Microbiological)[6] |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound isomers. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthetic versatility and biological relevance of aminobutanols underscore their continued importance as key chemical intermediates. Accurate and robust analytical characterization, particularly for chiral purity, remains a critical aspect of their application in the synthesis of complex and stereospecific molecules.
References
- 1. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 2. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 3. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 4. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 5. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 6. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 7. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 12. GABA - Wikipedia [en.wikipedia.org]
- 13. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Butanol, 2-amino- [webbook.nist.gov]
An In-depth Technical Guide to Aminobutanol Derivatives: Synthesis, Properties, and Applications
Aminobutanol and its derivatives represent a class of chiral compounds with significant importance in organic synthesis and the pharmaceutical industry. These molecules, characterized by an amino group and a hydroxyl group on a butane (B89635) backbone, serve as versatile building blocks for a wide range of biologically active molecules. Their stereochemistry is often a critical determinant of their pharmacological and toxicological profiles, making enantioselective synthesis and analysis paramount.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and analytical methodologies for key this compound derivatives, tailored for researchers and professionals in drug development.
Physicochemical Properties of this compound Isomers
This compound isomers are typically colorless to light yellow, hygroscopic liquids with an amine-like odor at room temperature.[2][3] Their polarity, conferred by the amine and alcohol functional groups, allows for high solubility in water and other protic solvents.[2] This miscibility is crucial for their application in various aqueous reaction systems.
| Property | 2-Amino-1-butanol | (R)-(-)-2-Amino-1-butanol | 4-Amino-1-butanol |
| CAS Number | 96-20-8[4] | 5856-63-3[5] | 13325-10-5[6] |
| Molecular Formula | C₄H₁₁NO[3] | C₄H₁₁NO[5] | C₄H₁₁NO[6] |
| Molecular Weight | 89.14 g/mol [3][4] | 89.14 g/mol [5] | 89.14 g/mol [6] |
| Boiling Point | 176-178 °C[4] | - | - |
| Melting Point | -2 °C[4] | - | - |
| Density | 0.943 g/mL at 25 °C[4] | - | - |
| Refractive Index | n20/D 1.4510[4] | - | - |
| XLogP3 | -0.4[3] | - | -1.1[6] |
Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is a key challenge and a major cost driver in the production of pharmaceuticals like Dolutegravir and Ethambutol.[7][8] Strategies generally fall into four main categories: chemoenzymatic methods, asymmetric catalysis, chiral resolutions, and the use of chiral pool starting materials.[7]
| Derivative | Starting Material | Key Reagents/Method | Yield | Purity | Reference |
| (R)-(-)-2-Amino-1-butanol | D-2-Aminobutyric acid | Lithium aluminium tetrahydride (LiAlH₄) in THF | 61% | - | [5] |
| (S)-2-Aminobutanol | (S)-2-aminobutyric acid | Supported metal catalyst, H₂ | High | High | [9] |
| (R)-3-Aminobutan-1-ol | (R)-3-aminobutanoic acid | Sodium aluminum hydride | 61-67% | 96-99% | [7][10] |
| (R)-3-Aminobutanol | 4-hydroxy-2-butanone | Reductive amination, then chiral resolution with (S)-mandelic acid | - | - | [11] |
| (R)-3-Aminobutanol | (R)-3-aminobutyric acid | Esterification, amino-protection, reduction with NaBH₄/LiCl | High | - | [12] |
A common and direct approach involves the reduction of the corresponding chiral amino acid. For instance, (R)-3-aminobutan-1-ol, a key intermediate for the anti-AIDS drug Dolutegravir, can be synthesized in one step by reducing (R)-3-aminobutanoic acid with a low-cost reducing agent like sodium aluminum hydride.[7][10]
Biological Activities and Applications
This compound derivatives are crucial intermediates in the pharmaceutical industry. Their specific stereoisomers are often responsible for the desired therapeutic effects.
-
(S)-2-Aminobutanol : This is the most critical intermediate for the antitubercular drug Ethambutol.[9] The efficacy of Ethambutol is highly dependent on its stereochemistry; the (S,S)-configured diastereomer is approximately 500 times more potent than the (R,R)-diastereomer, highlighting the need for enantiopure synthesis.[8]
-
(R)-3-Aminobutanol : It is a key intermediate in the synthesis of Dolutegravir, an integrase inhibitor used for the treatment of HIV/AIDS.[7][11]
-
4-Amino-1-butanol : This derivative is an analogue and precursor of the neurotransmitter γ-aminobutyric acid (GABA).[13] In biological systems, it can be converted to GABA through a two-step enzymatic process.[13]
-
Antimycobacterial Activity : Studies have shown that derivatives incorporating the (R)-configuration of 2-amino-1-butanol exhibit potent antimycobacterial activity against Mycobacterium tuberculosis, with MIC values ranging from 0.65-14.03 μM. The corresponding (S)-enantiomers showed no significant activity.[2]
| Derivative/Compound | Biological Activity | Target/Application | Quantitative Data | Reference |
| (S,S)-Ethambutol | Antitubercular | Tuberculosis | ~500x more potent than (R,R) form | [8] |
| (R)-2-amino-1-butanol derivatives | Antimycobacterial | M. tuberculosis H37Rv | MIC: 0.65-14.03 μM | [2] |
| (S)-2-amino-1-butanol derivatives | Antimycobacterial | M. tuberculosis H37Rv | No measurable activity | [2] |
| (R)-3-aminobutan-1-ol | Pharmaceutical Intermediate | Dolutegravir (Anti-HIV) | - | [7][11] |
| 4-Amino-1-butanol | GABA Precursor | Neurotransmitter Synthesis | - | [13] |
Experimental Protocols: Analysis and Separation
The analysis of this compound derivatives is challenging because they lack a UV-absorbing chromophore, precluding direct detection with standard HPLC-UV methods.[1][7] Furthermore, their chiral nature necessitates specialized techniques for enantiomeric separation.
HPLC-Based Enantiomeric Separation
Two primary HPLC strategies are employed for the chiral separation of this compound enantiomers: pre-column derivatization and direct separation on a chiral stationary phase (CSP).[1]
Protocol 1: Pre-column Derivatization with (R)-(+)-1-phenylethyl sulfonyl chloride [14]
This method is for the separation of 3-aminobutanol enantiomers.
-
Derivatization : React 3-aminobutanol with (R)-(+)-1-phenyl ethyl sulfonyl chloride to form diastereomers.
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column : Dima reversed-phase C18 column.[14]
-
Mobile Phase : Acetonitrile-water (80:20 v/v).[14]
-
Flow Rate : 1.0 mL/min.[14]
-
Column Temperature : 30°C.[14]
-
Detection : UV at 254 nm.[14]
-
Injection Volume : 20 μL.[14]
-
Data Analysis : The two peaks corresponding to the diastereomers are integrated to determine the enantiomeric excess.
Protocol 2: Direct Separation using Chiral Stationary Phase [1]
This protocol is a general method for 2-aminobutanol enantiomers.
-
Sample Preparation : Dissolve the 2-aminobutanol standard in the mobile phase.
-
Chromatographic System : HPLC system.
-
Column : A chiral stationary phase (CSP) column, such as one based on crown ether.[1]
-
Mobile Phase : Typically a non-polar solvent mixture like n-hexane/isopropanol. A specific example for 3-aminobutanol uses n-hexane:isopropanol (9:1) on an AD-H column.[14]
-
Detection : As there is no chromophore, a detector other than UV is required, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Data Analysis : Calculate the enantiomeric excess using the peak areas of the two separated enantiomers.[1]
Gas Chromatography (GC) and Other Methods
GC-based methods are also used, but often require derivatization to increase volatility and improve separation.[7]
-
Derivatization for GC : For chiral analysis of (R)-3-aminobutan-1-ol, derivatization is often necessary. One approach involves reacting the this compound with benzyl (B1604629) chloroformate.[7] For GC separation of amines, derivatizing agents like trifluoroacetic anhydride (B1165640) are common.[15]
-
NMR Analysis : Quantitative NMR (qNMR) can be used to determine the purity of the final product by comparing the integral of the product signal against a known internal standard, such as 1,3,5-trimethoxybenzene.[7]
-
Mass Spectrometry (MS) : GC-MS is used for product characterization. The mass spectrum for (R)-3-aminobutan-1-ol shows a characteristic [M-H₂O] fragment at m/z = 90.1.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-1-丁醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 10. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 11. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 12. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 13. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]
- 14. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Aminobutanol Isomers in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobutanol, a four-carbon amino alcohol, exists in several isomeric forms, each possessing distinct and significant mechanisms of action within biological systems. This technical guide provides an in-depth exploration of the core biological activities of three primary isomers: 2-amino-1-butanol, 3-amino-1-butanol, and 4-amino-1-butanol (B41920). This document details their molecular targets, delineates the signaling and metabolic pathways they influence, presents quantitative data on their biological effects, and provides comprehensive experimental protocols for the key assays cited. The information is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of how these versatile compounds interact with biological systems.
2-Amino-1-Butanol: A Disruptor of Malarial Phospholipid Metabolism
2-Amino-1-butanol has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action is centered on the disruption of the parasite's phospholipid metabolism, which is essential for membrane biogenesis during its rapid proliferation within human erythrocytes.
Core Mechanism of Action
The primary mode of action of 2-amino-1-butanol against P. falciparum involves its incorporation into phospholipids (B1166683), leading to the formation of unnatural phosphatidyl-aminobutanol. This aberrant phospholipid accumulates at the expense of natural phosphatidylethanolamine (B1630911) (PE) biosynthesis. The disruption of PE synthesis and the overall phospholipid composition of the parasite's membranes have a detrimental impact on its growth and viability.[1] This targeted interference with a crucial metabolic pathway highlights the potential of 2-amino-1-butanol and its derivatives as antimalarial agents.
Signaling and Metabolic Pathways
The metabolic pathway affected by 2-amino-1-butanol is the de novo synthesis of phosphatidylethanolamine within the malaria parasite. By acting as a competitive substrate for ethanolamine, it enters the Kennedy pathway for phospholipid synthesis, ultimately leading to the production of non-functional phospholipids.
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| IC50 (Inhibition of parasite multiplication) | 50-80 µM | Plasmodium falciparum (in vitro) | [1] |
Experimental Protocols
This protocol is for determining the 50% inhibitory concentration (IC50) of 2-amino-1-butanol against the asexual erythrocytic stages of P. falciparum.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Incubate at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronize parasite cultures to the ring stage by sorbitol treatment.
-
-
Drug Dilution and Plate Preparation:
-
Prepare a stock solution of 2-amino-1-butanol in sterile distilled water or an appropriate solvent.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM).
-
Add 100 µL of each drug dilution to a 96-well microtiter plate in triplicate. Include drug-free wells as a negative control.
-
-
Infection and Incubation:
-
Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
-
Growth Inhibition Assessment (SYBR Green I Assay):
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from negative controls.
-
Plot the fluorescence intensity against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
This protocol measures the effect of 2-amino-1-butanol on the biosynthesis of phospholipids in P. falciparum.
-
Parasite Preparation:
-
Use a synchronized culture of P. falciparum-infected erythrocytes at the trophozoite stage.
-
-
Incubation with Precursors and Inhibitor:
-
Incubate the infected erythrocytes in a medium containing a radiolabeled precursor for phospholipid synthesis (e.g., [3H]ethanolamine).
-
Add varying concentrations of 2-amino-1-butanol to the culture medium.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Lipid Extraction:
-
After incubation, wash the cells to remove unincorporated radiolabel.
-
Extract the total lipids from the cells using a chloroform:methanol solvent system.
-
-
Thin-Layer Chromatography (TLC):
-
Separate the different phospholipid classes from the lipid extract by TLC on silica (B1680970) gel plates.
-
Use a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water).
-
-
Quantification:
-
Visualize the phospholipid spots (e.g., by autoradiography).
-
Scrape the silica corresponding to each phospholipid spot into scintillation vials.
-
Quantify the radioactivity in each spot using a liquid scintillation counter.
-
-
Data Analysis:
-
Compare the incorporation of the radiolabeled precursor into different phospholipids in the presence and absence of 2-amino-1-butanol to determine the inhibitory effect on specific pathways.
-
3-Amino-1-Butanol: A Chiral Building Block in Pharmaceutical Synthesis
Current research has primarily focused on the application of 3-amino-1-butanol as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its specific stereoisomers are pivotal in creating enantiomerically pure drugs.
Core Application
The (R)-enantiomer of 3-amino-1-butanol is a key building block in the synthesis of Dolutegravir, an integrase inhibitor used in the treatment of HIV. Its specific three-dimensional structure is essential for the final drug's efficacy and binding to its target. There is currently limited information available on the direct biological mechanism of action of 3-amino-1-butanol itself in biological systems. Its primary significance lies in its role in synthetic organic chemistry for the production of bioactive molecules.
4-Amino-1-Butanol: A Precursor to the Neurotransmitter GABA and an Enzyme Inhibitor
4-Amino-1-butanol, also known as 4-hydroxybutylamine, exerts its biological effects through two primary mechanisms: acting as a precursor to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and as an inhibitor of the enzyme transglutaminase 2.
Core Mechanisms of Action
-
GABA Precursor: 4-Amino-1-butanol is a direct metabolic precursor to GABA. It is converted in a two-step enzymatic process, thereby increasing the available pool of this key inhibitory neurotransmitter in the nervous system.[2]
-
Enzyme Inhibition: 4-Amino-1-butanol has been shown to be an inhibitor of porcine liver transglutaminase 2.[1][3] Transglutaminases are enzymes involved in post-translational modification of proteins, and their dysregulation has been implicated in various diseases.
Signaling and Metabolic Pathways
The conversion of 4-amino-1-butanol to GABA involves two key enzymes: aldehyde reductase and aldehyde dehydrogenase.
References
A Technical Guide to the Stereochemistry and Enantiomers of 2-Aminobutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of 2-aminobutanol, focusing on its enantiomers, (R)-(-)-2-aminobutanol and (S)-(+)-2-aminobutanol. It covers their distinct physicochemical properties, their significant roles in pharmaceutical synthesis, and detailed experimental protocols for their separation and production.
Introduction to the Stereochemistry of 2-Aminobutanol
2-Aminobutanol is a chiral organic compound featuring a stereocenter at the second carbon atom (C2), the carbon to which the amino group is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-(-)-2-aminobutanol and (S)-(+)-2-aminobutanol.
The distinct three-dimensional arrangement of atoms in these enantiomers leads to identical physical properties in an achiral environment, such as boiling point and density, but different interactions with other chiral molecules and polarized light. This stereochemical difference is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug molecule provides the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects.[1][2] (S)-(+)-2-aminobutanol, for instance, is a critical chiral building block for the synthesis of the bacteriostatic anti-tuberculosis agent (S,S)-ethambutol.[3] The (S,S)-diastereomer of ethambutol (B1671381) is significantly more potent—by a factor of about 500—than its (R,R) counterpart, underscoring the necessity of using the enantiomerically pure precursor.[3]
Figure 1: Relationship between racemic 2-aminobutanol and its enantiomers.
Physicochemical Properties
The enantiomers of 2-aminobutanol share many physical properties but differ in their optical activity. The following table summarizes key quantitative data for the racemic mixture and its individual enantiomers.
| Property | Racemic (±)-2-Aminobutanol | (R)-(-)-2-Aminobutanol | (S)-(+)-2-Aminobutanol |
| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₁NO[5] | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [4] | 89.14 g/mol [5] | 89.14 g/mol |
| CAS Number | 96-20-8[6] | 5856-63-3[5] | 5856-62-2 |
| Melting Point | -2 °C (lit.)[6] | -2 °C (lit.)[5] | Not specified, but expected to be -2 °C |
| Boiling Point | 176-178 °C (lit.)[6] | 172-174 °C (lit.)[5] | 172-174 °C (lit.) |
| Density | 0.943 g/mL at 25 °C (lit.)[6] | 0.943 g/mL at 20 °C (lit.)[5] | 0.944 g/mL at 25 °C (lit.)[7] |
| Refractive Index | n20/D 1.4510 (lit.)[6] | n20/D 1.452 (lit.)[5] | n20/D 1.4521 (lit.) |
| Specific Rotation [α] | Not applicable | -10° (neat, 19°C)[5] | +9 to +11° (neat, 20°C)[7] |
Experimental Protocols
The separation of 2-aminobutanol enantiomers is a crucial step for their application in pharmaceuticals. Several methods have been developed, including classical chemical resolution, enzymatic processes, and biosynthesis.
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves reacting racemic 2-aminobutanol with a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form a pair of diastereomeric salts.[8] These salts have different solubilities, allowing one to be selectively crystallized and separated.
Protocol:
-
Salt Formation: Dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent, such as distilled water.[8]
-
Reaction: Slowly add racemic 2-aminobutanol to the solution of the resolving agent. The molar ratio of tartaric acid to aminobutanol is typically around 1.0:0.8 to 1.0:1.2.[8]
-
Crystallization: Allow the resulting solution to stand undisturbed, protected from light, for 20-30 hours. The less soluble diastereomeric salt (in this case, S-(+)-2-aminobutanol-L-(+)-tartrate) will preferentially crystallize out of the solution.[8]
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt crystals in water and add a base (e.g., NaOH, NaHCO₃) to adjust the pH to 11-13. This neutralizes the tartaric acid and liberates the free S-(+)-2-aminobutanol.[8]
-
Purification: The enantiomerically enriched 2-aminobutanol can then be isolated and purified, typically by extraction and reduced-pressure distillation.[8] The other enantiomer can be recovered from the mother liquor from step 4.
Figure 2: Workflow for chiral resolution by diastereomeric salt crystallization.
Enzymatic Kinetic Resolution
Kinetic resolution utilizes enzymes that selectively react with one enantiomer over the other. Penicillin G acylase can be used for the enantioselective hydrolysis of an N-phenylacetyl derivative of racemic 2-aminobutanol.[9][10]
Protocol:
-
Substrate Preparation: Synthesize the N-phenylacetyl derivative of racemic 2-aminobutanol by reacting it with methyl phenylacetate.[9]
-
Immobilization of Enzyme: Immobilize penicillin G acylase on a solid support, such as gelatin or Eupergit C, to allow for easy recovery and reuse.[9][10]
-
Enzymatic Hydrolysis: Add the immobilized enzyme to a buffered aqueous solution of the N-phenylacetyl-(±)-2-aminobutanol substrate. The enzyme will selectively hydrolyze the (S)-enantiomer of the substrate to yield (S)-2-amino-1-butanol.[9] The (R)-enantiomer of the substrate remains largely unreacted.
-
Reaction Monitoring: Monitor the reaction progress until approximately 50% conversion is achieved to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Product Separation: After the reaction, filter to remove the immobilized enzyme. Acidify the filtrate to separate the unreacted (R)-N-phenylacetyl-2-aminobutanol (which precipitates) from the aqueous solution containing the (S)-2-aminobutanol salt.
-
Isolation: Basify the aqueous layer and extract the (S)-2-aminobutanol. The (R)-enantiomer can be recovered from the precipitated substrate by chemical hydrolysis. This method can yield (S)-2-amino-1-butanol with an enantiomeric excess (>99%).[9][10]
Figure 3: Process of enzymatic kinetic resolution.
Biosynthesis of (S)-2-Aminobutanol
Recent advances in synthetic biology have enabled the in vivo production of enantiopure (S)-2-aminobutanol in microorganisms like Saccharomyces cerevisiae (baker's yeast).[11][12][13] This approach offers a potentially greener and more sustainable alternative to chemical synthesis.
Methodology Overview: The biosynthetic pathway is engineered in yeast starting from the endogenous amino acid L-threonine.
-
Step 1 (Deamination): A heterologous threonine deaminase (e.g., from Bacillus subtilis) is introduced to convert L-threonine into 2-ketobutyric acid.[3][12]
-
Step 2 (Reductive Amination): A mutated glutamate (B1630785) dehydrogenase is used to aminate 2-ketobutyric acid, yielding (S)-2-aminobutyric acid ((S)-ABA).[3][12]
-
Step 3 (Reduction to Alcohol): The pathway is extended by introducing a carboxylic acid reductase (CAR) and an aldehyde reductase. These enzymes, along with a required phosphopantetheinyl transferase, catalyze the reduction of the carboxylic acid group of (S)-ABA to the primary alcohol, forming (S)-2-aminobutanol.[3][12]
This multi-enzyme cascade within the yeast cell produces the chiral this compound directly.[12]
Figure 4: Biosynthetic pathway to (S)-2-aminobutanol in engineered yeast.
Analytical Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric purity of chiral compounds. A key challenge with 2-aminobutanol is its lack of a chromophore, which prevents direct detection with a standard UV detector.[14] Two primary strategies are employed to overcome this.
1. Indirect Method: Pre-column Derivatization This method involves reacting the this compound enantiomers with a chiral derivatizing agent that contains a chromophore. This creates diastereomers that can be separated on a standard achiral HPLC column (e.g., C18) and detected via UV.[14]
2. Direct Method: Chiral Stationary Phase (CSP) This is a more direct approach where the racemic mixture is injected directly onto an HPLC column that has a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. This method avoids the need for derivatization but requires specialized and often more expensive chiral columns.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(-)-2-Amino-1-butanol 98 5856-63-3 [sigmaaldrich.com]
- 6. 2-アミノ-1-ブタノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 12. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Aminobutanol as a Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral aminobutanols, particularly the enantiomers (S)-2-aminobutanol and (R)-2-aminobutanol, have emerged as indispensable building blocks in the landscape of modern organic synthesis. Their inherent chirality and versatile functional groups—an amine and a hydroxyl group—make them highly valuable starting materials for the asymmetric synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with chiral aminobutanol, serving as a technical resource for professionals in research and drug development.
Introduction: The Significance of Chiral Aminobutanols
Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule dictates its interaction with biological targets, often determining its efficacy and safety profile. Enantiomerically pure compounds are crucial, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] Chiral 2-aminobutanol serves as a cornerstone in constructing such enantiopure molecules.
Its most prominent application lies in the synthesis of the anti-tuberculosis drug ethambutol (B1671381), where (S)-2-aminobutanol is a key precursor. The (S,S)-diastereomer of ethambutol is significantly more potent than its (R,R)-counterpart.[1] Furthermore, these chiral building blocks are integral to the synthesis of anti-epileptic medications like levetiracetam (B1674943) and brivaracetam.[2] The growing demand for enantiomerically pure pharmaceuticals underscores the importance of efficient and scalable methods for producing chiral aminobutanols.
Synthetic Methodologies for Enantiopure this compound
A variety of strategies have been developed to obtain enantiomerically pure aminobutanols, ranging from classical chemical resolutions to modern biocatalytic and asymmetric synthesis approaches.
Chiral Resolution of Racemic 2-Aminobutanol
A prevalent method for obtaining enantiopure 2-aminobutanol is the resolution of a racemic mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, most commonly tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by crystallization.
The general workflow for this process is as follows:
Chemical Synthesis from Chiral Precursors
Enantiopure aminobutanols can be synthesized from readily available chiral starting materials, such as amino acids. This approach avoids the need for a resolution step, which has a theoretical maximum yield of 50% for the desired enantiomer.
A common method involves the reduction of an enantiopure α-aminobutyric acid. For instance, (R)-(-)-2-amino-1-butanol can be synthesized by the reduction of D-2-aminobutyric acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
Catalytic Hydrogenation
Direct catalytic hydrogenation of enantiopure 2-aminobutyric acid offers a more scalable and potentially safer alternative to metal hydride reductions. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium-based catalysts, under a hydrogen atmosphere.[3][4]
Biocatalytic Synthesis
In recent years, biocatalysis has emerged as a powerful and sustainable method for producing chiral compounds. Genetically engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), can be programmed to produce (S)-2-aminobutanol from simple starting materials like L-threonine.[1][2] This in vivo synthesis offers the potential for environmentally friendly production under mild conditions.[5]
The biosynthetic pathway in S. cerevisiae involves a multi-step enzymatic conversion:
Quantitative Data on Synthetic Methods
The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as yield and enantiomeric excess (ee). The following tables summarize representative data from the literature for the various methods.
Table 1: Chiral Resolution of Racemic 2-Aminobutanol
| Resolving Agent | Target Enantiomer | Yield of Diastereomeric Salt | Yield of Enantiomer | Reference |
| L-(+)-Tartaric Acid | (S)-2-Aminobutanol | 94.3% | >85.0% | [6] |
| L-(+)-Tartaric Acid | (R)-2-Aminobutanol (from filtrate) | 99.0% | >85.0% | [6] |
Table 2: Catalytic Hydrogenation of 2-Aminobutyric Acid
| Enantiomer | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Purity | Molar Yield | Reference |
| (S)-2-Aminobutanol | Supported Metal Catalyst | 60 - 70 | 2 - 4 | 4 - 10 | 99.5% (GC) | Not Specified | [3][7] |
| L-2-Aminobutanol | Rhodium on Carbon | 95 | 6 - 10 | Not Specified | 99.2% (GC) | 80.1% | [8] |
| L-2-Aminobutanol | Palladium on Carbon | ~100 | 9 - 13 | Not Specified | 99.6% (GC) | 75.6% | [8] |
Table 3: Biocatalytic Synthesis of (S)-2-Aminobutanol
| Host Organism | Precursor | Product Concentration (mg/L) | Reference |
| Saccharomyces cerevisiae | (S)-2-Aminobutyric Acid | up to 1.10 | [2][5] |
| Saccharomyces cerevisiae | L-Threonine (fed) | >1.70 (of (S)-2-aminobutyric acid) | [2][5] |
Applications in Organic Synthesis
Beyond its role as a precursor, this compound and its derivatives are utilized as chiral auxiliaries to control the stereochemistry of various chemical reactions.
Precursor for Pharmaceutical Synthesis: Ethambutol
A primary application of (S)-2-aminobutanol is in the industrial synthesis of ethambutol. The process involves the reaction of two equivalents of (S)-2-aminobutanol with 1,2-dichloroethane (B1671644).
Chiral Auxiliaries in Asymmetric Reactions
Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation. While specific examples detailing this compound itself as a widely-used, commercially available auxiliary (like Evans auxiliaries) are less common in the provided literature, the principle involves forming a chiral derivative (e.g., an oxazolidinone) that biases the approach of reagents to one face of the molecule. This strategy is particularly effective in reactions like asymmetric alkylations and aldol (B89426) reactions.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol for Chiral Resolution of Racemic 2-Aminobutanol with L-(+)-Tartaric Acid
Objective: To separate (S)-2-aminobutanol from a racemic mixture.
Materials:
-
Racemic 2-aminobutanol
-
L-(+)-tartaric acid
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) or Calcium hydroxide (Ca(OH)₂)
-
Absolute ethanol (B145695)
-
Ice bath
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of distilled water. In a separate vessel, dissolve racemic 2-aminobutanol. Add the 2-aminobutanol solution dropwise to the tartaric acid solution with stirring. The molar ratio of tartaric acid to racemic 2-aminobutanol should be approximately 1.0:0.8 to 1.0:1.2.[11]
-
Crystallization: Allow the resulting solution to stand undisturbed, protected from light, at a controlled temperature (e.g., 5-20 °C) for 20-30 hours to facilitate the crystallization of the less soluble diastereomeric salt, (S)-2-aminobutanol L-(+)-tartrate.[11]
-
Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash the collected crystals with ice-cold absolute ethanol. Dry the crystals to obtain the purified (D)-2-amino butanol tartrate mixture (note: nomenclature can vary, this corresponds to the (S)-enantiomer salt with L-(+)-tartaric acid). A yield of approximately 84.2% for the tartrate salt has been reported.[11]
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in distilled water. Add a base, such as NaOH or Ca(OH)₂, to the solution until the pH reaches 11-14. This neutralizes the tartaric acid and liberates the free (S)-2-aminobutanol.[11]
-
Purification: Filter the solution to remove the tartrate salt (e.g., calcium tartrate). The filtrate, containing the enantiopure this compound, is then subjected to distillation under reduced pressure to yield the purified (S)-(+)-2-aminobutanol.
Protocol for the Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation
Objective: To synthesize (S)-2-aminobutanol from (S)-2-aminobutyric acid via catalytic hydrogenation.[3][7]
Materials:
-
(S)-2-aminobutyric acid
-
Deionized water
-
Supported metal catalyst (e.g., Palladium on activated carbon)
-
Hydrogen gas
-
Acid (for pH adjustment)
-
Base (for neutralization)
Procedure:
-
Preparation of Reaction Mixture: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL. Adjust the pH of the solution to between 1 and 5 using a suitable acid.
-
Catalyst Addition: Add the supported metal catalyst to the solution. The amount of active metal should be in the range of 0.05% to 0.5% of the weight of the (S)-2-aminobutyric acid.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 2-4 MPa. Heat the reaction to 60-70 °C and maintain vigorous stirring. The reaction is typically complete within 4-10 hours, indicated by the cessation of hydrogen uptake.
-
Work-up and Purification: After the reaction, cool the mixture to room temperature and filter to separate the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the concentrated solution with a base, which may cause the precipitation of salts. Filter the mixture again. The final filtrate is purified by distillation to yield the (S)-2-aminobutanol product, which can achieve a purity of up to 99.5%.[3]
Protocol for the Synthesis of Ethambutol from (S)-2-Aminobutanol
Objective: To synthesize ethambutol via condensation of (S)-2-aminobutanol with 1,2-dichloroethane.[12]
Materials:
-
(S)-(+)-2-amino-1-butanol
-
1,2-dichloroethane
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Hydrochloric acid (in ethanol)
Procedure:
-
Condensation Reaction: In a reaction vessel, heat (S)-(+)-2-amino-1-butanol (e.g., 3.3 moles) to 110 °C with stirring. Slowly add 1,2-dichloroethane (e.g., 0.35 moles) over 2 hours, maintaining the temperature between 110 °C and 140 °C. After the addition is complete, maintain this temperature for an additional 3 hours.
-
Neutralization and Work-up: Cool the reaction mixture to 60-80 °C. Add sodium hydroxide (e.g., 0.6 moles) and stir at 85-95 °C for 30 minutes to neutralize the HCl formed during the reaction.
-
Recovery of Excess Reagent: Recover the excess (S)-(+)-2-amino-1-butanol by distillation under reduced pressure (e.g., at 150 °C and -0.09 MPa).
-
Product Isolation and Salt Formation: Cool the residue to 70 °C and add absolute ethanol. Stir at 75-80 °C for 30 minutes and perform a hot filtration. Slowly cool the filtrate to approximately 30 °C.
-
Crystallization of Hydrochloride Salt: Dropwise, add an ethanol solution of hydrochloric acid (e.g., 30% HCl) with stirring, adjusting the pH to 3-3.5. Slowly cool the mixture to 8-10 °C to induce crystallization.
-
Final Product: Filter the crystalline solid to obtain ethambutol hydrochloride. A yield of around 80% with a purity of 99.8% has been reported.[12]
Conclusion
This compound, in its enantiomerically pure forms, is a cornerstone chiral building block in organic synthesis, with profound implications for the pharmaceutical industry. The diverse synthetic routes available, from classical resolution to innovative biocatalytic methods, provide chemists with a range of options to access these valuable compounds. The choice of method often depends on factors such as scale, cost, and environmental considerations. As the demand for enantiopure drugs continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of chiral aminobutanols will remain an active and important area of research. This guide has provided a technical foundation for understanding and utilizing these critical chiral synthons in the pursuit of novel and improved therapeutics.
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 4. CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 7. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 8. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 12. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
Navigating the Physicochemical Landscape of Aminobutanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobutanol, a chiral amino alcohol, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its efficacy and the safety of the final active pharmaceutical ingredient (API) are intrinsically linked to its purity and stability. Understanding the solubility and stability of this compound in various solvents is paramount for developing robust manufacturing processes, stable formulations, and reliable analytical methods. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound isomers and details the experimental protocols for determining both solubility and stability. In the absence of extensive quantitative data in publicly available literature, this guide focuses on established methodologies, enabling researchers to generate the specific data required for their applications.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, from reaction kinetics to purification and formulation. While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in scientific literature, qualitative descriptions and the general principles of amine solubility provide valuable guidance.
General Solubility Profile
This compound and its isomers are generally characterized by their solubility in polar solvents, which can be attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group. These functional groups can participate in hydrogen bonding with protic solvents like water and alcohols.
| This compound Isomer | Water | Alcohols (e.g., Ethanol, Methanol) | Ethers | Other Organic Solvents |
| 2-Aminobutanol | Soluble[1] | Soluble | Soluble | Soluble in many organic solvents. |
| (R)-3-Amino-1-butanol | Soluble[2] | Soluble[2] | Soluble[2] | - |
| (DL)-3-amino-1-butanol | Soluble[3] | Soluble[3] | - | Soluble in various organic solvents.[3] |
| 4-Amino-1-butanol | Soluble[4] | - | - | Compatible with various solvents.[4] |
Note: The term "soluble" is qualitative. The extent of solubility can vary significantly with temperature and the specific solvent within a class.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound isomer of interest
-
Selected solvents of high purity
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Vials or flasks with secure closures
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatography (GC) system.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments, often within 24 to 72 hours.[5]
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualization of the Solubility Determination Workflow:
Stability of this compound
The chemical stability of this compound is a critical attribute that can impact its quality, safety, and efficacy in pharmaceutical applications. Degradation of this compound can lead to the formation of impurities, which may have different pharmacological or toxicological profiles.
General Stability Profile and Degradation Pathways
Amines, in general, are susceptible to degradation through several pathways, including:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with carbon dioxide, which is relevant for solutions exposed to air.
-
Cyclization: Depending on the isomer, intramolecular cyclization could be a potential degradation pathway, especially under certain pH conditions.
For long-term storage, this compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The shelf life of (3R)-3-Amino-1-butanol is reported to be 2 years under recommended storage conditions.[2]
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation, or stress testing, is a crucial component of stability assessment.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][8] This information is vital for the development of stability-indicating analytical methods.[9][10]
Materials and Equipment:
-
This compound isomer of interest
-
High-purity solvents (e.g., water, acetonitrile, methanol)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide, potassium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method with a detector capable of universal detection (e.g., mass spectrometry) or a photodiode array (PDA) detector for peak purity analysis.
General Procedure for Forced Degradation Studies:
-
Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solutions to a variety of stress conditions. A control sample, protected from stress, should be analyzed concurrently.
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60 °C) for a specified duration.[8][11]
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.[8][11]
-
Oxidation: Add an oxidizing agent (e.g., 3% H2O2) and keep the solution at room temperature.
-
Thermal Degradation: Store the solution in a stability chamber at an elevated temperature (e.g., 70 °C).[8]
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.[11]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all major degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Assess the peak purity of the this compound peak to ensure it is not co-eluting with any degradants.
-
Identify and characterize the major degradation products, often using mass spectrometry (LC-MS).
-
Visualization of the Forced Degradation Study Workflow:
Conclusion
While comprehensive quantitative data on the solubility and stability of this compound in a diverse range of solvents remains to be fully documented in the public domain, this guide provides a robust framework for researchers and drug development professionals. The qualitative solubility profiles indicate a preference for polar solvents. The stability of this compound is a critical consideration, and the outlined forced degradation studies provide a systematic approach to identifying potential liabilities and developing stable formulations. The detailed experimental protocols for both solubility determination and stability assessment will empower researchers to generate the specific, high-quality data necessary to advance their research and development efforts with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. questjournals.org [questjournals.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Data Interpretation of Aminobutanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobutanol, a key chiral building block in organic synthesis and pharmaceutical development. Understanding its spectral characteristics is crucial for identity confirmation, purity assessment, and structural elucidation. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-aminobutanol (C₄H₁₁NO), both ¹H and ¹³C NMR provide distinct signals corresponding to its unique atomic environments.
¹H NMR Spectroscopy of 2-Aminobutanol
The proton NMR spectrum of 2-aminobutanol shows distinct signals for the protons on the butyl chain. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The data presented is for the (S)-(+)-enantiomer in CDCl₃.[1]
Table 1: ¹H NMR Spectroscopic Data for 2-Aminobutanol
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(NH₂)- | ~2.73 | Multiplet | - |
| -CH₂OH (diastereotopic) | ~3.57, ~3.28 | Doublet of Doublets (each) | J_gem = -10.6, J_vic = 3.9, 7.5 |
| -CH₂CH₃ | ~1.44, ~1.29 | Multiplet | - |
| -CH₂CH₃ | ~0.94 | Triplet | ~7.4 |
| -NH₂, -OH | Broad, variable | Singlet | - |
Interpretation:
-
The protons on the carbon bearing the hydroxyl group (-CH₂OH) are diastereotopic and appear as two separate signals, each a doublet of doublets, due to geminal and vicinal coupling.[1]
-
The methine proton (-CH) is coupled to the adjacent methylene (B1212753) groups, resulting in a complex multiplet.
-
The ethyl group gives rise to a multiplet for the methylene protons (-CH₂) and a characteristic triplet for the terminal methyl protons (-CH₃).[1]
-
The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and typically appear as broad singlets; their chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy of 2-Aminobutanol
The proton-decoupled ¹³C NMR spectrum of 2-aminobutanol displays four distinct signals, corresponding to the four carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2-Aminobutanol (in D₂O)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C H₂OH | ~65.5 |
| C H(NH₂) | ~56.0 |
| C H₂CH₃ | ~26.0 |
| C H₃ | ~10.5 |
Interpretation:
-
The carbon atom bonded to the electronegative oxygen atom (C-1) is the most deshielded and appears furthest downfield.
-
The carbon atom bonded to the nitrogen atom (C-2) is also significantly deshielded.
-
The carbons of the ethyl group (C-3 and C-4) appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-aminobutanol shows characteristic absorption bands for its hydroxyl and amino groups.
Table 3: Key IR Absorption Bands for 2-Aminobutanol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500–3200 (broad) | O-H Stretch, H-bonded | Alcohol (-OH) |
| 3400–3250 (medium) | N-H Stretch | Primary Amine (-NH₂) |
| 3000–2850 (medium) | C-H Stretch | Alkane (sp³ C-H) |
| 1650–1580 (medium) | N-H Bend | Primary Amine (-NH₂) |
| 1320–1000 (strong) | C-O Stretch | Alcohol (C-O) |
| 1250–1020 (medium) | C-N Stretch | Aliphatic Amine (C-N) |
Interpretation:
-
The broad band in the 3500–3200 cm⁻¹ region is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[2]
-
The N-H stretching of the primary amine appears in the same region, often as sharper peaks superimposed on the broad O-H band.[2]
-
The presence of strong C-O and C-N stretching bands further confirms the presence of the alcohol and amine functional groups.[2]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-aminobutanol results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.
Table 4: Major Ions in the Mass Spectrum of 2-Aminobutanol
| m/z | Relative Intensity | Proposed Fragment Ion |
| 89 | Low | [M]⁺˙ (Molecular Ion) |
| 71 | Low | [M - H₂O]⁺˙ |
| 58 | High | [C₃H₈N]⁺ |
| 41 | Medium | [C₃H₅]⁺ |
| 30 | Medium | [CH₄N]⁺ |
Interpretation:
-
The molecular ion peak at m/z 89 is expected for a compound with the formula C₄H₁₁NO but is often of low intensity for alcohols.[3]
-
A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would correspond to a peak at m/z 71.[3]
-
The base peak (most intense) is often observed at m/z 58. This corresponds to the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a characteristic fragmentation for amines, resulting in the stable [CH(NH₂)CH₂CH₃]⁺ ion.[3][4]
-
Another significant fragmentation is the cleavage of the C1-C2 bond, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may be optimized based on the specific equipment and sample concentration.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Weigh approximately 5-10 mg of 2-aminobutanol and dissolve it in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean vial.[5]
-
Transfer : Filter the solution or carefully transfer the clear supernatant into a standard 5 mm NMR tube.[5]
-
Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition :
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Spectrum : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).[6]
-
Sample Application : Place a small drop of neat liquid 2-aminobutanol directly onto the surface of the ATR crystal, ensuring complete coverage.[7]
-
Data Acquisition : Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]
-
Cleaning : After the measurement, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[7]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small, volatile sample of 2-aminobutanol into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample must be vaporized before ionization.[8]
-
Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[9][10]
-
Mass Analysis : Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow and Fragmentation
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as 2-aminobutanol, using the primary spectroscopic methods.
Caption: Logical workflow for spectroscopic data interpretation.
Mass Spectrometry Fragmentation of 2-Aminobutanol
This diagram visualizes the primary fragmentation pathways of 2-aminobutanol under electron ionization conditions.
Caption: Primary fragmentation pathways of 2-aminobutanol.
References
- 1. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.latech.edu [chem.latech.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Role of 4-Aminobutanol as a Precursor to the Neurotransmitter GABA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The biosynthesis of GABA is a well-studied process, with the canonical pathway involving the decarboxylation of glutamate (B1630785). However, alternative pathways for GABA synthesis exist, including the conversion of precursor molecules. This technical guide provides an in-depth analysis of the role of 4-aminobutanol as a precursor to GABA. It details the enzymatic conversion pathway, presents available quantitative data, outlines experimental protocols for studying this conversion, and discusses the potential implications for neuroscience research and drug development. Current scientific literature does not support a role for 2-amino-1-butanol as a direct precursor in GABA synthesis.
Introduction
The inhibitory effects of GABA are fundamental to maintaining balanced neural activity. Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. While the primary route of GABA synthesis is from glutamate via glutamate decarboxylase (GAD), the existence of alternative biosynthetic pathways presents opportunities for novel therapeutic strategies. One such pathway is the conversion of 4-amino-1-butanol (B41920) to GABA.[1] This guide serves as a comprehensive resource for researchers interested in exploring this alternative route of GABA production.
The 4-Aminobutanol to GABA Conversion Pathway
The transformation of 4-amino-1-butanol into GABA is a two-step enzymatic process. This pathway involves the sequential action of two key enzymes: aldehyde reductase (ALR) and aldehyde dehydrogenase (ALDH).[1]
-
Step 1: Oxidation of 4-Aminobutanol to γ-Aminobutyraldehyde (GABAL) The initial step is the oxidation of the primary alcohol group of 4-amino-1-butanol to an aldehyde, yielding the intermediate compound γ-aminobutyraldehyde (GABAL). This reaction is catalyzed by an aldehyde reductase (ALR).
-
Step 2: Oxidation of γ-Aminobutyraldehyde to GABA The intermediate, GABAL, is subsequently oxidized to GABA by an aldehyde dehydrogenase (ALDH). This step involves the conversion of the aldehyde functional group to a carboxylic acid group, completing the synthesis of GABA.
The overall signaling pathway can be visualized as follows:
References
Methodological & Application
Application Notes & Protocols: Synthesis of Aminobutanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral aminobutanol derivatives are vital building blocks in the pharmaceutical industry due to their presence in the core structure of several key drugs. Their specific stereochemistry is often crucial for therapeutic activity. For instance, (S)-2-aminobutanol is a critical precursor for the anti-tuberculosis agent ethambutol, while (R)-3-aminobutanol is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir[1][2]. This document provides detailed protocols for the synthesis of various this compound isomers, summarizes key quantitative data, and illustrates the experimental workflows. The methods covered include chemical reduction, resolution of racemic mixtures, and catalytic hydrogenation, offering a technical guide for producing these valuable chiral synthons.
Protocol 1: Synthesis of (R)-3-Aminobutanol via Reduction of (R)-3-Aminobutanoic Acid
This protocol details a one-step synthesis of optically active (R)-3-aminobutan-1-ol from commercially available (R)-3-aminobutanoic acid using the reducing agent sodium aluminum hydride[2]. This method provides good yields and high purity, making it suitable for producing key intermediates for drugs like dolutegravir[2].
Experimental Protocol:
Materials and Safety:
-
Reagents: (R)-3-aminobutanoic acid, Tetrahydrofuran (THF, anhydrous), Sodium aluminum hydride (NaAlH₄), 10% Sodium hydroxide (B78521) (NaOH) solution.
-
Equipment: Three-neck round-bottom flask, temperature probe, reflux condenser, mechanical stirrer, solid addition funnel, ice/NaCl bath.
-
Safety: Sodium aluminum hydride reacts violently with water. All operations should be conducted under an inert atmosphere (e.g., Nitrogen) in a fume hood. Appropriate personal protective equipment (PPE) must be worn.
Procedure: [2]
-
Setup: A 1000 mL three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with nitrogen gas.
-
Reaction Mixture Preparation: 500 mL of anhydrous THF is added to the flask, followed by 24.2 g of (R)-3-aminobutanoic acid. The resulting slurry is stirred.
-
Cooling: The flask is placed in an ice/NaCl bath to cool the internal temperature to approximately -8 °C.
-
Addition of Reducing Agent: 26.1 g of sodium aluminum hydride is added to the cooled THF solution in portions using a solid addition funnel over 1 hour. CAUTION: The addition of powdered metal hydrides can be explosive; careful, slow addition is critical.
-
Initial Reaction: The mixture is allowed to stir in the ice bath for 1 hour, after which the bath is removed, and the reaction is allowed to warm to room temperature while stirring continues.
-
Reflux: The reaction mixture is heated to reflux and maintained for 16 hours to ensure the complete consumption of the starting material.
-
Quenching: After 16 hours, the flask is cooled back down to -8 °C in an ice/NaCl bath. The reaction is carefully quenched by the slow, dropwise addition of 26 mL of a 10% NaOH solution.
-
Work-up: An additional 200 mL of 10% NaOH solution is added to dissolve the remaining aluminum salts, and the mixture is stirred for 30 minutes. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic and aqueous layers are separated. The basic aqueous layer (pH ~11) is extracted twice more with 200 mL portions of THF.
-
Isolation: The combined organic layers are concentrated by distillation under reduced pressure to yield the final product, (R)-3-aminobutanol, as an oil.
Data Presentation:
Table 1: Reagents and quantities for the synthesis of (R)-3-aminobutanol. [2]
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| (R)-3-aminobutanoic acid | 103.12 | 0.242 | 1.0 | 24.2 g |
| Sodium aluminum hydride | 54.00 | 0.484 | 2.0 | 26.1 g |
| Tetrahydrofuran (THF) | 72.11 | - | - | 500 mL |
| 10% NaOH (aq) | 40.00 | - | - | 26 mL + 200 mL |
Table 2: Summary of results for the synthesis of (R)-3-aminobutanol on a 20g scale. [2]
| Parameter | Result |
|---|---|
| Isolated Yield | 61-67% |
| Chemical Purity (NMR) | 96-99% |
| Optical Purity | 100% |
Visualization:
Caption: Synthesis workflow for (R)-3-aminobutanol.
Protocol 2: Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation
This protocol describes the synthesis of (S)-2-aminobutanol by the catalytic hydrogenation of (S)-2-aminobutyric acid. This direct reduction method is advantageous due to its relatively mild conditions and high product yield[3][4].
Experimental Protocol:
Materials:
-
Reagents: (S)-2-aminobutyric acid, deionized water, phosphoric acid, supported metal catalyst (e.g., Palladium on carbon), Hydrogen (H₂) gas, Sodium hydroxide (NaOH).
-
Equipment: High-pressure autoclave reactor, filtration apparatus, distillation equipment.
Procedure: [4]
-
Preparation of Substrate Solution: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.
-
pH Adjustment: Adjust the pH of the solution to between 1 and 5 using an acid such as phosphoric acid.
-
Catalyst Addition: Add the supported metal catalyst to the solution. The amount of active metal should be 0.05-0.5% of the weight of the (S)-2-aminobutyric acid.
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize the reactor with hydrogen gas to 2-4 MPa.
-
Reaction: Heat the reactor to 60-70 °C and maintain stirring for 4-10 hours, or until hydrogen uptake ceases.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Add NaOH to the concentrate to liberate the free amine.
-
Purification: The final product, (S)-2-aminobutanol, is purified by distillation.
Data Presentation:
Table 3: Reaction conditions and results for the synthesis of (S)-2-aminobutanol. [4]
| Parameter | Value |
|---|---|
| Substrate | (S)-2-aminobutyric acid |
| Reaction Temperature | 60-70 °C |
| Reaction Pressure | 2-4 MPa |
| Reaction Time | 4-10 hours |
| Final Product Yield | ~77% |
| Product Purity (GC) | >99.5% |
| Specific Rotation | +10.1° |
Visualization:
Caption: Synthesis workflow for (S)-2-aminobutanol.
Protocol 3: Resolution of Racemic 2-Aminobutanol
This protocol outlines the separation of enantiomers from a racemic mixture of 2-aminobutanol using a chiral resolving agent, tartaric acid. This classical method relies on the formation of diastereomeric salts which have different solubilities, allowing for their separation by crystallization[5].
Experimental Protocol:
Materials:
-
Reagents: Racemic 2-aminobutanol, L-(+)-tartaric acid (for S-isomer) or D-(-)-tartaric acid (for R-isomer), distilled water, Sodium hydroxide (NaOH), absolute ethanol (B145695).
-
Equipment: Beakers, filtration apparatus, pH meter, distillation equipment.
Procedure: [5]
-
Salt Formation: Dissolve L-(+)-tartaric acid (to obtain the S-isomer) or D-(-)-tartaric acid (to obtain the R-isomer) in distilled water. Slowly add racemic 2-aminobutanol dropwise to the tartaric acid solution. A typical molar ratio of tartaric acid to this compound is between 1.0:0.8 and 1.0:1.2.
-
Crystallization: Place the resulting solution in a dark place at a controlled temperature (e.g., 5-20 °C) for 20-30 hours to allow the desired diastereomeric salt to crystallize.
-
Isolation of Salt: Filter the mixture to collect the precipitated crystals. Wash the crystals with ice-cold absolute ethanol and then dry them.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt crystals in distilled water.
-
Basification: Add a base, such as NaOH, to the solution to adjust the pH to 11-13. This deprotonates the ammonium (B1175870) salt, liberating the free enantiopure this compound.
-
Purification: Collect the filtrate via suction filtration. The enantiomerically pure 2-aminobutanol is then isolated from the filtrate by distillation under reduced pressure.
Data Presentation:
Table 4: Data for the chiral resolution of 2-aminobutanol. [5]
| Resolving Agent | Isolated Isomer | Final pH | Specific Rotation [α]D²⁰ (c=1, H₂O) |
|---|---|---|---|
| D-(-)-tartaric acid | R-(-)-2-aminobutanol | 11.6 | -9.2° |
| L-(+)-tartaric acid | S-(+)-2-aminobutanol | ~11-12 | +9.8° |
Visualization:
Caption: Chiral resolution of racemic 2-aminobutanol.
Overview of Biocatalytic Synthesis Routes
Biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. These approaches use isolated enzymes or whole-cell systems to produce chiral aminobutanols with high enantiopurity under mild reaction conditions[6][7].
A notable example is the biosynthesis of (S)-2-aminobutanol in engineered Saccharomyces cerevisiae (baker's yeast)[1][8]. The pathway starts from the endogenous amino acid L-threonine, which is converted to (S)-2-aminobutyric acid and subsequently reduced to (S)-2-aminobutanol[1]. This multi-step enzymatic conversion demonstrates the potential of metabolic engineering to produce non-natural, high-value chiral chemicals[1][9]. Similarly, engineered transaminases have been developed for the asymmetric synthesis of (R)-3-aminobutanol from a keto-alcohol precursor[10].
Visualization:
Caption: Biocatalytic pathway from L-threonine.
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 4. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 5. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
Application Notes and Protocols for the Use of 2-Amino-1-butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-1-butanol is a versatile and economically viable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its utility lies in its ability to be temporarily incorporated into a substrate, direct a diastereoselective transformation, and subsequently be cleaved and recovered. This chiral auxiliary is particularly effective in the diastereoselective alkylation of carboxylic acid derivatives and asymmetric aldol (B89426) reactions through the formation of a transient chiral oxazolidinone. These application notes provide detailed protocols for the synthesis of the (4S)-ethyl-1,3-oxazolidin-2-one auxiliary, its acylation, subsequent diastereoselective alkylation, and the final cleavage to yield enantiomerically enriched products.
Core Applications and Principles
The primary application of (S)-2-amino-1-butanol as a chiral auxiliary involves its conversion to the corresponding oxazolidinone. This heterocyclic scaffold, when N-acylated, provides a rigid framework that effectively shields one face of the enolate, leading to highly diastereoselective reactions with electrophiles. The ethyl group at the C4 position of the oxazolidinone, derived from the butanol backbone, plays a crucial role in directing the approach of the electrophile.
The general workflow for utilizing (S)-2-amino-1-butanol as a chiral auxiliary in diastereoselective alkylation is depicted below.
Caption: General workflow for diastereoselective alkylation using a 2-amino-1-butanol-derived chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (4S)-ethyl-1,3-oxazolidin-2-one
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from (S)-2-amino-1-butanol.
Materials:
-
(S)-2-Amino-1-butanol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (S)-2-amino-1-butanol (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of potassium carbonate (0.1 eq).
-
Add toluene to the flask to facilitate azeotropic removal of ethanol (B145695).
-
Heat the reaction mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (4S)-ethyl-1,3-oxazolidin-2-one.
-
Purify the product by flash column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: N-Acylation of (4S)-ethyl-1,3-oxazolidin-2-one
This protocol details the acylation of the chiral auxiliary with an acyl chloride to form the substrate for diastereoselective alkylation.
Materials:
-
(4S)-ethyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry, inert atmosphere (e.g., argon or nitrogen)
-
Schlenk line or glovebox
-
Syringes and needles
-
Standard glassware for reaction and workup
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (4S)-ethyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 15-30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl-oxazolidinone by flash column chromatography.
Protocol 3: Diastereoselective Alkylation of N-Acyl-(4S)-ethyl-1,3-oxazolidin-2-one
This protocol describes the key diastereoselective alkylation step.
Materials:
-
N-Acyl-(4S)-ethyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry, inert atmosphere
-
Schlenk line or glovebox
-
Syringes and needles
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the N-acyl-(4S)-ethyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the base (e.g., NaHMDS, 1.1 eq) dropwise and stir for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 2.
-
Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Caption: Simplified mechanism of diastereoselective alkylation.
Protocol 4: Reductive Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the chiral auxiliary to yield the desired chiral alcohol.
Materials:
-
Alkylated N-acyl-(4S)-ethyl-1,3-oxazolidin-2-one
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (B1222165) (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or 1 M HCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry, inert atmosphere
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the reducing agent (e.g., LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by saturated aqueous Rochelle's salt solution or 1 M HCl.
-
Stir the resulting mixture vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired chiral alcohol and the recovered chiral auxiliary. The chiral alcohol can be purified by flash column chromatography. The chiral auxiliary can also be recovered and recycled.
Data Presentation
The diastereoselectivity of the alkylation reaction is typically high, as demonstrated in the following representative examples.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 2-Methylpropanoic acid derivative | 85 | >98:2 |
| 2 | BnBr | 2-Benzylpropanoic acid derivative | 92 | >99:1 |
| 3 | Allyl-Br | 2-Allylpropanoic acid derivative | 88 | >98:2 |
| 4 | EtI | 2-Ethylpropanoic acid derivative | 83 | >97:3 |
Note: Yields and diastereomeric ratios are representative and can vary depending on the specific substrates, reagents, and reaction conditions.
Conclusion
2-Amino-1-butanol serves as an effective and practical chiral auxiliary for asymmetric synthesis. The formation of the corresponding oxazolidinone allows for highly diastereoselective alkylation and aldol reactions, providing access to a wide range of enantiomerically enriched compounds. The protocols provided herein offer a comprehensive guide for researchers in academia and industry to utilize this valuable synthetic tool in their drug discovery and development endeavors. The straightforward procedures, high stereocontrol, and the ability to recycle the auxiliary make it an attractive choice for asymmetric synthesis.
Application Notes and Protocols: Aminobutanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are fundamental building blocks in asymmetric synthesis, serving as versatile chiral auxiliaries and ligands to control the stereochemical outcome of reactions. Among these, derivatives of 2-aminobutanol have proven to be highly effective in a range of stereoselective transformations, including reductions, alkylations, and allylic substitutions. Their utility stems from their ready availability in both enantiomeric forms, their straightforward conversion into various ligand classes, and their ability to form stable chelate complexes with metals, thereby creating a well-defined chiral environment for catalysis.
These application notes provide detailed protocols for two key applications of 2-aminobutanol derivatives in asymmetric synthesis: the enantioselective reduction of prochiral ketones using an in situ generated oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) and the synthesis of chiral oxazoline (B21484) ligands for use in asymmetric catalysis.
Application 1: Asymmetric Reduction of Ketones via CBS Catalysis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and efficient method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The reaction is catalyzed by a chiral oxazaborolidine, which can be prepared from a β-amino alcohol like (S)-2-amino-1-butanol. The catalyst, when used in conjunction with a borane (B79455) source, provides high yields and excellent enantioselectivities (often >95% ee).[1]
Reaction Principle and Mechanism
The catalytic cycle of the CBS reduction involves the formation of a catalyst-borane complex. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, which in turn enhances the Lewis acidity of the endocyclic boron atom. This endocyclic boron then coordinates to the ketone's carbonyl oxygen, positioning it in a sterically favored orientation. A hydride is then transferred from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with predictable stereochemistry.[1]
Mandatory Visualization: CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction of Acetophenone (B1666503)
This protocol describes the in situ generation of the oxazaborolidine catalyst from (S)-2-amino-1-butanol and its use in the asymmetric reduction of acetophenone.
Materials:
-
(S)-2-amino-1-butanol
-
Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-amino-1-butanol (e.g., 0.1 mmol).
-
Add anhydrous THF (e.g., 2 mL) and cool the solution to 0 °C.
-
Slowly add 1.0 M BH3·THF solution (e.g., 0.2 mmol, 2 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, dissolve acetophenone (e.g., 1.0 mmol) in anhydrous THF (e.g., 3 mL).
-
Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.
-
Slowly add an additional amount of 1.0 M BH3·THF solution (e.g., 1.2 mmol, 1.2 equivalents) to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography to yield the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation: Asymmetric Reduction of Various Ketones
The following table summarizes representative results for the asymmetric reduction of various ketones using an oxazaborolidine catalyst derived from a chiral amino alcohol.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 98 |
| 3 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 90 | 91 |
| 4 | Propiophenone | (R)-1-Phenyl-1-propanol | 93 | 97 |
| 5 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 88 | 94 |
Note: Yields and ee values are representative and can vary with specific reaction conditions and the exact structure of the catalyst.
Application 2: Synthesis and Application of Chiral Oxazoline Ligands
Chiral oxazolines are a class of "privileged" ligands in asymmetric catalysis.[4] They are readily synthesized from chiral β-amino alcohols, such as 2-aminobutanol, and a variety of precursors like nitriles or imidates. These N,N-bidentate ligands can coordinate with various transition metals (e.g., Cu, Pd, Ru, Zn) to catalyze a wide range of enantioselective reactions.
Mandatory Visualization: Synthesis of a Chiral Oxazoline
Caption: General workflow for the synthesis of chiral oxazoline ligands.
Experimental Protocol: Synthesis of (S)-4-Ethyl-2-phenyl-4,5-dihydrooxazole
This protocol describes the synthesis of a chiral oxazoline from (S)-2-amino-1-butanol and benzonitrile (B105546).
Materials:
-
(S)-2-amino-1-butanol
-
Benzonitrile
-
Zinc chloride (ZnCl2), anhydrous
-
Toluene (B28343), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add (S)-2-amino-1-butanol (e.g., 10 mmol) and anhydrous zinc chloride (e.g., 0.5 mmol, 5 mol%).
-
Add benzonitrile (e.g., 12 mmol, 1.2 equivalents) and anhydrous toluene (e.g., 20 mL).
-
Equip the flask with a reflux condenser and a Dean-Stark trap.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates the consumption of the starting amino alcohol. Water will collect in the Dean-Stark trap.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure oxazoline ligand.
-
Data Presentation: Application in Asymmetric Catalysis
Chiral oxazoline ligands are employed in numerous asymmetric reactions. The table below provides representative data for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indole (B1671886) with a nitroalkene, using a bis(oxazoline) ligand derived from a chiral amino alcohol.
| Entry | Indole Derivative | Nitroalkene | Yield (%) | ee (%) |
| 1 | Indole | trans-β-Nitrostyrene | 98 | 92 |
| 2 | 5-Methoxyindole | trans-β-Nitrostyrene | 95 | 94 |
| 3 | Indole | (E)-1-Nitro-2-(p-tolyl)ethene | 97 | 91 |
| 4 | Indole | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 99 | 95 |
Note: Data is representative of the performance of chiral bis(oxazoline) ligands in this type of reaction.
Conclusion
The derivatives of 2-aminobutanol are highly valuable and versatile tools in the field of asymmetric synthesis. The protocols provided herein for the CBS reduction and the synthesis of chiral oxazoline ligands demonstrate their practical application in creating stereochemically defined molecules. These methods are characterized by their high yields, excellent enantioselectivities, and operational simplicity, making them indispensable for researchers in both academic and industrial settings, particularly in the development of new pharmaceuticals and fine chemicals.
References
Application Notes: Aminobutanol in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aminobutanol is a versatile chiral amino alcohol that serves as a critical building block in modern pharmaceutical synthesis. Its bifunctional nature, containing both an amine and a hydroxyl group, along with a stereogenic center, makes it an indispensable intermediate for creating complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1] The precise stereochemistry of drug molecules is often paramount to their efficacy and safety, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document details the application of specific this compound isomers, namely (S)-2-aminobutanol and (R)-3-aminobutanol, in the synthesis of major pharmaceuticals and provides relevant experimental protocols and quality control methods.
This compound as a Chiral Building Block
In pharmaceutical chemistry, chirality is a key consideration. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or cause adverse effects.[1] this compound isomers are valued as "chiral pool" reagents, where the inherent chirality of the molecule is used to control the stereochemical outcome of a synthetic sequence, obviating the need for complex asymmetric catalysis or difficult chiral separations later in the process.
Application in the Synthesis of Ethambutol (B1671381)
(S)-2-Aminobutanol is the key chiral intermediate for the synthesis of Ethambutol, a first-line bacteriostatic anti-mycobacterial drug used in the treatment of tuberculosis.[2][3] The therapeutic activity of Ethambutol resides almost exclusively in the (S,S)-enantiomer.[3] The synthesis involves the N-alkylation of two equivalents of (S)-2-aminobutanol with 1,2-dichloroethane (B1671644).
Data Presentation: Synthesis & Resolution Yields
| Step | Product | Reagents | Yield | Purity / ee | Reference |
| Chiral Resolution | (S)-2-Aminobutanol L-(+)-tartrate | (R,S)-2-Aminobutanol, L-(+)-Tartaric Acid | 94.3% | >99% (after hydrolysis) | [2] |
| Synthesis | Ethambutol Hydrochloride | (S)-2-Aminobutanol, 1,2-Dichloroethane | 80-81% | >99.8% | [2][4] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic (dl)-2-Amino-1-butanol
This protocol describes the separation of the desired (S)-enantiomer (also referred to as d-2-amino-1-butanol in older literature) from a racemic mixture.[5][6][7]
-
Preparation: Dissolve the racemic dl-2-amino-1-butanol in anhydrous methanol (B129727).[5]
-
Salt Formation: To the solution, add L(+)-tartaric acid (approximately 0.8 to 1.0 molar equivalent relative to the d-isomer in the racemate). The reaction is exothermic, and the temperature may rise to 45-47°C.[5]
-
Crystallization: Maintain the temperature for 1 hour, then cool slowly to 25°C over 4-5 hours to induce crystallization of the d-2-amino-1-butanol L(+)-tartrate salt. Seeding with a small crystal can expedite this process.[5]
-
Isolation: Filter the precipitated salt and wash thoroughly with cold anhydrous methanol to remove the soluble l-2-amino-1-butanol tartrate salt.[5]
-
Liberation of Free Amine: Suspend the isolated tartrate salt in water and add a strong base, such as sodium hydroxide, to adjust the pH to 11-13.[6]
-
Extraction & Purification: The inorganic tartrate salt will precipitate. Filter the mixture. The filtrate, containing the free (S)-2-amino-1-butanol, is then purified by distillation to yield the final product.[6]
Protocol 2: Synthesis of Ethambutol Hydrochloride
This protocol outlines the final synthesis step from the resolved chiral intermediate.[4]
-
Reaction Setup: In a three-neck flask equipped with a stirrer and condenser, heat 9.36 molar equivalents of S-(+)-2-amino-1-butanol to 110°C.
-
Addition: Slowly add 1 molar equivalent of 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C.
-
Reaction: Hold the reaction mixture in this temperature range for an additional 3 hours.
-
Workup: After cooling, dissolve the mixture in absolute ethanol (B145695). Add a solution of hydrochloric acid in ethanol dropwise to control the pH between 3.0 and 3.5.
-
Crystallization & Isolation: Cool the solution to 8-10°C to crystallize the ethambutol hydrochloride product. Isolate the solid by suction filtration, yielding the final product with a purity of >99.8%.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 6. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 7. Chiral_resolution [chemeurope.com]
Application Note: Aminobutanol as a Versatile Chiral Building Block for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines and amino alcohols are fundamental building blocks in medicinal chemistry, crucial for the synthesis of enantiomerically pure pharmaceuticals.[1] The stereochemistry of a drug is a critical factor, as different enantiomers can exhibit varied pharmacological activity, potency, and toxicity.[1] Aminobutanol, a chiral amino alcohol, serves as an indispensable intermediate in the synthesis of several key modern drugs. Its inherent chiral center provides a reliable scaffold for asymmetric synthesis, enabling chemists to produce complex molecules with precise stereochemical control.[1] This control is paramount for developing safer and more effective therapeutic agents. This note details the application of specific this compound isomers in the synthesis of major pharmaceuticals and provides detailed protocols for their preparation.
Key Applications in Drug Synthesis
Optically active aminobutanols are key intermediates in the synthesis of a range of chiral drugs.[2] Their structural importance is highlighted by their central role in the creation of antitubercular and antiretroviral medications.
-
(S)-2-Aminobutanol in Ethambutol Synthesis: (S)-2-aminobutanol is the most critical intermediate for the preparation of Ethambutol, a first-line antitubercular drug.[3][4] The synthesis involves reacting (S)-2-aminobutanol with ethylene (B1197577) dichloride to form the final active pharmaceutical ingredient (API).[5] The stereospecificity of this building block is essential for the drug's efficacy.
-
(R)-3-Aminobutanol in Dolutegravir Synthesis: (R)-3-aminobutanol is a key chiral intermediate for the anti-AIDS drug Dolutegravir, an integrase inhibitor that has become a cornerstone of first-line HIV therapy.[2][6] The synthesis of this small chiral alcohol is a significant cost driver in the overall production of Dolutegravir, making efficient synthesis routes highly valuable.[6]
-
Other Bioactive Molecules: Beyond these prominent examples, this compound derivatives are explored for synthesizing other bioactive molecules, including penem (B1263517) antibiotics (derived from β-lactams) and certain antineoplastic agents.[2][7]
Quantitative Data: Synthesis of this compound Intermediates
The efficiency of synthesizing optically pure this compound is critical for its application in drug manufacturing. Various methods have been developed, each with distinct yields and purity levels. The following table summarizes quantitative data from representative synthesis protocols.
| Synthesis Method | Starting Material | Target Molecule | Yield | Chemical Purity | Optical Purity (ee) | Reference |
| One-Step Reduction with Sodium Aluminum Hydride | (R)-3-Aminobutanoic Acid | (R)-3-Aminobutanol | 61-67% | 96-99% | 100% | [6] |
| Four-Step Synthesis (Esterification, Protection, etc.) | (R)-3-Aminobutyric Acid | (R)-3-Aminobutanol | 92.6% | 99.3% | 99.9% | [8] |
Experimental Protocols
Detailed and reliable protocols are essential for the successful synthesis of chiral aminobutanols. Below are methodologies adapted from published literature and patents.
This protocol, adapted from patent literature, describes a robust, high-yield method for producing (R)-3-aminobutanol from (R)-3-aminobutyric acid.[8]
Methodology:
-
Step 1: Esterification
-
Dissolve (R)-3-aminobutyric acid in an appropriate alcohol solvent (e.g., methanol (B129727), ethanol).
-
Add an acidic catalyst (e.g., concentrated sulfuric acid or thionyl chloride) dropwise while maintaining the temperature at 0-5°C.
-
Reflux the mixture for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture and extract the ester product. Purify by distillation under reduced pressure to obtain (R)-3-aminobutyric acid ester.
-
-
Step 2: Amino Protection
-
Dissolve the (R)-3-aminobutyric acid ester from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Under alkaline conditions (e.g., by adding triethylamine), add an amino-protecting group reagent (e.g., benzoyl chloride or Boc-anhydride) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the amino-protected ester.
-
-
Step 3: Reduction
-
Dissolve the protected ester from Step 2 in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Slowly add a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) to the solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with water and a sodium hydroxide (B78521) solution.
-
Filter the resulting solids and concentrate the filtrate to obtain the protected (R)-3-aminobutanol.
-
-
Step 4: Deprotection
-
Dissolve the protected this compound from Step 3 in a solvent mixture (e.g., ethanol (B145695) and an aqueous alkali solution like NaOH).[8]
-
Heat the mixture to 70-80°C and maintain for 10-12 hours until the starting material is consumed.[8]
-
Cool the reaction liquid to 20-30°C, filter any solids, and concentrate the filtrate under reduced pressure to obtain the final product, (R)-3-aminobutanol, as an oily substance.[8]
-
This protocol describes the classical method of resolving a racemic mixture of 2-amino-1-butanol using a chiral resolving agent, L(+)-tartaric acid.[5][9]
Methodology:
-
Preparation: Dissolve racemic dl-2-amino-1-butanol in anhydrous methanol (e.g., 42 g in 120 ml of methanol).[5]
-
Addition of Resolving Agent: While stirring, add L(+)-tartaric acid (e.g., 35 g) to the solution. The temperature may rise; maintain it at approximately 45-47°C.[5]
-
Crystallization: Stir the solution at this temperature for about 1 hour. To facilitate crystallization, seed the solution with a small amount of pure d-2-amino-1-butanol L(+)-tartrate.[5]
-
Cooling: Slowly cool the mixture to room temperature (e.g., 25°C) over a period of 4-5 hours. This slow cooling promotes the formation of high-purity crystals of the desired diastereomeric salt.[5]
-
Isolation: Filter the precipitated salt and wash it multiple times with cold methanol to remove the soluble l-2-amino-1-butanol L(+)-tartrate and other impurities.[5]
-
Drying: Dry the isolated d-2-amino-1-butanol L(+)-tartrate salt in an inert atmosphere. The free base can be liberated by treatment with a suitable base.
Conclusion
This compound and its isomers are high-value chiral building blocks that are integral to the synthesis of important pharmaceuticals. Their use ensures the production of enantiomerically pure drugs, leading to improved therapeutic profiles. The synthetic and resolution protocols outlined here provide robust pathways for obtaining these critical intermediates, thereby facilitating the discovery and development of novel, stereochemically defined drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 4. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 5. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 9. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of Aminobutanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of aminobutanol in various samples. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for their specific needs.
Introduction
This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is essential for quality control, process optimization, and pharmacokinetic studies in drug development. Due to its small size and lack of a strong chromophore, direct analysis of this compound can be challenging. Therefore, derivatization is often employed to enhance its detectability and chromatographic properties. This document outlines the most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection after derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the need for chiral separation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for this compound analysis. Since this compound lacks a UV-absorbing chromophore, a pre-column derivatization step is necessary. A chiral derivatizing agent can be used to separate and quantify the enantiomers of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Derivatization is typically required to improve the volatility and thermal stability of this compound.
-
Colorimetric Method: A simple and cost-effective colorimetric method can be used for the semi-quantitative limit test of 2-aminobutanol, particularly as an impurity in pharmaceutical substances.
Quantitative Data Summary
The following table summarizes the quantitative data for various analytical methods used for this compound quantification.
| Analytical Method | Derivatizing Agent | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Correlation Coefficient (r²) |
| HPLC-UV | (R)-(+)-1-phenylethanesulfonyl chloride | 3-Aminobutanol enantiomers | Not specified | Not specified | Not specified | Not specified | Not specified |
| Chiral HPLC-UV | None (Direct) | 2-Aminobutanamide enantiomers | 0.0002 mg/mL | 0.0005 mg/mL | 0.0005 - 0.004 mg/mL | 93 - 106 | Not specified |
| GC-MS | Silylation agent (e.g., MTBSTFA) | 4-chloro-1-butanol | 0.05 ppm | 0.08 ppm | 0.08 - 40 ppm | 90.5 - 108.7 | 0.9999 |
| Colorimetric | Genipin | 2-Aminobutanol | 0.0025 mg/mL | Not specified | Not specified | Not specified | 0.9985 |
Experimental Protocols and Workflows
This section provides detailed experimental protocols for the key analytical methods and includes visual workflows to illustrate the procedural steps.
HPLC-UV Method with Pre-column Derivatization for Chiral Purity of 3-Aminobutanol
This method is suitable for the separation and quantification of the enantiomers of 3-aminobutanol.
Experimental Protocol:
-
Derivatization:
-
Dissolve the this compound sample in a suitable organic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride, in the presence of a base (e.g., triethylamine).
-
Allow the reaction to proceed at a controlled temperature to form diastereomeric derivatives.
-
-
Sample Preparation:
-
After the reaction is complete, dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer.
-
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis of Aminobutanol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminobutanols are a class of chiral amino alcohols that serve as crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. For instance, (S)-2-aminobutanol is a key intermediate for the antitubercular drug ethambutol, while (R)-3-aminobutanol is essential for the production of the anti-HIV drug Dolutegravir[1][2]. This document provides detailed application notes on the optimal reaction conditions and catalysts for synthesizing various isomers of aminobutanol, including 2-aminobutanol, 3-aminobutanol, and 4-aminobutanol. It includes quantitative data summaries and detailed experimental protocols derived from established literature.
Synthesis of 2-Aminobutanol
The primary route for synthesizing enantiomerically pure 2-aminobutanol involves the direct catalytic hydrogenation of the corresponding 2-aminobutyric acid. This one-step method is preferred for its operational simplicity and potential for high yields with the appropriate choice of catalyst and reaction conditions[1].
Catalysts and Reaction Conditions
Various supported noble metal catalysts are effective for the hydrogenation of 2-aminobutyric acid. Ruthenium, Palladium, and Platinum-based catalysts are commonly employed. The choice of catalyst, solvent, pH, temperature, and hydrogen pressure significantly influences the reaction's efficiency, yield, and product purity.
Caption: General workflow for L-2-aminobutanol synthesis.
Table 1: Optimal Conditions for 2-Aminobutanol Synthesis via Hydrogenation
| Starting Material | Catalyst | Temp. (°C) | Pressure (MPa) | Solvent/pH | Time (h) | Yield (%) | Purity (%) | Ref. |
| (S)-2-Aminobutyric Acid | Supported Metal Catalyst | 60 - 70 | 2 - 4 | Water / pH 1-5 | 4 - 10 | >78 | >99.5 | [3][4] |
| (S)-2-Aminobutyric Acid | Supported Metal Catalyst | 85 ± 5 | 8.0 | Water / pH 1-5 | 7.5 | 70.8 | 99.2 | [3][4] |
| L-2-Aminobutyric Acid | Ruthenium on Carbon (Ru/C) | 70 - 140 | 9 - 15 | Water / H₂SO₄ | - | 86.0 | 99.8 | [5] |
| L-2-Aminobutyric Acid | Palladium on Carbon (Pd/C) | ~100 | 9 - 13 | Water / HCl | - | 75.6 | 99.6 | [5] |
| D-2-Aminobutyric Acid | Lithium Aluminium Hydride | - | - | Tetrahydrofuran (B95107) | - | - | - | [6] |
Experimental Protocol: Hydrogenation using Ruthenium on Carbon[5]
-
Reactor Setup: Charge a high-pressure reaction vessel with 70g of L-2-aminobutyric acid and 300g of water.
-
Acidification: Add 34g of 98% concentrated sulfuric acid to the mixture.
-
Catalyst Addition: Carefully add 20g of Ruthenium on Carbon (Ru/C) catalyst to the vessel.
-
Hydrogenation: Seal the reactor and purge with nitrogen. Pressurize the vessel with hydrogen gas, maintaining a pressure of 9-15 MPa.
-
Reaction: Stir the mixture and heat to a temperature between 70°C and 140°C. Maintain these conditions until Gas Chromatography (GC) analysis indicates the complete consumption of the starting material.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Work-up: Remove water from the filtrate by distillation under reduced pressure. Neutralize the residue with a suitable alkali solution.
-
Purification: Add ethanol (B145695) to precipitate salts, which are then removed by filtration. The ethanol is removed from the filtrate by reduced pressure distillation.
-
Final Product: Purify the final product by distillation to obtain L-2-aminobutanol. This process can yield a product with a molar yield of 86% and a GC purity of 99.8%[5].
Synthesis of 3-Aminobutanol
(R)-3-aminobutanol is a key chiral intermediate for the antiretroviral drug Dolutegravir[7][8]. Synthesis strategies include chemoenzymatic methods, asymmetric catalysis, and the reduction of chiral precursors like (R)-3-aminobutanoic acid[8]. A cost-effective approach utilizes low-cost reducing agents to convert the amino acid to the corresponding amino alcohol[8].
Catalysts and Reaction Conditions
The reduction of (R)-3-aminobutanoic acid can be achieved using various hydride reagents. While powerful agents like LiAlH₄ are effective, lower-cost alternatives such as sodium aluminum hydride (NaAlH₄) are preferable for large-scale production due to economic and safety considerations[8]. The choice of solvent is also critical, with ethers like tetrahydrofuran (THF) showing superior performance[8].
Caption: Multi-step synthesis of (R)-3-aminobutanol.
Table 2: Conditions for (R)-3-Aminobutanol Synthesis via Reduction
| Starting Material | Reducing Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Ref. |
| (R)-3-Aminobutanoic Acid | Sodium Aluminum Hydride | THF | -8 to 20.5 | ~2 | 61 - 67 | 96 - 99 | [8] |
| N-Boc-(R)-3-Aminobutyric Acid | Sodium Borohydride | Lewis Acid / THF | -20 | - | - | - | [9] |
| 4-Hydroxy-2-butanone (B42824) | H₂ / Ammonia | Raney Nickel | - | - | - | - | [2] |
| Amino-protected (R)-3-aminobutyric acid ester | Borohydride | Lewis Acid / Alcohol | - | - | >96 | >99.7 | [10] |
Experimental Protocol: Reduction using Sodium Aluminum Hydride[8]
-
Reactor Setup: Equip a 1000 mL, three-neck, round-bottom flask with a temperature probe, reflux condenser, and stir bar. Flush the entire system with nitrogen (N₂).
-
Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask under a positive N₂ pressure.
-
Cooling: Place the flask in an ice/NaCl bath to cool the internal temperature to approximately -8 °C.
-
Reagent Addition: Cautiously add sodium aluminum hydride (2.0 equivalents) to the cooled THF solution using a solid addition funnel. Allow the mixture to stir for 1 hour. CAUTION: Addition of powdered metal hydrides to organic solutions can be explosive.
-
Substrate Addition: Slowly add (R)-3-aminobutanoic acid (1.0 equivalent) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring. The reaction is typically complete after 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water.
-
Work-up: Stir the resulting mixture at room temperature for 1 hour, then filter off the solids. Wash the solids with THF.
-
Purification: Concentrate the combined filtrate and washes under reduced pressure. The resulting oil can be purified by distillation to yield (R)-3-aminobutanol with 61-67% yield and 96-99% purity[8].
Synthesis of 4-Aminobutanol
4-Aminobutanol can be synthesized from various starting materials. A cost-effective method avoids the use of expensive catalysts like Raney Nickel by using zinc powder for the reduction of an oxime intermediate[11]. Another efficient route involves the isomerization of but-2-ene-1,4-diol followed by reductive amination[12].
Catalysts and Reaction Conditions
For the synthesis from 4-hydroxy-2-butanone oxime, zinc powder serves as an inexpensive and effective catalyst in the presence of a weak acid like formic or acetic acid. This method offers mild reaction conditions and avoids the need for high-pressure hydrogenation equipment[11].
Table 3: Conditions for 4-Aminobutanol Synthesis
| Starting Material | Catalyst / Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Ref. |
| 4-Hydroxy-2-butanone oxime | Zinc / Formic Acid | Formic Acid | Reflux | 78.4 | 96.7 | [11] |
| 4-Hydroxy-2-butanone oxime | Zinc / Acetic Acid | Acetic Acid | Heating | up to 91.5 | up to 98.0 | [11] |
| N-(4-Hydroxybutyl)phthalimide | Sodium Hydroxide | Water | 100 (Reflux) | 90.8 | 99.5 | [13] |
| But-2-ene-1,4-diol | Iridium complex (Isom.) then H₂/Ammonia (Red. Am.) | - | - | - | - | [12] |
Experimental Protocol: Synthesis from 4-Hydroxy-2-butanone Oxime[11]
-
Oxime Formation: Prepare 4-hydroxy-2-butanone oxime by reacting 4-hydroxy-2-butanone (butyl ketol) with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., NaOH solution).
-
Reaction Setup: In a reaction vessel, combine the prepared 4-hydroxy-2-butanone oxime and formic acid.
-
Catalyst Addition: Add zinc powder as the catalyst. A mass ratio of zinc to the oxime of 2-2.5:1 is preferred[11].
-
Reduction: Heat the mixture to reflux and maintain the reaction until completion, as monitored by a suitable analytical method (e.g., TLC or GC).
-
Work-up: After the reaction, cool the mixture and filter to remove any remaining zinc.
-
Purification: Adjust the pH of the filtrate and extract the product with an organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by distillation to yield this compound. This method can achieve yields up to 91.5% and purity of 98.0%[11].
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory setting.
References
- 1. CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents [patents.google.com]
- 2. CN110668958B - Method for preparing (R) -3-aminobutanol - Google Patents [patents.google.com]
- 3. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 4. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 5. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 6. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 11. CN112174836A - Synthetic method of this compound - Google Patents [patents.google.com]
- 12. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 13. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Industrial Production of Aminobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobutanol and its isomers are valuable building blocks in the pharmaceutical and chemical industries. They serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antitubercular drugs like ethambutol (B1671381) and antiretroviral agents such as dolutegravir. The efficient and cost-effective large-scale production of specific this compound isomers, particularly chiral forms like (R)-3-aminobutanol and (S)-2-aminobutanol, is of paramount importance.
These application notes provide a comprehensive overview of various industrial-scale synthesis methods for different this compound isomers. The protocols detailed below are based on patented and published procedures, offering insights into reaction conditions, catalysts, yields, and purification strategies suitable for large-scale manufacturing.
Data Presentation: Synthesis of this compound Isomers
The following tables summarize quantitative data from various industrial production methods for different this compound isomers, allowing for a comparative analysis of their efficiencies.
Table 1: Large-Scale Synthesis of (R)-3-Aminobutanol
| Starting Material | Method | Catalyst/Reagent | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-3-Aminobutyric acid | Esterification, Amino Protection, Reduction, Deprotection | Pd/C | 96.0 | 99.7 | 99.9 | [1] |
| (R)-3-Aminobutyric acid | Esterification, Amino Protection, Reduction, Deprotection | Sodium Borohydride (B1222165), Calcium Chloride | 89.6 | 98.6 | 99.9 | [1] |
| Racemic 3-Aminobutanol | Enzymatic Hydrolysis | CAL-B Enzyme | 40.0 (as R-isomer) | >90 | 97.4 | [2] |
| (R)-3-Aminobutanoic acid | Reduction | Sodium aluminum hydride (NAH) | 61-67 | 96-99 | 100 | [3] |
Table 2: Large-Scale Synthesis of (S)-2-Aminobutanol
| Starting Material | Method | Catalyst/Reagent | Yield (%) | Purity (%) | Specific Rotation | Reference |
| (S)-2-Aminobutyric acid | Catalytic Hydrogenation | Supported Metal Catalyst | 79.3 | - | - | [4] |
| (S)-2-Aminobutyric acid | Catalytic Hydrogenation | Supported Palladium Catalyst | 77.25 | 99.71 | +10.1 | [4] |
| Racemic 2-Aminobutanol | Chiral Resolution | L-(+)-tartaric acid | 84.2 (intermediate salt) | - | +9.8° (c=1, H₂O) | [5] |
Table 3: Large-Scale Synthesis of Racemic and Other this compound Isomers
| Product | Starting Material | Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
| 2-Aminobutanol | 1,2-Epoxybutane | Reaction with Ammonia, Esterification, Hydrolysis | Sulfuric Acid, Alkali | - | - | [6] |
| 2-Amino-n-butanol | 1-Nitropropane, Formaldehyde | Condensation, Catalytic Hydrogenation | Phase Transfer Agent, Hydrogen/Nitrogen | 68.0 | - | [4][7] |
| This compound | 4-Hydroxy-2-butanone oxime | Reductive Amination | Zinc, Formic Acid | 78.4 | 96.7 | [8] |
| 4-Amino-1-butanol (B41920) | But-2-ene-1,4-diol | Isomerization, Reductive Amination | Iridium compound, Tertiary Phosphine (B1218219) | 81.0 | - | [9] |
| 4-Amino-1-butanol | N-(4-hydroxybutyl)phthalimide | Hydrolysis | Sodium Hydroxide (B78521) | 90.8 | 99.5 | [10] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Aminobutanol via Reduction of (R)-3-Aminobutyric Acid Derivative
This protocol is based on a multi-step chemical synthesis suitable for large-scale production.[1]
Step 1: Esterification of (R)-3-Aminobutyric Acid
-
Objective: To convert the carboxylic acid to an ester to facilitate the subsequent reduction.
-
Procedure:
-
Charge a suitable reactor with (R)-3-aminobutyric acid and an alcohol solvent (e.g., methanol).
-
Add an acidic catalyst (e.g., hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude (R)-3-aminobutyric acid ester.
-
Step 2: Amino Protection
-
Objective: To protect the amino group to prevent side reactions during the reduction step.
-
Procedure:
-
Dissolve the crude ester in a suitable solvent.
-
Add an amino-protecting group reagent (e.g., benzyl (B1604629) chloroformate) under alkaline conditions.
-
Stir the reaction mixture at a controlled temperature until the protection is complete.
-
Isolate the amino-protected ester by extraction and solvent evaporation.
-
Step 3: Reduction of the Protected Ester
-
Objective: To reduce the ester group to a primary alcohol.
-
Procedure:
-
Dissolve the protected ester in a suitable solvent (e.g., ethanol).
-
Add a reducing agent. Two options are presented:
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, filter the catalyst (if used) or quench the reaction with an acidic aqueous solution.
-
Isolate the protected this compound by extraction and solvent evaporation.
-
Step 4: Deprotection
-
Objective: To remove the protecting group from the amino function.
-
Procedure:
-
Dissolve the protected this compound in a suitable solvent (e.g., ethanol).
-
For a benzyl-protected group, add a Pd/C catalyst and hydrogenate.
-
For other protecting groups (e.g., acetyl), treat with a strong base (e.g., sodium hydroxide solution) and heat to 70-80 °C.[1]
-
Monitor the reaction until completion.
-
Filter the catalyst or perform a work-up involving extraction to isolate the crude (R)-3-aminobutanol.
-
Purify the product by distillation under reduced pressure to obtain high-purity (R)-3-aminobutanol.
-
Protocol 2: Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation of (S)-2-Aminobutyric Acid
This protocol describes a direct reduction of the amino acid to the corresponding amino alcohol.[4]
-
Objective: To directly reduce (S)-2-aminobutyric acid to (S)-2-aminobutanol.
-
Procedure:
-
Prepare a supported metal catalyst (e.g., palladium on a support).
-
Dissolve (S)-2-aminobutyric acid in deionized water in a high-pressure reactor.
-
Adjust the pH of the solution to 1-5.
-
Add the prepared catalyst to the solution.
-
Introduce hydrogen into the reactor and control the temperature between 60-70 °C and the pressure between 2-4 MPa.
-
Continue the reaction for 4-10 hours until hydrogen absorption ceases.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The concentrated solution is neutralized with a base (e.g., sodium hydroxide).
-
The resulting inorganic salts are filtered off.
-
The final product, (S)-2-aminobutanol, is obtained by distillation of the filtrate.
-
Protocol 3: Synthesis of 4-Amino-1-butanol via Reductive Amination
This method provides a route to 4-amino-1-butanol from but-2-ene-1,4-diol.[9]
Step 1: Catalytic Isomerization
-
Objective: To isomerize but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran.
-
Procedure:
-
Charge a reactor with but-2-ene-1,4-diol.
-
Add a catalyst system consisting of an iridium compound and a tertiary phosphine or phosphite.
-
Heat the reaction mixture to facilitate the isomerization.
-
Monitor the reaction until the desired conversion is achieved.
-
Step 2: Aminative Catalytic Hydrogenation (Reductive Amination)
-
Objective: To convert the intermediate aldehyde/furan mixture to 4-amino-1-butanol.
-
Procedure:
-
Transfer the mixture from Step 1 to a high-pressure autoclave.
-
Add a suitable hydrogenation catalyst.
-
Introduce a large excess of aqueous ammonia.
-
Pressurize the autoclave with hydrogen to approximately 20 MPa.
-
Heat the reaction to 100 °C for about 10 hours, maintaining the hydrogen pressure.
-
After cooling and depressurizing, evaporate the excess ammonia.
-
Filter off the catalyst.
-
Distill the product under reduced pressure to obtain pure 4-amino-1-butanol.
-
Visualizations
Caption: Workflow for the synthesis of (R)-3-aminobutanol.
Caption: Workflow for the synthesis of (S)-2-aminobutanol.
Caption: Workflow for the synthesis of 4-amino-1-butanol.
References
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 5. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 6. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN112174836A - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 10. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
Application Notes: Aminobutanol in the Synthesis of Azole Antifungal Agents for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes detail the synthesis and potential application of 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as potent antifungal agents in the agricultural sector. The synthetic pathway leverages a substituted aminobutanol backbone, a versatile building block for creating a diverse range of bioactive molecules. The primary mechanism of action for this class of compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.
Synthesis of 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivatives
The synthesis of the target antifungal compounds is achieved through a multi-step process, commencing with the preparation of an epoxide intermediate, followed by a ring-opening reaction with a selected amine. A representative synthetic scheme is outlined below.
Experimental Workflow
Caption: Synthetic workflow for 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-2-ethyloxirane
-
To a suspension of sodium hydride (60% in oil, 1.2 equivalents) in dry dimethyl sulfoxide (B87167) (DMSO), add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise under a nitrogen atmosphere at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Add a solution of the appropriate aryl ketone (1 equivalent) in DMSO to the reaction mixture.
-
Stir the reaction for 12 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-aryl-2-ethyloxirane.
Step 2: Synthesis of (2R,3S)-2-Aryl-1-(1H-1,2,4-triazol-1-yl)-2,3-epoxybutane
-
To a solution of 1H-1,2,4-triazole (or imidazole, 1.5 equivalents) in dry dimethylformamide (DMF), add sodium hydride (60% in oil, 1.5 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the 2-aryl-2-ethyloxirane (1 equivalent) from Step 1 in DMF to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product is purified by chromatography to yield the desired epoxybutane derivative.
Step 3: Synthesis of 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol
-
A solution of the (2R,3S)-2-aryl-1-(1H-1,2,4-triazol-1-yl)-2,3-epoxybutane (1 equivalent) from Step 2 and the desired substituted amine (3-5 equivalents) in ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The final product is purified by crystallization or column chromatography.
Data Presentation
| Compound ID | Aryl Substituent | Amine | Yield (%) | Antifungal Activity (MIC, µg/mL) vs. T. mentagrophytes |
| 1a | 2,4-difluorophenyl | 4-methylenepiperidine | 92 | 0.006 |
| 1b | 2,4-difluorophenyl | piperidine | 85 | 0.025 |
| 1c | 2,4-difluorophenyl | morpholine | 78 | 0.1 |
| 2a | 4-chlorophenyl | 4-methylenepiperidine | 88 | 0.012 |
| 2b | 4-chlorophenyl | piperidine | 82 | 0.05 |
Data is representative and compiled from analogous pharmaceutical studies due to a lack of specific agrochemical data in the initial literature survey.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including the this compound derivatives described herein, target the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[1]
Ergosterol Biosynthesis Pathway and Inhibition by Azoles
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungal agents.
Applications in Agrochemicals
While the primary research on these specific this compound derivatives has been in the pharmaceutical field, the azole class of fungicides is widely used in agriculture. The potent in vitro activity of these compounds suggests their potential as lead structures for the development of novel agricultural fungicides. Further research is warranted to evaluate their efficacy against a broad spectrum of plant pathogenic fungi, their phytotoxicity, and their environmental fate. The synthetic versatility of the this compound core allows for the generation of a large library of analogues for structure-activity relationship (SAR) studies, which could lead to the identification of candidates with improved agricultural performance.
Disclaimer: The experimental protocols and data provided are for informational purposes for research and development professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The application of any synthesized compound as an agrochemical is subject to rigorous testing and regulatory approval.
References
- 1. Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminobutanol Synthesis
Welcome to the technical support center for aminobutanol synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your this compound synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis, providing potential causes and recommended solutions.
Low or No Product Yield
Q1: I am getting a very low yield, or no this compound at all. What are the common causes?
A1: Low or no yield in this compound synthesis can stem from several factors, from the quality of reagents to the reaction conditions. Here are some common culprits and how to address them:
-
Reagent Quality: Impure starting materials can introduce side reactions or inhibit your catalyst.[1] Ensure you are using high-purity reagents and dry solvents, as moisture can be particularly detrimental in many synthesis routes.[1]
-
Catalyst Activity: The catalyst is crucial for many this compound synthesis methods, such as the hydrogenation of aminobutyric acid or the reductive amination of hydroxy ketones.
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage, handling, or poisoning by impurities in the reaction mixture. Consider using a fresh batch of catalyst.
-
Inappropriate Catalyst: Ensure you are using the correct catalyst for your specific reaction. For example, a Ru-based catalyst has been shown to be effective for the hydrogenation of S-(+)-2-aminobutyric acid.[2]
-
-
Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields.[3]
-
Temperature and Pressure: Many this compound syntheses, particularly hydrogenations, require specific temperature and pressure ranges to proceed efficiently.[4][5] For instance, the catalytic hydrogenation of (S)-2-aminobutyric acid can be optimized by controlling the temperature between 60-70°C and the pressure between 2-4 MPa.[4]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time.
-
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Aminobutanols can be water-soluble, leading to poor recovery from aqueous layers during extraction.[6] Consider using a different extraction solvent or performing multiple extractions.
Formation of Side Products/Impurities
Q2: My final product is contaminated with significant impurities. What are the likely side reactions?
A2: The formation of byproducts is a common challenge that can complicate purification and reduce your overall yield. The nature of the side products will depend on your specific synthesis route.
-
Over-reduction: In reactions involving the reduction of a carboxylic acid or ester, the desired alcohol can sometimes be further reduced. Careful selection of the reducing agent and reaction conditions is key to preventing this.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or the product itself can undergo self-condensation or polymerization.
-
Incomplete Reaction: The presence of unreacted starting materials is a common impurity. As mentioned previously, optimizing reaction time and conditions can help drive the reaction to completion.
-
Isomer Formation: In some synthesis routes, a mixture of isomers can be produced. For example, the reaction of 1,2-epoxybutane (B156178) with ammonia (B1221849) can yield a mixture of 1-amino-2-butanol (B1205648) and 2-amino-1-butanol.[7]
Issues with Chiral Synthesis
Q3: I am performing a stereoselective synthesis, but the enantiomeric excess (ee) of my product is low.
A3: Achieving high stereoselectivity is critical when synthesizing chiral aminobutanols like (S)-2-aminobutanol, a key intermediate for the anti-tuberculosis drug ethambutol.[8]
-
Chiral Catalyst/Auxiliary Performance: If you are using a chiral catalyst or a chiral auxiliary, its effectiveness may be compromised. Ensure it is of high optical purity and that the reaction conditions are optimized for stereoselectivity.
-
Racemization: The chiral center of your product might be susceptible to racemization under the reaction or work-up conditions. This can sometimes be caused by harsh pH or high temperatures.
-
Resolution Efficiency: If you are using a chemical resolution method, such as forming diastereomeric salts with a resolving agent like tartaric acid, the efficiency of the separation is crucial.[9][10] Inadequate separation of the diastereomers will lead to a lower enantiomeric excess in the final product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound synthesis.
Q4: What are the main synthesis routes for aminobutanols?
A4: There are several established methods for synthesizing aminobutanols, with the choice of route often depending on the desired isomer and the available starting materials.
-
Catalytic Hydrogenation: This is a common method for producing 2-aminobutanol from 2-aminobutyric acid or its esters.[2][4][5]
-
Reductive Amination: This involves the reaction of a hydroxy ketone with ammonia or an amine in the presence of a reducing agent. For example, 4-amino-1-butanol (B41920) can be synthesized from 4-hydroxybutyraldehyde.[11]
-
Reduction of Amino Acids/Esters: Chiral aminobutanols can be synthesized by reducing the corresponding amino acid or ester with a suitable reducing agent like lithium aluminum hydride.[12]
-
From Butylene Oxide: 2-aminobutanol can be prepared by the reaction of 1,2-epoxybutane with ammonia.[7]
-
Biosynthesis: Microbial fermentation is an emerging and sustainable route for producing aminobutanols, such as the production of 4-amino-1-butanol from glucose using engineered Corynebacterium glutamicum.[13][14]
Q5: How can I improve the yield of my catalytic hydrogenation reaction for 2-aminobutanol synthesis?
A5: To optimize the yield of 2-aminobutanol synthesis via catalytic hydrogenation of 2-aminobutyric acid, consider the following factors:
-
Catalyst Selection: The choice of catalyst is critical. Supported noble metal catalysts, such as ruthenium on carbon (Ru/C), have shown high efficiency.[2][4]
-
Reaction Parameters:
-
Solvent: Water is a commonly used solvent for this reaction.[4]
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate. It is important to find the optimal loading to balance reaction speed and cost.
Q6: What are some key considerations for the purification of aminobutanols?
A6: The purification of aminobutanols can be challenging due to their physical properties.
-
Distillation: Vacuum distillation is a common method for purifying aminobutanols, which have relatively high boiling points.
-
Crystallization: For chiral separations, diastereomeric salt crystallization is a widely used technique.[9][10]
-
Extraction: As aminobutanols can be water-soluble, care must be taken during aqueous work-ups to avoid product loss. Using salting-out techniques or continuous extraction can improve recovery.
Data Presentation
Table 1: Comparison of Synthesis Methods for (S)-2-Aminobutanol
| Synthesis Method | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield | Purity/ee | Reference |
| Catalytic Hydrogenation | (S)-2-aminobutyric acid | Ru-based trimetallic catalyst | Low temperature and pressure | High | - | [2] |
| Catalytic Hydrogenation | (S)-2-aminobutyric acid | Supported metal catalyst | 60-70°C, 2-4 MPa H₂ | 79.3% | 99.51% | [4] |
| Reduction | D-2-Aminobutyric acid | Lithium aluminum hydride | Tetrahydrofuran | 61% | - | [12] |
| Biosynthesis | L-threonine | Engineered S. cerevisiae | Fermentation | - | High (enantiopure) | [8] |
Table 2: Influence of Reaction Parameters on this compound Synthesis
| This compound Isomer | Synthesis Method | Parameter Varied | Effect on Yield | Reference |
| (S)-2-Aminobutanol | Catalytic Hydrogenation | pH (1-5) | Optimal pH improves yield | [4] |
| (S)-2-Aminobutanol | Catalytic Hydrogenation | Temperature (60-70°C) | Optimal temperature increases yield | [4] |
| (S)-2-Aminobutanol | Catalytic Hydrogenation | Pressure (2-4 MPa) | Optimal pressure increases yield | [4] |
| 4-Aminobutanol | Reductive Amination | Catalyst:Mass Ratio (Catalyst:Substrate) | 2-2.5:1 ratio gives higher yield (91.0%) | [15] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation
This protocol is based on the method described in patent CN105481703A.[4]
-
Preparation of the Reaction Mixture:
-
Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.
-
Adjust the pH of the solution to 1-5 using an appropriate acid (e.g., phosphoric acid).
-
Add the supported metal catalyst (e.g., Ru/C). The amount of active metal should be 0.1-0.2% of the weight of the (S)-2-aminobutyric acid.
-
-
Hydrogenation Reaction:
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen to 2-4 MPa.
-
Heat the reaction mixture to 60-70°C while stirring.
-
Maintain these conditions for 4-10 hours, or until hydrogen uptake ceases.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be recovered and reused.
-
Concentrate the filtrate under reduced pressure to remove water.
-
Neutralize the concentrated solution with a base (e.g., sodium hydroxide).
-
Filter to remove any precipitated inorganic salts.
-
Purify the resulting liquid by fractional distillation under reduced pressure to obtain the final (S)-2-aminobutanol product.
-
Visualizations
Caption: Workflow for the synthesis of (S)-2-aminobutanol via catalytic hydrogenation.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. CN107011186A - The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol - Google Patents [patents.google.com]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 7. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 10. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 11. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 12. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 13. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 15. CN112174836A - Synthetic method of this compound - Google Patents [patents.google.com]
Technical Support Center: Aminobutanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminobutanol.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the purification of this compound.
Distillation Issues
Q1: My this compound sample shows low purity (~85%) after distillation. What could be the cause and how can I improve it?
A1: Low purity after distillation can be attributed to several factors, including the presence of byproducts from the synthesis and the distillation method itself. A common byproduct is a dimer formed during reductive amination.[1]
-
Troubleshooting Steps:
-
Analyze the Crude Material: Before distillation, analyze your crude this compound by NMR or GC-MS to identify the major impurities. This will help in devising a more effective purification strategy.
-
Optimize Distillation Technique: The choice of distillation equipment can significantly impact purity.
-
Control Distillation Parameters: Carefully control the vacuum pressure and temperature to ensure a clean separation. For (R)-3-aminobutanol, a boiling point of 65-70 °C at 9 mbar has been reported to yield high purity product.[1]
-
Q2: I am observing degradation or byproduct formation during the distillation of this compound. How can I minimize this?
A2: this compound, like other amino alcohols, can be susceptible to thermal degradation, especially at elevated temperatures. Decomposition can lead to the formation of aldehydes and ammonia, and in some cases, side reactions like imine formation or ring closure can occur.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, thus minimizing thermal stress on the molecule.
-
Avoid Hot Spots: Ensure even heating of the distillation flask to prevent localized overheating, which can catalyze degradation. Using a heating mantle with a stirrer is recommended.
-
Minimize Residence Time: Use a distillation setup that allows for a short residence time of the this compound at high temperatures, such as a short-path distillation apparatus.
-
Inert Atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the crude material contains impurities that can catalyze oxidation at high temperatures.
-
DOT Diagram: Troubleshooting Distillation Issues
Caption: Troubleshooting workflow for this compound distillation.
Recrystallization Issues
Q3: I am trying to perform a chiral resolution of this compound using a chiral acid, but the diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" is a common problem in crystallization where the product separates as a liquid phase instead of a solid. This can be caused by high solute concentration, rapid cooling, or an inappropriate solvent system.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. For the resolution of 2-amino-1-butanol with L-(+)-tartaric acid, anhydrous ethanol (B145695) or methanol (B129727) are preferred solvents.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature. If no crystals form, then proceed to cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Adjust Concentration: The concentration of your this compound and the resolving agent should be optimized. If the solution is too concentrated, it is more likely to oil out. Try diluting the solution with more of the crystallization solvent.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Seeding the solution with a small crystal of the desired diastereomeric salt.
-
-
Solvent System Modification: If a single solvent is not working, a mixed solvent system can be employed. Dissolve the salt in a good solvent and then slowly add an anti-solvent (a solvent in which the salt is less soluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
Q4: My yield is very low after recrystallizing the this compound salt. How can I improve it?
A4: A low yield can result from several factors, primarily the solubility of your desired diastereomeric salt in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the salt. Using too much solvent will result in a significant portion of your product remaining in the solution upon cooling.
-
Cooling Temperature: Ensure that you are cooling the crystallization mixture to a sufficiently low temperature to maximize the precipitation of the product.
-
Check the Mother Liquor: After filtration, you can check the mother liquor for the presence of a significant amount of product by concentrating a small portion to see if more crystals form. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
-
pH Adjustment (for liberating the free base): When liberating the free this compound from its salt, ensure the pH is adjusted correctly to fully deprotonate the amine and minimize its solubility in the aqueous phase.
-
Column Chromatography Issues
Q5: I am trying to purify this compound using silica (B1680970) gel chromatography, but I am observing significant peak tailing and poor recovery. What is causing this and how can I fix it?
A5: this compound is a basic compound, and the acidic silanol (B1196071) groups on the surface of silica gel can lead to strong interactions, causing peak tailing and sometimes irreversible adsorption.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, into your eluent can help to neutralize the acidic silanol groups and reduce tailing. A common mobile phase for polar, basic compounds is a mixture of dichloromethane (B109758), methanol, and ammonium hydroxide.
-
Adjust Polarity: this compound is quite polar, so you will likely need a polar mobile phase. A gradient of methanol in dichloromethane is a good starting point.
-
-
Use a Different Stationary Phase:
-
Alumina (B75360) (basic or neutral): Alumina can be a better choice for the purification of basic compounds as it is less acidic than silica gel.
-
Amino-functionalized Silica Gel: This type of stationary phase has amino groups bonded to the silica surface, which masks the acidic silanol groups and provides a less interactive surface for basic analytes.
-
Reversed-Phase Chromatography: While less common for this type of small molecule, reversed-phase chromatography on a C18 column could be an option, particularly for less polar derivatives of this compound.
-
-
Mixed-Mode Chromatography: This technique uses a stationary phase with both ion-exchange and hydrophobic properties, which can offer unique selectivity for polar, charged molecules like this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Unreacted starting materials.
-
Byproducts from the synthesis: For example, in the synthesis of (R)-3-aminobutanol via reduction of (R)-3-aminobutanoic acid, a dimer can be formed as a major byproduct.[1]
-
Isomers: If the synthesis is not stereospecific, other stereoisomers of this compound will be present.
-
Solvents used in the synthesis and workup.
Q2: How can I assess the chiral purity of my this compound sample?
A2: Direct analysis of this compound enantiomers by HPLC is challenging due to its small size and lack of a UV chromophore. The most common method is indirect analysis via pre-column derivatization:
-
Derivatization: The this compound enantiomers are reacted with a chiral derivatizing agent (e.g., (R)-α-methyl-2-naphthyl acetyl chloride) to form diastereomers.
-
HPLC Analysis: These diastereomers can then be separated on a standard achiral HPLC column (like a C18 column) and detected by UV, as the derivatizing agent introduces a chromophore.
-
Quantification: The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original this compound sample.
Q3: What is the best way to remove water from this compound?
A3: Water can be removed from this compound by:
-
Azeotropic Distillation: Distilling with a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or isopropanol.
-
Drying Agents: For small-scale laboratory use, drying over a suitable desiccant like anhydrous sodium sulfate, magnesium sulfate, or potassium carbonate, followed by filtration.
-
Vacuum Distillation: Careful vacuum distillation can also remove water, as water is typically more volatile than this compound.
Q4: My this compound sample is colored. How can I decolorize it?
A4: A colored impurity may be removed by:
-
Activated Carbon Treatment: Dissolving the this compound in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Distillation: If the colored impurity is non-volatile, distillation should effectively separate the colorless this compound.
-
Chromatography: Passing the sample through a short plug of silica gel or alumina may also remove colored impurities.
Q5: At what temperature does this compound start to decompose?
A5: While a specific decomposition temperature can vary depending on the presence of impurities and the atmosphere, amino alcohols are generally stable at their boiling points under vacuum. However, prolonged heating at high temperatures can lead to degradation. It is recommended to keep the bulk temperature of the liquid below 260°F (127°C) in reboilers to minimize thermal degradation.
Quantitative Data Summary
Table 1: Comparison of Distillation Methods for (R)-3-Aminobutanol Purification
| Distillation Method | Purity by NMR | Isolated Yield | Key Observation |
| Wiped-Film Evaporator | ~85% | ~65-70% | Higher throughput but lower purity. |
| Short-Path Vacuum Distillation | ~98% | ~65-70% | Higher purity, effective at removing dimer byproduct. |
Data sourced from a process development report on (R)-3-aminobutanol synthesis.[1]
Experimental Protocols
Protocol 1: Chiral Purity Analysis of this compound by HPLC via Derivatization
-
Derivatization:
-
Dissolve a known amount of the this compound sample in an appropriate aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) and a base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction, for instance, by adding a small amount of an aqueous solution.
-
-
Sample Preparation for HPLC:
-
Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
-
HPLC Conditions (Example):
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution. The exact ratio should be optimized for the specific diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection: UV detection at a wavelength where the chromophore of the derivatizing agent absorbs strongly (e.g., 254 nm).
-
Injection Volume: e.g., 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated diastereomer peaks.
-
Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas.
-
DOT Diagram: Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for chiral purity analysis of this compound.
References
Technical Support Center: Strategies for Improving Enantioselectivity with Aminobutanol Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using aminobutanol catalysts to achieve high enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing enantioselectivity in reactions catalyzed by this compound derivatives?
A1: The enantioselectivity of reactions using this compound catalysts is highly sensitive to several factors. The key parameters to control are the catalyst structure and loading, reaction temperature, and the choice of solvent. The purity of all reagents and the exclusion of atmospheric moisture are also critical for achieving optimal and reproducible results.[1][2][3][4]
Q2: I'm observing a high yield but low enantiomeric excess (ee). What is the most likely cause and what should I investigate first?
A2: High yield with low enantioselectivity suggests that the catalyst is active but not effectively discriminating between the two enantiomeric pathways. The first parameters to investigate are typically temperature and solvent.[1] Lowering the reaction temperature often enhances enantioselectivity by taking advantage of the larger difference in activation energies for the two diastereomeric transition states.[2][5] Additionally, performing a solvent screen is a high-impact initial step, as the solvent's polarity and coordinating ability can significantly influence the geometry of the transition state.[1]
Q3: How does catalyst loading affect the enantioselectivity of the reaction?
A3: Catalyst loading can have a significant impact on enantioselectivity. In many cases, a lower catalyst loading can lead to reduced yield and selectivity.[6][7] This can be due to a more pronounced influence of a competing, non-catalyzed background reaction that is not enantioselective.[8][9] It is crucial to optimize the catalyst loading to ensure the catalyzed reaction pathway is dominant.[8] However, in some instances, excessively high catalyst loadings may not offer additional benefits and could be uneconomical.
Q4: Why am I getting inconsistent or irreproducible enantioselectivity results between different experimental runs?
A4: Inconsistent results are often traced back to subtle variations in reaction conditions. Common causes include:
-
Atmospheric Moisture and Air: Many catalytic reactions are sensitive to moisture and oxygen. Ensure all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][4]
-
Reagent Purity: Impurities in substrates, solvents, or the catalyst itself can interfere with the catalytic cycle.[1][3][4] Use reagents of the highest possible purity and consider purifying them if necessary.
-
Temperature Fluctuations: Precise temperature control is crucial. Even small variations can impact the enantiomeric excess.[10][11]
-
Variable Stirring/Mixing: In heterogeneous reactions, or reactions with components of limited solubility, consistent mixing is important for reproducible results.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during enantioselective reactions with this compound catalysts.
Issue 1: Low Enantiomeric Excess (ee)
If your reaction is producing the desired product but with poor enantioselectivity, consider the following troubleshooting steps. The accompanying workflow diagram illustrates the logical progression for optimization.
Caption: Troubleshooting workflow for low enantioselectivity.
| Possible Cause | Troubleshooting Action | Rationale |
| Suboptimal Temperature | Conduct a temperature optimization study. Generally, lower temperatures lead to higher enantioselectivity, although this is not universally true.[2][5][10] Test a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). | Lower temperatures can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. |
| Inappropriate Solvent | Perform a solvent screen with a variety of solvents of different polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).[1][12] | The solvent can influence the conformation and stability of the catalyst-substrate complex, which is critical for stereochemical control.[12] |
| Non-Optimal Catalyst Loading | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). A decrease in enantioselectivity at lower loadings can indicate a significant uncatalyzed background reaction.[6][8] | The rate of the catalyzed reaction must significantly exceed that of any non-selective background reaction to achieve high ee.[8] |
| Incorrect Substrate Concentration | Test a range of substrate concentrations. | The concentration can affect reaction kinetics and the aggregation state of the catalyst, which in turn can influence enantioselectivity. |
| Presence of Impurities | Ensure all reagents, including the substrate, catalyst, and solvent, are of high purity. Water is a common impurity that can be detrimental.[1][6] | Impurities can poison the catalyst or participate in non-selective side reactions, lowering the overall enantioselectivity. |
Issue 2: Poor or No Reaction Conversion
If your reaction is not proceeding to completion, consider the following potential issues.
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Inactivity | Verify the integrity and purity of the this compound catalyst. If it has been stored for a long time, consider using a fresh batch or repurifying the existing one. | The catalyst may have degraded or been poisoned, leading to a loss of activity. |
| Insufficient Reaction Time or Temperature | Monitor the reaction over a longer period. If the reaction is clean but slow, consider a modest increase in temperature, while keeping in mind the potential impact on enantioselectivity. | The reaction may simply be slow under the chosen conditions. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and that reagents are free from potential catalyst inhibitors (e.g., strong acids or bases, certain functional groups). | Contaminants can bind to the catalyst and inhibit its activity. |
| Incorrect Reagent Stoichiometry | Carefully re-check the stoichiometry of all reactants and reagents. | An incorrect ratio of reactants can lead to incomplete conversion. |
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various studies, illustrating the effect of key parameters on enantioselectivity.
Table 1: Effect of Temperature on Enantioselectivity
| Catalyst System | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Organocatalyst | Pyrimidine-5-carbaldehyde | Toluene | 0 | >99 (S) |
| Organocatalyst | Pyrimidine-5-carbaldehyde | Toluene | -44 | 96 (R) |
| Ammonium (B1175870) Salt A1 | Isoxazolidin-5-one | Toluene | 25 | 92:8 (er) |
| Ammonium Salt A1 | Isoxazolidin-5-one | Toluene | -60 | 96:4 (er) |
Data synthesized from multiple sources demonstrating the significant, and sometimes reversing, effect of temperature.[7][10]
Table 2: Effect of Catalyst Loading on Enantioselectivity
| Catalyst System | Substrate | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Metal-Ph-box | Alkene | Not Specified | 20 | 84 | 70 |
| Metal-Ph-box | Alkene | Not Specified | 15 | Decreased | Decreased |
| Ammonium Salt A1 | Isoxazolidin-5-one | Toluene | 5 | 55 | 92:8 (er) |
| Ammonium Salt A1 | Isoxazolidin-5-one | Toluene | 1 | 41 | 89:11 (er) |
Data synthesized from multiple sources illustrating that decreasing catalyst loading can negatively impact both yield and enantioselectivity.[6][7]
Table 3: Effect of Solvent on Enantioselectivity
| Catalyst System | Substrate | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Neodymium/Sodium–Bis(phenol) | Ketoester | THF | Lower | Lower |
| Neodymium/Sodium–Bis(phenol) | Ketoester | 2-Methyl-THF | >20:1 | >95:5 |
| Copper–bis(oxazoline) | α-ketoester | Nitromethane | Not Specified | Optimal |
Data synthesized from multiple sources showing the critical role of solvent choice in achieving high stereoselectivity.[12]
Experimental Protocols
Protocol 1: General Procedure for an this compound-Catalyzed Reaction
This protocol provides a general workflow for setting up an asymmetric reaction using an this compound catalyst.
Caption: General experimental workflow for this compound catalysis.
-
Preparation: Ensure all glassware is oven- or flame-dried to remove residual moisture. Assemble the reaction apparatus under an inert atmosphere of argon or nitrogen.
-
Charging Reagents: To a reaction flask containing a magnetic stir bar, add the anhydrous solvent. Dissolve the this compound catalyst in the solvent, followed by the addition of the substrate(s).
-
Temperature Equilibration: Stir the reaction mixture and cool it to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C). Allow the mixture to equilibrate at this temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the reaction by adding the final reagent (this is often the electrophile or a co-reagent).
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography (LC).
-
Work-up: Once the reaction is complete, quench it by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride or water). Transfer the mixture to a separatory funnel and perform an aqueous work-up, typically involving extraction with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the purified product to confirm its identity and determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Temperature Optimization Study
-
Setup: Prepare a series of identical reactions according to Protocol 1.
-
Temperature Variation: Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Execution: Allow each reaction to proceed for the same amount of time, or until completion as determined by TLC/GC analysis.
-
Analysis: Work up each reaction identically. Determine the conversion and enantiomeric excess for each temperature point.
-
Selection: Identify the temperature that provides the optimal balance between reaction rate and high enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminobutanol Stability and Degradation
Welcome to the technical support center for aminobutanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your work.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Assay Results or Loss of Purity Over Time
Symptoms:
-
Decreasing percentage of this compound in your sample as confirmed by HPLC or other quantitative methods.
-
Appearance of new, unidentified peaks in your chromatogram.
-
Changes in the physical appearance of the material (e.g., color change, clumping).
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Oxidation | The amine group in this compound can be susceptible to oxidation, especially when exposed to air.[1] Store this compound under an inert atmosphere (e.g., nitrogen or argon). For solutions, consider de-gassing solvents before use. |
| Hygroscopicity | Some this compound isomers are hygroscopic, meaning they absorb moisture from the atmosphere.[1] This can lead to degradation or inaccurate weighing. Store in a tightly sealed container in a desiccator or a dry box. |
| Temperature Fluctuation | Higher temperatures accelerate chemical degradation. Store this compound at the recommended temperature, typically 2-8°C for long-term storage, to minimize degradation.[1] |
| Light Exposure | Exposure to UV or ambient light can induce photodegradation.[1] Store this compound in amber vials or protect it from light. |
| pH Instability | This compound stability can be pH-dependent. Degradation may be accelerated in highly acidic or basic conditions. Maintain the pH of your solutions within a stable range, which should be determined experimentally. |
| Incompatible Excipients | If formulated, certain excipients can react with the amine group of this compound (e.g., Maillard reaction with reducing sugars like lactose). Conduct compatibility studies with your chosen excipients. |
Issue 2: Poor Crystal Formation or "Oiling Out" During Crystallization
Symptoms:
-
Failure to form crystals upon cooling a saturated solution.
-
Separation of a liquid phase (oiling out) instead of solid crystals.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Supersaturation | The concentration of this compound in the solvent is too low to induce crystallization. Concentrate the solution by slowly evaporating the solvent. |
| High Solubility in Chosen Solvent | This compound is too soluble in the selected solvent system. Induce crystallization by adding an anti-solvent (a solvent in which this compound is poorly soluble) dropwise. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over a crystalline solid. Allow the solution to cool slowly to room temperature before further cooling. |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth. Purify the this compound using an appropriate technique (e.g., distillation, chromatography) before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to prevent oxidation and moisture absorption.[1]
Q2: How can I monitor the degradation of this compound in my samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring this compound degradation. This involves developing an HPLC method that can separate the parent this compound peak from all potential degradation products.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound include:
-
Oxidation: The amine group can be oxidized.
-
Hydrolysis: While generally stable, forced hydrolysis under strong acidic or basic conditions can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[1]
-
Thermal Degradation: High temperatures can induce decomposition.
Q4: Is there a difference in stability between this compound isomers (e.g., 2-amino-1-butanol and 3-amino-1-butanol)?
While specific comparative stability data is limited in publicly available literature, subtle differences in structure can influence stability. It is recommended to perform stability studies on the specific isomer being used in your application.
Q5: How do I handle the hygroscopic nature of some this compound isomers?
For hygroscopic isomers, it is crucial to handle the material in a low-humidity environment, such as a glovebox or a room with controlled humidity. Use a desiccator for storage and minimize the time the container is open to the atmosphere.
Data Presentation
Table 1: General Stability Profile of this compound under Stress Conditions (Qualitative)
| Stress Condition | General Observation | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation is possible under forced conditions (elevated temperature). | Amine-related degradation products, potential for dehydration. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Degradation is possible under forced conditions. | Amine-related degradation products. |
| Oxidation (e.g., 3% H₂O₂) | Susceptible to oxidation. | N-oxides, deamination products. |
| Thermal Degradation | Stable at ambient temperatures, but degradation can occur at elevated temperatures. | Various decomposition products. |
| Photodegradation (UV/Visible light) | Potential for degradation upon exposure to light. | Photolytic degradation products. |
Note: The extent of degradation and the specific products formed will depend on the specific isomer, concentration, and the severity of the stress condition.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound isomer of interest
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or other suitable solvent
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Store one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store at room temperature for a defined period, monitoring for degradation.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze aliquots at various time points.
-
-
Photodegradation:
-
Expose the this compound stock solution in a photochemically transparent container to a light source within a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at defined time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
General Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized for best separation.
-
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) may be possible. However, a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended for better sensitivity and specificity. Derivatization with a UV-active agent can also be employed.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Crystallization of Aminobutanol Derivatives
Welcome to the technical support center for the crystallization of aminobutanol derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the crystallization of these valuable compounds.
Troubleshooting Crystallization Issues
This guide provides solutions to common problems you may encounter during the crystallization of this compound derivatives, presented in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No crystals are forming. | • Solvent system is not optimal. The compound may be too soluble in the chosen solvent.[1] • Supersaturation has not been reached. The concentration of the compound is too low. • Inhibition by impurities. Residual reactants, by-products, or salts may be preventing nucleation. | • Change the solvent or use a solvent/anti-solvent system. For this compound derivatives, alcohols like methanol (B129727), ethanol (B145695), or isopropanol, often mixed with water, are good starting points.[2] • Concentrate the solution. Slowly evaporate the solvent to increase the compound's concentration. • Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal. • Purify the crude product. Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| The product is oiling out or forming an amorphous precipitate. | • High degree of supersaturation. The solution is too concentrated, or the cooling rate is too fast. • Low melting point of the compound or presence of impurities. Impurities can depress the melting point of the mixture. • Inappropriate solvent. The boiling point of the solvent might be too high. | • Re-heat the solution and add a small amount of additional solvent. This will reduce the supersaturation level. • Slow down the cooling process. Allow the solution to cool gradually to room temperature before placing it in a colder environment. Insulating the flask can help. • Use a co-solvent. This can help to decrease the solubility of your compound more gradually. • Ensure the purity of your starting material. Oily products can sometimes be solidified by stirring with a non-polar solvent like diethyl ether or isopropyl ether.[1] |
| Formation of a powder or very small crystals. | • High nucleation rate. This is often caused by rapid cooling or a very high concentration. • Excessive agitation or vibration. This can lead to the formation of many small nuclei rather than the growth of larger crystals. | • Reduce the concentration of the solute. • Decrease the cooling rate. A slower cooling rate generally favors the growth of larger, more well-defined crystals. • Minimize disturbances. Place the crystallization vessel in a stable, vibration-free location. |
| Poor crystal quality (e.g., twinning, inclusions). | • Rapid crystal growth. • Presence of impurities. Impurities can be incorporated into the crystal lattice, leading to defects. • Solvent co-crystallization. The solvent may be incorporated into the crystal structure. | • Slow down the crystallization process. Use a lower concentration or a slower cooling/evaporation rate. • Further purify the starting material. • Try a different solvent or solvent system. This can help to avoid the formation of solvates. |
| Low yield. | • Too much solvent was used. This prevents the solution from becoming sufficiently supersaturated. • The compound is highly soluble in the chosen solvent even at low temperatures. • Premature filtration. The crystallization process may not have been complete. | • Reduce the amount of solvent used to dissolve the compound. • Choose a solvent in which the compound has lower solubility at cold temperatures. • Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath can maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing my this compound derivative?
A1: The ideal solvent will depend on the specific derivative you are working with. However, for this compound and its derivatives, polar protic solvents are often a good starting point. Alcohols such as methanol, ethanol, and isopropanol, or mixtures of these with water, are commonly used. For chiral resolutions using tartaric acid, methanol or ethanol are frequently employed. A good solvent is one in which your compound is soluble at high temperatures but has limited solubility at low temperatures. It is recommended to perform a solvent screen with small amounts of your compound to identify the optimal solvent or solvent system.
Q2: How can I improve the yield and purity of my crystals?
A2: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation before filtration. For higher purity, a slow cooling rate is crucial as it allows for the selective incorporation of your compound into the crystal lattice, excluding impurities.[3] If impurities are a persistent issue, a second recrystallization may be necessary. The presence of structurally related impurities can decrease yield and be incorporated into the crystal lattice, so starting with the purest possible material is key.
Q3: My this compound derivative is a stubborn oil. How can I get it to crystallize?
A3: Oily products are a common challenge, especially with compounds that have low melting points or contain impurities. Here are a few strategies:
-
Trituration: Try stirring the oil with a solvent in which it is insoluble or only sparingly soluble. This can sometimes induce crystallization. For this compound derivatives, a non-polar solvent like hexane (B92381) or diethyl ether might work.
-
Solvent Removal: Ensure all residual solvent from the reaction workup has been removed under high vacuum.
-
Purification: The oil may be due to impurities. Purifying the oil using column chromatography before attempting crystallization again can be effective.
-
Salt Formation: If your this compound derivative is a free base, converting it to a salt (e.g., a hydrochloride or tartrate salt) can significantly increase its crystallinity.
Q4: What is seeding and how do I do it?
A4: Seeding is the process of adding a small crystal of your pure compound to a supersaturated solution to initiate crystallization.[4] This provides a template for crystal growth and can help to control the crystal size and form.
-
How to seed: Once your compound is dissolved in a hot solvent and has cooled slightly to a supersaturated state, add one or two small, well-formed crystals of the pure compound. If you don't have seed crystals, you can try to generate some by taking a small amount of the solution on the end of a glass rod, allowing the solvent to evaporate to leave a small amount of solid, and then dipping the rod back into the solution.
Q5: I'm performing a chiral resolution with tartaric acid. What are the key parameters to control?
A5: Chiral resolution by diastereomeric salt crystallization is a common method for separating enantiomers of this compound. The key is the differential solubility of the two diastereomeric salts. Important parameters to control are:
-
Stoichiometry: The molar ratio of the chiral resolving agent (e.g., L-(+)-tartaric acid) to your racemic this compound derivative is crucial. A 1:1 or 2:1 ratio is often a good starting point.
-
Solvent: The choice of solvent is critical as it will determine the solubility of the diastereomeric salts. Methanol and ethanol are commonly used.
-
Temperature and Cooling Rate: The temperature at which the salt is formed and the subsequent cooling rate will affect the selectivity of the crystallization and the purity of the resulting diastereomeric salt. A slow, controlled cooling is generally preferred.
-
Stirring: Gentle stirring can help to achieve a homogeneous solution and facilitate crystal growth, but vigorous stirring can lead to the formation of small, less pure crystals.
Data on Crystallization Parameters
| Parameter | Effect on Crystallization | General Recommendations for this compound Derivatives |
| Solvent Choice | Significantly impacts solubility, yield, crystal habit, and even the polymorphic form.[5] | Start with polar protic solvents like methanol, ethanol, or isopropanol. For chiral resolutions, these alcohols are often effective. Water can be used as an anti-solvent. |
| Temperature | Higher temperatures increase solubility, allowing for the dissolution of the compound. Lower temperatures decrease solubility, promoting crystallization. | Dissolve at the boiling point of the solvent for maximum solubility. Cool slowly to room temperature, then to 0-5 °C in an ice bath to maximize yield. |
| Cooling Rate | A slower cooling rate generally leads to larger, purer crystals.[3] Rapid cooling can result in small, impure crystals or precipitation. | Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. |
| Concentration | Must be high enough to achieve supersaturation upon cooling. Too high a concentration can lead to oiling out or rapid precipitation of small crystals. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Purity of Starting Material | Impurities can inhibit crystallization, lead to the formation of oils, or be incorporated into the crystals, reducing purity. | Purify the crude product by chromatography or another method if crystallization is problematic. |
| Seeding | Can initiate crystallization when spontaneous nucleation is difficult and can help control crystal size. | Add a few small crystals of the pure compound to a supersaturated solution. |
Experimental Protocols
Protocol 1: General Recrystallization of an this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot but reappears as a solid upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Chiral Resolution of a Racemic this compound with L-(+)-Tartaric Acid
-
Preparation of Solutions:
-
Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
-
Formation of Diastereomeric Salts: Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer should be less soluble and begin to crystallize. Slow cooling in an ice bath can further promote crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (pH > 10).
-
Extract the liberated chiral this compound derivative with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound derivative.
-
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or by preparing a diastereomeric derivative and analyzing by NMR spectroscopy.
Visualizing Workflows and Logic
Troubleshooting Crystallization Failures
Caption: A flowchart for diagnosing and solving common crystallization problems.
General Workflow for Chiral Resolution
Caption: A step-by-step process for separating enantiomers using a chiral resolving agent.
References
optimizing reaction time and temperature for aminobutanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminobutanol. The information is designed to help optimize reaction time and temperature, and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods for synthesizing this compound include the reduction of aminobutyric acid or its esters, the Gabriel synthesis, enzymatic transamination, and the reaction of epoxybutane with ammonia. The choice of method often depends on the desired isomer (e.g., (R)-3-aminobutanol), available starting materials, and scalability requirements.
Q2: How do reaction time and temperature generally affect the yield and purity of this compound?
A2: Reaction time and temperature are critical parameters that significantly influence the yield and purity of this compound. Optimal conditions are specific to the chosen synthetic route. Generally, higher temperatures can increase the reaction rate but may also lead to the formation of side products, reducing overall purity.[1] Conversely, lower temperatures might result in incomplete reactions if the reaction time is not sufficiently long. It is crucial to monitor the reaction progress to determine the optimal time for quenching the reaction.
Q3: What are some common side reactions to be aware of during this compound synthesis?
A3: Side reactions can vary depending on the synthesis method. For instance, in the reduction of aminobutyric acid esters, incomplete reduction can leave starting material in the product mixture. In methods involving epoxybutane, the formation of isomeric aminobutanols is a common issue.[2] Over-alkylation can be a problem in methods that do not use protecting groups for the amine.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its high water solubility and relatively low boiling point.[3] Common purification techniques include distillation under reduced pressure, crystallization of a salt form (e.g., hydrochloride or tartrate salt), and column chromatography.[4] The choice of purification method will depend on the scale of the reaction and the impurities present.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Step:
-
Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).[5]
-
If extending the reaction time does not improve the yield, consider a moderate increase in the reaction temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific enzyme to avoid denaturation.[6]
-
-
-
Possible Cause: Degradation of product or starting material.
-
Troubleshooting Step:
-
If the reaction is conducted at an elevated temperature, try lowering the temperature and extending the reaction time.[7]
-
Ensure that all reagents and solvents are pure and dry, as impurities can sometimes catalyze decomposition pathways.
-
-
-
Possible Cause: Suboptimal stoichiometry of reagents.
-
Troubleshooting Step:
-
Carefully check the molar ratios of your reactants. For reduction reactions, ensure a sufficient excess of the reducing agent is used.
-
-
Issue 2: Presence of Significant Impurities or Byproducts
-
Possible Cause: Reaction temperature is too high.
-
Troubleshooting Step:
-
Lowering the reaction temperature may reduce the rate of side reactions. This may require a corresponding increase in the reaction time to achieve full conversion of the starting material.
-
-
-
Possible Cause: Incorrect work-up procedure.
-
Troubleshooting Step:
-
Ensure the pH is adjusted correctly during the work-up to separate the product from acidic or basic impurities.[8]
-
Use an appropriate solvent for extraction to ensure efficient separation of the product from the reaction mixture.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: High water solubility of this compound.
-
Troubleshooting Step:
-
During aqueous work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of this compound and improve extraction efficiency into an organic solvent.
-
Consider converting the this compound to a salt (e.g., hydrochloride) which may be easier to crystallize and purify.[4]
-
-
-
Possible Cause: Co-distillation with solvent or impurities.
-
Troubleshooting Step:
-
Use a fractional distillation setup for more efficient separation.
-
Ensure all lower boiling point solvents are removed under reduced pressure before attempting to distill the product.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for (R)-3-Aminobutanol Synthesis
| Method | Starting Material | Reducing Agent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Reduction | N-Boc-(R)-3-aminobutyric acid | Sodium borohydride (B1222165) / Boron trifluoride etherate | -20 | Not specified | 95 | 99.0 (HPLC) | [7] |
| Reduction | (R)-3-aminobutanoic acid | Sodium Aluminum Hydride | Reflux | 16 | 61-67 | 96-99 | [5] |
| Hydrolysis | (R)-3-acetamido butanol | Liquid alkali in ethanol (B145695) | 70-80 | 18-20 | 97.5 | 99.8 | [9] |
| Hydrolysis | (R)-3-benzoylthis compound | Liquid alkali in ethanol | 70-80 | 10-12 | 92.6 | 99.3 | [9] |
| Enzymatic | 4-hydroxy butan-2-one | Transaminase | 20-40 | 12-48 | Not specified | >99 (chiral) | [6] |
Table 2: Optimization of Catalytic Hydrogenation for (S)-2-Aminobutanol Synthesis
| Parameter | Condition 1 | Condition 2 | Yield (%) | Purity (%) | Reference |
| Temperature | 60-70°C | 85 ± 5°C | 77.3 | 99.78 | [1][2] |
| Pressure | 2-4 MPa | 8.0 MPa | 70.8 | 99.23 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Aminobutanol via Reduction of N-Boc-(R)-3-aminobutyric acid
-
Dissolve 100g of N-Boc-(R)-3-aminobutyric acid in 300mL of tetrahydrofuran (B95107) in a reaction flask.
-
Cool the mixture to -20°C.
-
Add 20.6g of sodium borohydride in portions, maintaining the temperature at -20°C.
-
Slowly add 100g of boron trifluoride etherate dropwise, ensuring the temperature does not rise significantly.
-
Monitor the reaction for completion using HPLC.
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add 500mL of ethyl acetate (B1210297) and filter to remove any solid precipitates.
-
Wash the filtrate with 100mL of saturated sodium bicarbonate solution.
-
Concentrate the organic phase to obtain N-Boc-(R)-3-aminobutanol.
-
For deprotection, dissolve the N-Boc-(R)-3-aminobutanol in a solution of hydrochloric acid in methanol.
-
Stir the reaction until the deprotection is complete (monitor by TLC or GC).
-
Neutralize the reaction mixture and extract the (R)-3-aminobutanol.
Protocol 2: Synthesis of (R)-3-Aminobutanol via Hydrolysis of (R)-3-acetamido butanol
-
In a clean four-necked flask, add 50g of (R)-3-acetamido butanol.
-
Add 100mL of ethanol and 100mL of a liquid alkali solution.
-
Heat the mixture to 70-80°C and maintain this temperature for 18-20 hours, monitoring the reaction until the starting material is consumed.[9]
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Extract the residue with dichloromethane (B109758) (2 x 200mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield (R)-3-aminobutanol.[9]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (R)-3-aminobutanol.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 2. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 3. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 4. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 7. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Protecting Group Strategies for Aminobutanol
Welcome to the technical support center for aminobutanol protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when protecting this compound?
A1: The primary challenge with this compound is the presence of two reactive functional groups: an amine (-NH₂) and a hydroxyl (-OH). The key is to achieve chemoselectivity, meaning to protect one group while leaving the other free for a subsequent reaction. Due to the higher nucleophilicity of the amine, selective N-protection is generally achievable.[1][2]
Q2: What is an orthogonal protection strategy and why is it important for this compound?
A2: An orthogonal protection strategy uses protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] This is crucial for this compound when both the amine and hydroxyl groups need to be protected and then selectively deprotected at different stages of a multi-step synthesis.[3] For example, an acid-labile Boc group on the amine and a fluoride-labile silyl (B83357) ether on the alcohol allow for the removal of either group independently of the other.[4][5]
Q3: Which protecting group should I choose for the amine function?
A3: The choice depends on the stability required for your subsequent reaction steps. The most common N-protecting groups are:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is easily removed with acid (e.g., TFA or HCl).[5] It is one of the most common protecting groups for amines in non-peptide chemistry.[6]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but is removed by mild base, typically piperidine.[8] This makes it orthogonal to the acid-labile Boc group and many alcohol protecting groups.[9]
Q4: Which protecting group is suitable for the hydroxyl function?
A4: Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild, specific conditions.[4] The choice among them depends on the required stability:
-
TMS (trimethylsilyl): Very labile and may not survive chromatography or aqueous workup.
-
TBS (TBDMS, tert-butyldimethylsilyl): Offers a good balance of stability and is robust enough for many reaction conditions while being easily cleaved by fluoride (B91410) sources (e.g., TBAF) or acid.
-
TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl): Offer greater steric hindrance and are significantly more stable, requiring harsher conditions for removal.
Q5: How can I monitor the progress of my protection/deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[10][11] By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product. The spots can be visualized using UV light (for UV-active groups like Cbz and Fmoc) or by staining with reagents like ninhydrin (B49086) (to detect free amines) or potassium permanganate.
Troubleshooting Guides
Issue 1: Low yield or no reaction during N-protection of the amine.
| Possible Cause | Recommended Solution |
| Insufficiently reactive amine | While typically not an issue for primary amines in this compound, ensure the amine is not protonated (e.g., as a hydrochloride salt). If starting from a salt, add an equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) or DIPEA to liberate the free amine before adding the protecting group reagent. |
| Poor quality of protecting group reagent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) can decompose over time. Use fresh or properly stored reagent. Benzyl chloroformate (Cbz-Cl) is sensitive to moisture. |
| Incorrect stoichiometry or base | For Boc protection, use a slight excess (1.05-1.2 equivalents) of Boc₂O. For Cbz protection with Cbz-Cl, a base is required to neutralize the HCl byproduct; use aqueous Na₂CO₃ or NaHCO₃ to maintain a pH between 8 and 10.[12] |
Issue 2: Formation of multiple products during N-protection.
| Possible Cause | Recommended Solution |
| Di-protection of the primary amine (Di-Boc formation) | This can occur when an excess of Boc₂O is used. To favor mono-protection, carefully control the stoichiometry (use 1.05-1.1 eq of Boc₂O) and add the reagent slowly to the reaction mixture.[13] |
| O-protection of the hydroxyl group | Although amines are more nucleophilic, O-protection can occur, especially under strongly basic conditions or with prolonged reaction times. Use mild basic conditions (e.g., NaHCO₃) and monitor the reaction by TLC to stop it upon consumption of the starting material. For selective N-protection, reactions in an aqueous acetone (B3395972) or THF/water solvent system are often effective.[14] |
| Oxazolidinone formation (for 2-amino-1-butanol) | The N-protected 2-amino alcohol can cyclize to form a cyclic carbamate (B1207046) (oxazolidinone), especially under basic conditions.[15][16] To minimize this, maintain a neutral to slightly basic pH during the reaction and workup.[13] If it forms, the oxazolidinone can sometimes be hydrolyzed back to the N-Boc amino alcohol using a base like Cs₂CO₃ in methanol (B129727).[15] |
Issue 3: Difficulty in removing the protecting group.
| Possible Cause | Recommended Solution |
| Incomplete Cbz deprotection (hydrogenolysis) | The Pd/C catalyst may be poisoned, especially if sulfur-containing compounds are present.[12] Ensure reagents and solvents are sulfur-free. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.[17] Using an acidic co-solvent like acetic acid can sometimes improve efficiency by preventing the product amine from coordinating to the palladium catalyst.[12] |
| Incomplete Boc deprotection | The acidic conditions may not be strong enough or the reaction time may be too short. A 20-50% solution of TFA in DCM is typically effective.[18] Alternatively, a saturated solution of HCl in a non-protic solvent like ethyl acetate (B1210297) or dioxane can be used.[19] |
| Silyl ether (e.g., TBS) is resistant to cleavage | For sterically hindered silyl ethers, TBAF may react slowly. Adding a protic source like acetic acid can sometimes accelerate the reaction. Alternatively, using an acidic method like HCl in a protic solvent (e.g., methanol) will cleave the silyl ether, but this is not orthogonal to an N-Boc group.[19] |
Issue 4: Problems with product purification.
| Possible Cause | Recommended Solution |
| Product is an oil and difficult to handle | N-Boc protected amino alcohols are often oils or low-melting solids.[17] Purification can be achieved via silica (B1680970) gel column chromatography. Typical eluents are mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol. |
| Co-elution of product and impurities on silica gel | Adjust the polarity of the eluent system. If the product and impurities have very similar polarities, consider derivatization to a solid for purification by recrystallization, followed by removal of the derivatizing group. |
| Difficulty in crystallizing the product | For N-Boc products that are oils, crystallization can sometimes be induced by adding seed crystals and triturating with a non-polar solvent like hexane.[17] N-Cbz protected compounds are often more crystalline.[7] Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and slowly adding a non-polar solvent (e.g., hexane) until turbidity is observed, then allow it to cool slowly.[20][21] |
Data Presentation: Comparison of N-Protection Strategies
The following tables summarize typical conditions and reported yields for the N-protection of this compound isomers.
Table 1: N-Boc Protection of this compound Isomers
| Substrate | Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-amino-2-butanol | Boc₂O (1.1) | - | Acetone/Water (1:1) | RT | 4-6 | Excellent | [12] |
| General Amines | Boc₂O (1.05-1.2) | NaHCO₃ (2.0) | THF/Water (1:1) | RT | 2-16 | Good to Excellent | [13] |
| General Amines | Boc₂O (1.1) | TEA (1.2) | THF | RT | Overnight | High | [17] |
Table 2: N-Cbz Protection of this compound Isomers
| Substrate | Reagent (eq.) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| General Amino Alcohols | Cbz-Cl (1.05-1.2) | Na₂CO₃ | Water | 0-5 then RT | 2-4 | Good to High | [12] |
| General Amines | Cbz-Cl (1.2) | NaHCO₃ (3.0) | Dioxane/Water (1:1) | RT | 12 | High | [22] |
Experimental Protocols
Protocol 1: Chemoselective N-Boc Protection of 4-amino-2-butanol[12]
This protocol is adapted for the selective protection of the amino group in 4-amino-2-butanol.[12]
Materials:
-
4-amino-2-butanol (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Acetone
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-amino-2-butanol in a 1:1 (v/v) mixture of acetone and water.
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM and staining with ninhydrin to check for remaining free amine).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine once.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
If necessary, the product can be further purified by silica gel column chromatography.[17]
Protocol 2: O-TBDMS Protection of N-Boc-2-amino-1-butanol (Representative Protocol)
This is a representative protocol for the silylation of the primary alcohol after the amine has been protected.
Materials:
-
N-Boc-2-amino-1-butanol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)
-
Imidazole (B134444) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-2-amino-1-butanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.2 eq.) and stir until it dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 3: Selective Deprotection of an N-Boc Group in the Presence of a TBDMS Ether[19]
This protocol allows for the selective removal of the Boc group while leaving the silyl ether intact.
Materials:
-
N-Boc, O-TBDMS protected this compound (1.0 eq.)
-
Saturated solution of HCl in Ethyl Acetate (~7.5 M)
-
Anhydrous Ethyl Acetate
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the fully protected this compound in anhydrous ethyl acetate.
-
Add a saturated solution of HCl in ethyl acetate and stir the reaction at room temperature for approximately 8 hours.[19] Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the O-TBDMS protected this compound.
Protocol 4: Deprotection of an N-Cbz Group by Catalytic Hydrogenolysis[6][18]
This is a standard procedure for the cleavage of a Cbz group.
Materials:
-
N-Cbz-aminobutanol (1.0 eq.)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)
-
Methanol or Ethanol (B145695)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[18]
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Decision workflow for this compound protection strategy.
Caption: Orthogonal protection and deprotection of this compound.
References
- 1. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 3. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 4. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. crsubscription.com [crsubscription.com]
- 12. researchgate.net [researchgate.net]
- 13. danabiosci.com [danabiosci.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. 4-(Fmoc-amino)-1-butanol ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
methods for removing impurities from aminobutanol preparations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from aminobutanol preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis process, or degradation.[1] Common impurities include:
-
Structural Isomers: Depending on the synthesis route, isomers like 1-amino-2-butanol (B1205648) or other this compound variants can be present.[2]
-
Chiral Impurities: The undesired enantiomer (e.g., (S)-aminobutanol in a preparation of (R)-aminobutanol) is a critical impurity, especially in pharmaceutical applications.[3]
-
Starting Materials and Reagents: Unreacted starting materials (e.g., ethyl crotonate, benzylamine) or reagents may remain in the crude product.[4]
-
By-products: Side reactions can generate various by-products, such as dimers formed during reductive amination.[5]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, methanol, acetonitrile, morpholine) can be difficult to remove completely.[6][7][8]
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification methods depend on the nature of the impurities. The main techniques are:
-
Distillation: Fractional or vacuum distillation is highly effective for removing non-volatile impurities and some solvent residues. It can significantly improve purity, in some cases from 87% to 98%.[4]
-
Recrystallization / Chiral Resolution: This is the standard method for separating enantiomers. It involves forming diastereomeric salts with a chiral resolving agent, such as L(+)-tartaric acid or (S)-mandelic acid, which have different solubilities and can be separated by crystallization.[6][8][9]
-
Solvent Extraction and Washes: Liquid-liquid extraction is used to remove water-soluble or organic-soluble impurities. For instance, a water workup can effectively remove many water-soluble impurities.[4]
Q3: How can I determine the purity and chiral (enantiomeric) purity of my this compound sample?
A3: Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][10] Since this compound lacks a strong UV chromophore, HPLC analysis often requires a pre-column derivatization step to attach a UV-active tag to the molecule.[11][12] This allows for sensitive detection and quantification of the enantiomers. Chiral SFC (Supercritical Fluid Chromatography) is another powerful technique for analyzing chiral purity.[5]
Q4: How do I remove the resolving agent after chiral resolution?
A4: After separating the desired diastereomeric salt by crystallization, the chiral resolving agent must be removed to liberate the pure this compound enantiomer. This is typically achieved by dissolving the salt in water or an alcohol and adding a base (e.g., sodium hydroxide, potassium carbonate) to adjust the pH to between 10 and 13.[9][10] This neutralizes the acidic resolving agent and frees the this compound base, which can then be recovered by extraction or distillation.[9][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Distillation
-
Problem: The purity of the this compound remains low even after vacuum distillation, or the yield is significantly reduced.
-
Possible Causes & Solutions:
-
Inadequate Vacuum: If the vacuum is not strong enough, the required distillation temperature will be too high, potentially causing degradation of the this compound. Ensure your vacuum pump is operating correctly and the system is free of leaks. Distillation at 0.5 mmHg may require a temperature of 60-62°C.[10]
-
Co-distillation of Impurities: Some impurities may have boiling points close to that of this compound, causing them to co-distill. A fractional distillation column with higher theoretical plates may be necessary for better separation.
-
Thermal Degradation: this compound can degrade at high temperatures. Use the lowest possible temperature for distillation by applying a high vacuum. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.[5]
-
Issue 2: Poor Enantiomeric Purity (Low e.e.%) After Chiral Resolution
-
Problem: The enantiomeric excess (e.e.%) of the final product is below the desired specification after performing a chiral resolution.
-
Possible Causes & Solutions:
-
Incorrect Resolving Agent Ratio: The molar ratio of the resolving agent to the racemic this compound is critical. An incorrect ratio can lead to incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired salt. The ratio should be carefully optimized.
-
Suboptimal Crystallization Conditions: Crystallization temperature, solvent, and cooling rate are crucial. Slow cooling is generally preferred to allow for the formation of pure crystals.[10] The crystallization temperature may need to be as low as -10 to 5°C.[10]
-
Insufficient Purity of Resolving Agent: Ensure the chiral resolving agent (e.g., L(+)-tartaric acid) is of high optical purity.
-
Incomplete Liberation of Free Base: After separating the salt, ensure the pH is sufficiently alkaline (pH 10-13) to fully convert the this compound salt back to its free base form before extraction.[10]
-
Data and Protocols
Data Summary
The following tables summarize quantitative data for purity improvement and typical analytical conditions.
Table 1: Examples of Purity Enhancement for this compound
| Purification Step | Initial Purity | Final Purity | Purity Method | Reference |
| Fractional Distillation | 87% | 98% | HPLC | [4] |
| Vacuum Distillation | Crude | 99% | Gas Phase | [10] |
| Reductive Amination & Salt Splitting | N/A | 99.9% | GC | [8] |
| Recrystallization (Ethanol/Petroleum Ether) | Crude | N/A (Melting Point 134.5-136°C) | Melting Point | [6] |
| Bipolar Membrane Electrodialysis | N/A | 99.21% | N/A | [13] |
Table 2: HPLC Conditions for Chiral Purity Analysis (Post-Derivatization)
| Parameter | Condition 1 | Condition 2 |
| Column | Dima C18 | Dima C18 |
| Mobile Phase | 40% Acetonitrile - 60% Buffer | 20% Acetonitrile - 80% Buffer |
| Buffer | 0.1% Sodium Dihydrogen Phosphate (aq), pH 4.5 | 5% Sodium Dihydrogen Phosphate (aq), pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 20 µL | 20 µL |
| Reference | [3] | [3] |
Experimental Protocols
Protocol 1: Chiral Resolution of (R,S)-3-Aminobutanol using (S)-Mandelic Acid
This protocol describes a general method for separating racemic 3-aminobutanol.
-
Dissolution: Dissolve the racemic 3-aminobutanol mixture in an isopropanol/water solution.
-
Salt Formation: Add (S)-mandelic acid to the solution. The mixture is typically stirred at a temperature between 20-80°C.[8]
-
Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt, (R)-3-aminobutanol mandelate (B1228975). The solution may be cooled to 0-5°C and held for several hours.[8]
-
Filtration: Filter the precipitated crystals and wash them with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the collected crystals (the mandelate salt) in a suitable solvent. Add a solution of a base, such as sodium methoxide (B1231860) in methanol, to deprotonate the this compound.[8]
-
Isolation: The final product, (R)-3-aminobutanol, can be isolated by distillation under reduced pressure to remove the solvent and any other volatile components.[8]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities or high-boiling solvents.
-
Setup: Assemble a vacuum distillation apparatus (e.g., short-path distillation head).
-
Charge Flask: Add the crude this compound to the distillation flask.
-
Apply Vacuum: Carefully apply vacuum to the system, ensuring all connections are sealed. A pressure of around 0.5 mmHg to 13 mmHg is common.[6][10]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Distillate: Collect the this compound fraction that distills at the expected temperature for the applied pressure (e.g., 60-62°C at 0.5 mmHg for (R)-3-aminobutanol[10] or 83-87°C at 13 mmHg for 2-amino-1-butanol[6]).
-
Completion: Stop the distillation once the desired fraction has been collected, leaving higher-boiling impurities in the distillation pot.
Visual Diagrams
The following diagrams illustrate key workflows and logical relationships in this compound purification.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 8. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 9. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 10. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN112142609B - Preparation method of (D) -2-aminobutanol or (L) -2-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Aminobutanol Reactions
Welcome to the Technical Support Center for aminobutanol reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound synthesis from the laboratory to larger-scale production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions in a question-and-answer format.
Q1: We are experiencing a significant drop in yield when moving from a lab-scale to a pilot-scale reaction. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors.[1] One of the most common reasons is inadequate temperature management, as it is more difficult to maintain a consistent temperature throughout a larger reaction volume.[2] Another key factor can be inefficient mixing, which affects reaction selectivity and can lead to the formation of by-products.[1]
To address this, consider the following:
-
Heat Transfer: Ensure your reactor is equipped with an appropriate heating/cooling system to manage the reaction exotherm. Monitor the internal temperature at multiple points within the reactor.
-
Mixing Efficiency: The stirring rate and impeller design are critical for maintaining homogeneity. What works in a round-bottom flask may not be directly scalable. You may need to evaluate different stirring speeds or impeller types to ensure efficient mixing.[1]
-
Reagent Addition: The rate of addition of reagents can significantly impact local concentrations and heat generation. A slower, controlled addition of critical reagents is often necessary on a larger scale.
Q2: Our scaled-up reaction is producing a higher proportion of by-products, complicating purification. How can we improve the reaction's selectivity?
A2: Changes in reaction selectivity during scale-up are often linked to mixing and temperature control issues.[1] In the case of this compound synthesis, common by-products can arise from over-alkylation or side reactions involving the starting materials or intermediates.
Strategies to improve selectivity include:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction towards the desired product.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are crucial. For instance, in the synthesis of 2-amino-1-butanol via hydrogenation, copper chromite has been used to achieve 100% selectivity under optimized conditions.[3] Catalyst deactivation can also impact selectivity.[4]
-
Solvent Effects: The choice of solvent can influence reaction pathways. For example, in the reduction of (R)-3-aminobutanoic acid, tetrahydrofuran (B95107) (THF) was found to be more effective than other solvents like MTBE or toluene.[5]
Q3: We are facing challenges with catalyst deactivation in our continuous flow setup for this compound synthesis. What are the common causes and solutions?
A3: Catalyst deactivation is a significant concern in continuous processes and can be caused by several factors, including poisoning, coking, and thermal degradation.[6][7]
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.[7] It is crucial to ensure the purity of your starting materials.
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[8] This can sometimes be mitigated by optimizing reaction temperatures and pressures or by co-feeding a small amount of hydrogen to inhibit coke formation.
-
Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For deactivation by coking, controlled oxidation to burn off the carbon deposits can be effective.[8]
Q4: The purification of this compound at a larger scale is proving difficult due to its physical properties. What are the recommended purification methods?
A4: The purification of amino alcohols like this compound can be challenging due to their relatively high boiling points and potential for foaming.[9]
-
Vacuum Distillation: This is a common and effective method to purify this compound, as it lowers the boiling point and reduces the risk of thermal degradation.[9]
-
Crystallization: If the this compound derivative or a salt form is a solid, crystallization can be an excellent method for achieving high purity on a large scale. This often involves the formation of diastereomeric salts for the resolution of chiral aminobutanols.[10][11]
-
Anti-Foaming Agents: If foaming is an issue during distillation, the use of a suitable anti-foaming agent can be beneficial.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this compound reactions?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Many reactions in this compound synthesis are exothermic. A thorough thermal hazard assessment is necessary to prevent runaway reactions.[12]
-
Handling of Hazardous Reagents: Reagents such as sodium borohydride (B1222165), lithium aluminum hydride, and flammable solvents require careful handling procedures and appropriate personal protective equipment (PPE).[5][9] Hydrogen gas used in catalytic hydrogenation presents a significant fire and explosion risk.[9]
-
Pressure Management: Some reactions may generate gaseous by-products, leading to a pressure increase in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.
Q2: What are some common synthetic routes for producing chiral this compound?
A2: Several strategies exist for the synthesis of chiral this compound, including:
-
Chiral Resolution: This involves separating a racemic mixture of this compound using a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by crystallization.[10][11]
-
Asymmetric Catalysis: The use of chiral catalysts can directly produce the desired enantiomer of this compound.
-
From Chiral Precursors: Starting from an enantiomerically pure precursor, such as an amino acid, the desired chiral this compound can be synthesized. For example, (R)-(-)-2-Amino-1-butanol can be synthesized from D-2-Aminobutyric acid.[13]
-
Chemoenzymatic Methods: Enzymes can be used to selectively produce the desired enantiomer of this compound.[14][15]
Q3: How can we monitor the progress of our this compound reaction in real-time during a scaled-up process?
A3: Real-time reaction monitoring is crucial for process control. While this compound itself may lack a chromophore for easy HPLC analysis, several techniques can be employed:[5]
-
In-process Gas Chromatography (GC): GC can be used to monitor the consumption of starting materials and the formation of the product. Derivatization of the this compound may be necessary to improve its volatility and chromatographic behavior.[5]
-
Spectroscopic Methods: Techniques like in-situ infrared (IR) or Raman spectroscopy can provide real-time information on the concentration of key species in the reaction mixture.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutanoic Acid
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Aluminum Hydride | THF | Reflux | 16 | 61-67 | 96-99 | [5] |
| Sodium Borohydride / Boron Trifluoride Etherate | THF | -20 | - | 95 | 99.0 (HPLC) | [16] |
Table 2: Influence of Reaction Parameters on the Hydrogenation of Methyl-DL-α-aminobutyrate to 2-Amino-1-butanol
| Parameter | Condition | Ester Conversion (%) | Selectivity (%) | Reference |
| Temperature | 170°C | 39 | 100 | [3] |
| Hydrogen Pressure | 105 atm | 39 | 100 | [3] |
| Catalyst | Copper Chromite | 39 | 100 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Aminobutanol via Reduction of (R)-3-Aminobutanoic Acid with Sodium Aluminum Hydride [5]
-
Reactor Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and reflux condenser is flushed with nitrogen.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask under a positive nitrogen pressure.
-
Cooling: The flask is cooled in an ice/salt bath to an internal temperature of -8°C.
-
Reducing Agent Addition: Sodium aluminum hydride is carefully added to the cooled THF solution. Caution: Addition of metal hydrides to organic solutions can be explosive.
-
Stirring: The mixture is stirred for 1 hour at the low temperature.
-
Reactant Addition: (R)-3-aminobutanoic acid is added portion-wise, maintaining the internal temperature below a safe limit. Caution: This addition is exothermic.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours to ensure complete consumption of the starting material.
-
Quenching: The reaction is cooled in an ice bath, and the excess hydride is carefully quenched by the slow addition of an aqueous solution of sodium hydroxide.
-
Work-up: The organic and aqueous layers are separated. The aqueous layer is extracted with THF. The combined organic layers are dried and concentrated to yield the crude product.
-
Purification: The crude (R)-3-aminobutanol is purified by vacuum distillation.
Protocol 2: Synthesis of N-Boc-(R)-3-aminobutanol [16]
-
Reactant Addition: To a reaction flask, add N-Boc-(R)-3-aminobutyric acid and tetrahydrofuran.
-
Reducing Agent Addition: Add sodium borohydride in portions.
-
Cooling: Cool the mixture down to -20°C.
-
Catalyst Addition: Slowly add boron trifluoride etherate.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using HPLC.
-
Quenching: After the reaction is complete, add methanol (B129727) to quench the reaction.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Add ethyl acetate (B1210297) and filter to remove solids. Wash the filtrate with saturated sodium bicarbonate.
-
Isolation: Concentrate the organic phase to obtain N-Boc-(R)-3-aminobutanol as a white solid.
Visualizations
Caption: Synthetic pathways for this compound production.
Caption: General workflow for scaling up chemical reactions.
Caption: Decision tree for troubleshooting scale-up issues.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]
- 11. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 14. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 15. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Aminobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various aminobutanol derivatives across different therapeutic areas. The data presented is collated from peer-reviewed studies and is intended to offer an objective overview to aid in research and development efforts.
Anti-inflammatory Activity of β-Amino Alcohol Derivatives
β-amino alcohol derivatives have been investigated for their potential to modulate inflammatory responses. A key target in this area is the Toll-like Receptor 4 (TLR4), which plays a crucial role in the innate immune system's response to bacterial lipopolysaccharide (LPS), a component of gram-negative bacteria.[1] Inhibition of the TLR4 signaling pathway can mitigate the overproduction of pro-inflammatory cytokines, which is implicated in conditions like sepsis.[1]
The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) in assays measuring the reduction of nitric oxide (NO) production in LPS-stimulated macrophage cells.[2]
Table 1: Inhibition of Nitric Oxide Production by β-Amino Alcohol Derivatives
| Compound ID | R1-substituent | R2-substituent | IC50 (µM)[2] |
| 1a | H | H | > 100 |
| 1j | 4-Cl-Ph | 2-Me-Ph | 12.5 |
| 1k | 4-F-Ph | 2-Me-Ph | 15.2 |
| 1l | 4-MeO-Ph | 2-Me-Ph | 25.8 |
| 1m | 4-CF3-Ph | 2-Me-Ph | 8.9 |
Experimental Protocol: Inhibition of Nitric Oxide Production
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour.[2]
LPS Stimulation: Following pre-treatment, lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and subsequent nitric oxide production.[2]
Incubation and Measurement: The plates are incubated for 24 hours. After incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[3]
TLR4 Signaling Pathway
The following diagram illustrates the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key target for the anti-inflammatory action of some this compound derivatives.
Caption: Simplified TLR4 signaling pathway leading to pro-inflammatory cytokine production.
Antimycobacterial Activity of this compound Derivatives
The stereochemistry of this compound derivatives plays a critical role in their biological activity. Studies have shown that the (R)- and (S)-enantiomers can exhibit significantly different efficacies. This is particularly evident in their antimycobacterial activity against Mycobacterium tuberculosis.
Research has demonstrated that compounds incorporating the (R)-2-amino-1-butanol structure show potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values in the micromolar range.[4] In contrast, their corresponding (S)-enantiomers often show no significant activity at much higher concentrations.[4][5]
Table 2: Antimycobacterial Activity of (R)-2-amino-1-butanol Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µM)[5] |
| 11 | 0.65 - 14.03 |
| 22 | 0.65 - 14.03 |
| 23 | 0.65 - 14.03 |
| 31 | 0.65 - 14.03 |
| 42 | 0.65 - 14.03 |
| Ethambutol (control) | 5.7 - 11.1 fold less active than compounds 11, 22, 23, 31, and 42 |
Experimental Protocol: Antimycobacterial Susceptibility Testing
Microplate Alamar Blue Assay (MABA): This assay is commonly used to determine the MIC of compounds against M. tuberculosis.
-
Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading: A solution of Alamar Blue is added to each well, and the plates are incubated for another 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA.
Anticancer Activity of this compound and Related Derivatives
Derivatives of amino alcohols, including this compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The efficacy of these compounds is typically assessed by determining their IC50 values.
Table 3: Cytotoxic Activity of Aminothiazole-Paeonol Derivatives
| Compound | AGS (IC50 µM)[6] | HT-29 (IC50 µM)[6] | HeLa (IC50 µM)[6] |
| 13c | 4.0 | 4.4 | 5.8 |
| 13d | 7.2 | 11.2 | 13.8 |
| 5-FU (control) | >50 | >50 | 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Cancer cell lines (e.g., AGS, HT-29, HeLa) are seeded in 96-well plates and allowed to attach for 24 hours.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692).
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Role in Neuroscience: GABAergic System
This compound derivatives share structural similarities with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7] This has led to investigations into their potential to interact with GABA receptors and modulate neuronal activity.[7]
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse.
Caption: Overview of GABA synthesis, release, and receptor binding in a synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
A Comparative Guide to the Validation of Aminobutanol Purity Using HPLC Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of aminobutanol purity is a critical aspect of quality control. This compound isomers are vital building blocks in the synthesis of numerous pharmaceutical compounds.[1] The stereochemistry and purity of these intermediates can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), an alternative analytical technique, for the validation of this compound purity. The primary challenge in the HPLC analysis of this compound is its lack of a significant UV-absorbing chromophore, which complicates direct detection using standard UV detectors.[2][3] Consequently, an indirect approach involving pre-column derivatization is commonly employed. This method not only introduces a chromophore for sensitive UV detection but also allows for the separation of enantiomers (chiral purity) on a standard achiral column by converting them into diastereomers.[1]
Comparison of Analytical Methods: HPLC vs. Gas Chromatography (GC)
While HPLC is a robust and widely adopted method for analyzing non-volatile and thermally unstable compounds like this compound, GC presents an alternative, particularly for volatile substances.[4][5] The choice between these techniques depends on the specific analytical goals, sample characteristics, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly versatile and well-suited for non-volatile, polar compounds.[4] For this compound, HPLC, especially when coupled with pre-column derivatization, provides excellent specificity and sensitivity for both purity and chiral analysis.[1] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6] While less common for polar molecules like this compound, GC can be used, sometimes requiring derivatization to increase the analyte's volatility.[7] It offers high resolution and is often faster than HPLC, making it suitable for high-throughput screening of volatile impurities or residual solvents.[4][8]
Caption: Logical comparison of HPLC and GC for this compound analysis.
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC, providing a comparative overview. The data represents synthesized values from various analytical validation studies for amine compounds.
| Parameter | HPLC with UV Detection (Post-Derivatization) | Gas Chromatography (GC) with FID/MS | Comments |
| Applicability | Ideal for purity and enantiomeric excess of non-volatile polar compounds.[5] | Best for volatile and semi-volatile impurities or residual solvents.[6] | The two methods are often complementary. |
| Linearity (r²) | > 0.995 | > 0.992 | Both techniques demonstrate excellent linearity. |
| Accuracy (Recovery %) | 85 - 110% | 80 - 115% | Accuracy can be influenced by derivatization efficiency and matrix effects. |
| Precision (RSD %) | < 5% | < 15% | HPLC often shows slightly better precision for the primary analyte. |
| Limit of Detection (LOD) | Low ng/mL range | pg/mL to low ng/mL range | GC-MS can achieve very low detection limits for volatile compounds. |
| Analysis Time | Typically 15-30 minutes | Typically 5-20 minutes | GC generally offers faster run times.[4] |
Experimental Protocols
Protocol 1: Purity and Chiral Excess Determination of this compound via HPLC
This protocol details an indirect HPLC method using pre-column derivatization, which is robust for determining both the chemical and chiral purity of this compound.[1]
1. Principle
This compound enantiomers are reacted with a chiral derivatizing agent (CDA), such as (R)-(+)-1-phenylethanesulfonyl chloride.[1][9] This reaction forms diastereomeric derivatives that possess distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase C18 column. The CDA also introduces a chromophore, enabling sensitive quantification by a UV detector.[1] The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample.[1]
2. Reagents and Materials
-
This compound sample (e.g., (RS)-3-aminobutanol)
-
Chiral Derivatizing Agent (CDA): (R)-(+)-1-phenylethanesulfonyl chloride
-
Solvent: Chloroform (B151607) or other suitable organic solvent[1]
-
Base Catalyst (optional): Triethylamine
-
HPLC-grade Acetonitrile and Water
-
Buffer Salt: Sodium dihydrogen phosphate (B84403) or Sodium acetate[10][11]
-
pH adjustment: Phosphoric acid or Acetic acid
3. Derivatization Procedure
-
Weigh approximately 3.0 g of the this compound sample and dissolve it in 40 mL of chloroform in a suitable reaction vessel.[1]
-
While stirring, slowly add a molar excess of the chiral derivatizing agent (e.g., 24.5 g of (R)-(+)-1-phenylethanesulfonyl chloride).[1] A base catalyst can be added to facilitate the reaction.[3]
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) until completion.[1][3]
-
Prepare the derivatized sample for HPLC analysis by diluting an aliquot of the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.[1]
4. HPLC Conditions
The following are typical starting conditions. Method optimization may be required.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Sodium Dihydrogen Phosphate solution (pH 4.5) in a 40:60 ratio.[10] |
| Flow Rate | 1.0 mL/min[1][10] |
| Column Temperature | 30°C[1][10] |
| Detection Wavelength | 254 nm[1][10] |
| Injection Volume | 20 µL[1][10] |
5. Data Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the prepared derivatized sample solution.[1]
-
Identify the peaks corresponding to the two diastereomers based on their retention times.[1]
-
Integrate the peak areas of the two diastereomer peaks.[1]
-
Calculate the chemical purity by comparing the total area of the diastereomer peaks to the total area of all peaks in the chromatogram.
-
Calculate the enantiomeric excess (e.e.%) using the integrated peak areas (A1 and A2) of the two diastereomers: e.e.% = |(A1 - A2) / (A1 + A2)| * 100
Caption: Workflow for HPLC purity analysis of this compound via pre-column derivatization.
Conclusion
The validation of this compound purity by HPLC is a robust and reliable method, particularly when employing a pre-column derivatization strategy.[1] This approach effectively overcomes the challenge of poor UV absorbance and allows for the simultaneous determination of chemical and chiral purity on standard, cost-effective achiral columns. While GC is a viable alternative for analyzing volatile impurities and offers faster run times, HPLC remains the preferred technique for the comprehensive quality assessment of non-volatile APIs like this compound.[5] The choice of method should be guided by the specific analytical requirements, such as the need for chiral separation, sensitivity, and the nature of potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 10. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 11. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
A Comparative Guide to Determining the Enantiomeric Excess of Aminobutanol Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (e.e.) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. Aminobutanol, a key chiral building block for various active pharmaceutical ingredients, exists as enantiomers that can exhibit different pharmacological and toxicological profiles.[1] Consequently, robust and accurate analytical methods for quantifying the enantiomeric purity of this compound are essential.
This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of this compound. We will explore two primary strategies: an indirect method involving pre-column derivatization and a direct method using a chiral stationary phase (CSP). This guide presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the most suitable method for their needs.
Comparison of Chiral HPLC Methods for this compound Analysis
The primary challenge in the analysis of this compound is its lack of a significant chromophore, which makes direct detection by UV-Vis spectrophotometry difficult.[1][2] The two main HPLC-based approaches to overcome this challenge are pre-column derivatization and the use of specialized chiral columns with alternative detection methods.
1. Indirect Method: Pre-column Derivatization
This widely used technique involves reacting the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have distinct physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[3] A key advantage of this method is that the CDA typically contains a chromophore, enabling sensitive UV detection of the derivatives.[3]
2. Direct Method: Chiral Stationary Phase (CSP)
This method utilizes a chiral stationary phase that can directly differentiate between the enantiomers of this compound.[1] This approach simplifies sample preparation by eliminating the derivatization step.[1] However, it often requires more specialized and expensive chiral columns.[1] For compounds like this compound that lack a chromophore, detectors other than UV-Vis, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), may be necessary.[1]
Quantitative Data Summary
The following table summarizes the performance of different chiral HPLC methods for the separation of this compound enantiomers based on published data.
| Method Type | Analyte | Derivatizing Agent / Chiral Stationary Phase | Column | Mobile Phase | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| Indirect | 2-Aminobutanol | (R)-(+)-1-phenylethanesulfonyl chloride | Dima C18 (250 x 4.6 mm, 5 µm) | Methanol (B129727) / 50mM Sodium Acetate (B1210297) (pH 3.5) (70:30, v/v) | UV at 254 nm | Diastereomer 1: Not Specified, Diastereomer 2: Not Specified | Not Specified | [4] |
| Indirect | 3-Aminobutanol | (R)-(+)-1-phenylethanesulfonyl chloride | Dima C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) / Water (80:20, v/v) | UV at 254 nm | Diastereomer 1: Not Specified, Diastereomer 2: Not Specified | Not Specified | [3][5] |
| Indirect | (R)-3-aminobutan-1-ol | Carbobenzyloxy (CBZ) derivatization | ChiralPak IB-N5 (4.6 x 100 mm, 5 µm) | 10% Isopropanol in CO2 (SFC) | Not Specified | (R)-enantiomer: 3.1, (S)-enantiomer: 3.6 | >1.5 | [2] |
| Direct | 2-Aminobutanol | CROWNPAK® CR(+) | Not Specified | Aqueous perchloric acid (pH 2.0) with up to 15% methanol | ELSD, CAD, or UV (if derivatized) | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Indirect Method via Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride
This protocol is adapted for the analysis of 2-aminobutanol and 3-aminobutanol.[3][4][5]
A. Derivatization Procedure:
-
Dissolve a precisely weighed amount of the this compound sample (e.g., 3.09 g, 0.03 mol) in a suitable organic solvent such as chloroform (B151607) or dichloromethane (B109758) (40 mL).[3][5]
-
While stirring the solution at 30°C, slowly add an excess of the derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride (e.g., 0.12 mol).[3][5] The molar ratio of the derivatizing agent to this compound can be controlled in the range of 2:1 to 20:1.[3]
-
Allow the reaction to proceed to completion. The reaction is typically rapid.[3]
-
Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[3]
B. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: Reversed-phase C18 column (e.g., Dima C18, 250 x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and 50mM sodium acetate solution (pH 3.5-4.5) (e.g., 70:30 or 85:15, v/v).[3][4]
C. Data Analysis:
-
Integrate the peak areas of the two diastereomer peaks.[3]
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 Where Area1 and Area2 are the integrated peak areas of the two diastereomers.
Protocol 2: Direct Method Using a Chiral Stationary Phase
This protocol provides a starting point for method development for the direct separation of 2-aminobutanol enantiomers on a CROWNPAK® CR(+) column.[1]
A. Sample Preparation:
-
Dissolve the 2-aminobutanol standard or sample in the mobile phase.[1]
B. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a suitable detector (e.g., ELSD or CAD).[1]
-
Column: CROWNPAK® CR(+) chiral stationary phase.[1]
-
Mobile Phase: Aqueous perchloric acid solution with the pH adjusted to 2.0. Up to 15% methanol can be added to reduce retention time if necessary.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
C. Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of 2-aminobutanol.[1]
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers as described in the indirect method.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the indirect and direct chiral chromatography methods.
Caption: Workflow for the indirect determination of enantiomeric excess.
Caption: Workflow for the direct determination of enantiomeric excess.
Conclusion
Both indirect and direct chiral chromatography methods offer viable solutions for determining the enantiomeric excess of this compound. The indirect method, involving pre-column derivatization, is a robust and sensitive technique that can be implemented using standard HPLC equipment.[3] The direct method, utilizing a chiral stationary phase, provides a more streamlined workflow by eliminating the need for derivatization, though it may require more specialized columns and detectors.[1] The choice between these methods will depend on factors such as available instrumentation, cost considerations, and the specific requirements of the analysis. The protocols and data presented in this guide provide a solid foundation for the development and implementation of reliable enantioselective analytical methods for this compound in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
- 5. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of Aminobutanol Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of aminobutanol isomers is a critical step in chemical synthesis and pharmaceutical development. The positional isomerism of the amino and hydroxyl groups along the butyl chain results in distinct chemical and physical properties, making precise characterization essential. This guide provides a comparative overview of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of four primary this compound isomers: 2-amino-1-butanol, 4-amino-1-butanol (B41920), 1-amino-2-butanol, and 3-amino-1-butanol.
Comparative Spectroscopic Data
The structural confirmation of this compound isomers relies on the unique spectral fingerprint generated by each molecule. The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and MS analyses, allowing for a clear comparison between the isomers.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound isomers, the characteristic absorbances of the O-H and N-H bonds are of primary interest.
| Functional Group | 2-Amino-1-butanol | 4-Amino-1-butanol | 1-Amino-2-butanol | 3-Amino-1-butanol | General Range (cm⁻¹) |
| O-H Stretch (Alcohol) | Broad, ~3300-3500 | Broad, ~3300-3500 | Broad, ~3300-3500 | Broad, ~3300-3500 | 3200-3600 (Broad) |
| N-H Stretch (Primary Amine) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | 3300-3500 (Primary amines show a pair of bands)[1] |
| C-H Stretch (Alkane) | ~2850-2960 | ~2850-2960 | ~2850-2960 | ~2850-2960 | 2850-3000 |
| C-O Stretch | ~1050-1150 | ~1050-1150 | ~1050-1150 | ~1050-1150 | 1000-1250 |
| N-H Bend (Primary Amine) | ~1590-1650 | ~1590-1650 | ~1590-1650 | ~1590-1650 | 1590-1650 |
Note: The IR spectra for all isomers will show broad O-H and N-H stretching bands, often overlapping. The presence of two bands for the N-H stretch is characteristic of a primary amine.
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, which is crucial for distinguishing between isomers.
| Proton Assignment | 2-Amino-1-butanol[2][3] | 4-Amino-1-butanol[4] | 1-Amino-2-butanol[5] | 3-Amino-1-butanol | General Range (ppm) |
| -CH(OH)- | ~3.3-3.6 (m) | - | ~3.4-3.5 (m) | - | 3.3-4.0 |
| -CH(NH₂)- | ~2.7-2.8 (m) | - | - | ~2.8-3.1 (m) | 2.5-3.5 |
| -CH₂OH | ~3.2-3.6 (m) | ~3.6 (t) | - | ~3.7-3.8 (t) | 3.3-3.8 |
| -CH₂NH₂ | - | ~2.7 (t) | ~2.5-2.8 (m) | - | 2.5-3.0 |
| **-CH₂- (adjacent to OH or NH₂) ** | ~1.2-1.5 (m) | ~1.5-1.6 (m) | ~1.4 (q) | ~1.6-1.8 (m) | 1.2-1.8 |
| -CH₂- (internal) | - | ~1.4-1.5 (m) | - | - | 1.2-1.6 |
| -CH₃ | ~0.9 (t) | - | ~0.9 (t) | ~1.1 (d) | 0.8-1.2 |
| -OH, -NH₂ | Variable, broad | Variable, broad | Variable, broad | Variable, broad | 0.5-5.0 (exchangeable with D₂O)[1] |
(d = doublet, t = triplet, q = quartet, m = multiplet)
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.
| Carbon Assignment | 2-Amino-1-butanol[6] | 4-Amino-1-butanol | 1-Amino-2-butanol[7] | 3-Amino-1-butanol | General Range (ppm) |
| -C(OH)- | ~65-67 | - | ~72-74 | - | 60-75 |
| -C(NH₂)- | ~55-57 | - | - | ~48-50 | 40-60 |
| -CH₂OH | - | ~62-64 | - | ~60-62 | 60-70 |
| -CH₂NH₂ | - | ~41-43 | ~47-49 | - | 40-50 |
| **-CH₂- (adjacent to OH or NH₂) ** | ~25-27 | ~32-34 | ~26-28 | ~38-40 | 25-40 |
| -CH₂- (internal) | - | ~28-30 | - | - | 20-35 |
| -CH₃ | ~10-12 | - | ~10-12 | ~22-24 | 10-25 |
Note: ¹³C NMR data for 4-amino-1-butanol and 3-amino-1-butanol is less commonly reported in public spectral databases.
Table 4: Mass Spectrometry Data (m/z)
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation. All this compound isomers have a nominal molecular weight of 89 g/mol .
| Fragmentation Ion | 2-Amino-1-butanol[7][8] | 4-Amino-1-butanol[9] | 1-Amino-2-butanol[7][10] | 3-Amino-1-butanol[11][12] | Fragmentation Pathway |
| [M]⁺ | 89 | 89 | 89 | 89 | Molecular Ion |
| [M-H₂O]⁺ | 71 | 71 | 71 | 71 | Loss of Water |
| [M-NH₃]⁺ | 72 | 72 | 72 | 72 | Loss of Ammonia |
| [CH₂NH₂]⁺ | - | 30 (base peak) | - | - | α-cleavage at C-C bond next to NH₂ |
| [CH(CH₃)NH₂]⁺ | - | - | - | 44 (base peak) | α-cleavage at C-C bond next to NH₂ |
| [CH(OH)CH₂NH₂]⁺ | - | - | 60 (prominent) | - | α-cleavage at C-C bond next to OH |
| [CH(C₂H₅)OH]⁺ | 58 (base peak) | - | - | - | α-cleavage at C-C bond next to OH |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
-
Sample Preparation : Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterium (B1214612) oxide, D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. To confirm the presence of exchangeable protons (OH and NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR : A standard one-dimensional carbon NMR experiment with proton decoupling is performed. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis : The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers and impurities, is used. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Sample Preparation : The sample is typically diluted in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) for introduction into the instrument.
-
Data Acquisition :
-
GC-MS : The sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer.
-
Direct Infusion : The diluted sample can be directly infused into the mass spectrometer.
-
-
Data Analysis : The mass spectrum is analyzed for the molecular ion peak (M⁺) to determine the molecular weight. The fragmentation pattern is then examined to identify characteristic fragment ions that provide structural information.
Alternative Analytical Techniques
While IR, NMR, and MS are the primary tools for structural confirmation, other techniques can provide complementary information, especially for distinguishing between stereoisomers.
-
Gas Chromatography (GC) : Using a chiral stationary phase, GC can be used to separate enantiomers of chiral this compound isomers (e.g., (R)- and (S)-2-amino-1-butanol). Derivatization is often required to improve volatility and separation.
-
High-Performance Liquid Chromatography (HPLC) : Similar to GC, HPLC with a chiral stationary phase is a powerful technique for the separation and quantification of enantiomers. Derivatization may be necessary to introduce a chromophore for UV detection.
-
Ion Mobility Spectrometry (IMS) : IMS, often coupled with mass spectrometry (IM-MS), separates ions in the gas phase based on their size, shape, and charge. This technique can be used to distinguish between isomers that may have identical mass-to-charge ratios.[3][11][13][14]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques for the structural confirmation of an unknown this compound isomer.
Caption: Workflow for the structural confirmation of this compound.
Caption: Relationship between spectroscopic data and molecular structure.
References
- 1. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-Amino-1-butanol(5856-62-2) 13C NMR [m.chemicalbook.com]
- 3. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-AMINO-2-BUTANOL(13552-21-1) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 9. 3-AMINO-BUTAN-1-OL | 2867-59-6 [chemicalbook.com]
- 10. Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]
- 12. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Aminobutanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are a cornerstone in modern organic chemistry, serving as versatile building blocks and catalysts in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comparative analysis of aminobutanol and other prominent chiral amino alcohols, offering insights into their performance, applications, and the experimental protocols that underpin their use.
Introduction to Chiral Amino Alcohols
Chiral 1,2-amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their bifunctional nature allows them to be used as chiral ligands in metal-catalyzed reactions, as chiral auxiliaries to control the stereochemistry of reactions, and as key synthons for a variety of pharmaceuticals and natural products.[3] The stereochemistry of these molecules is pivotal in determining biological activity, making their enantioselective synthesis a significant area of research.[1]
Comparative Analysis of Selected Chiral Amino Alcohols
This section compares the physical properties and applications of 2-aminobutanol with other widely used chiral amino alcohols such as valinol, phenylglycinol, and pseudoephedrine.
| Chiral Amino Alcohol | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |
| (S)-(+)-2-Aminobutanol | C4H11NO | 89.14[2] | 177 - 179[2] | Building block for pharmaceuticals, agrochemicals, and fine chemicals; chiral auxiliary.[2] |
| L-Valinol | C5H13NO | 103.16 | 192-194 | Chiral auxiliary, synthesis of chiral ligands, building block for pharmaceuticals. |
| (R)-(-)-2-Phenylglycinol | C8H11NO | 137.18 | 265-267 | Chiral auxiliary, resolving agent, synthesis of chiral ligands (e.g., for asymmetric hydrogenation). |
| (1R,2S)-(-)-Pseudoephedrine | C10H15NO | 165.23 | 255 | Chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions.[3] |
Performance in Asymmetric Synthesis
The efficacy of chiral amino alcohols is often evaluated by their ability to induce high stereoselectivity in asymmetric reactions. The following table summarizes representative performance data for different chiral amino alcohols used as catalysts or auxiliaries in specific transformations.
| Reaction Type | Chiral Amino Alcohol | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) |
| Asymmetric Alkylation | Pseudoephedrine amide | Propanamide derivative | α-Alkylated amide | up to 90% de[4] | High |
| Reductive Amination | Engineered Amine Dehydrogenase | 1-hydroxy-2-butanone | (S)-2-aminobutanol | >99% ee[5][6] | 91-99% conversion[5][6] |
| Diethylzinc Addition | DAIB (N,N-diisobutyl-(1R,2S)-norephedrine) | Chalcone | 1,3-diphenyl-3-(diethylamino)propan-1-one | 98% ee | 95 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral amino alcohols. Below are protocols for the synthesis of a chiral amino alcohol and its use in an asymmetric reaction.
Protocol 1: Synthesis of L-Valinol from L-Valine using LiAlH₄[1]
This protocol describes the reduction of an α-amino acid to the corresponding chiral 1,2-amino alcohol.
Materials:
-
L-Valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ice bath
-
2-liter, three-necked, round-bottomed flask with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel.
-
The flask is charged with 38 g (1.0 mol) of lithium aluminum hydride and 1 L of anhydrous THF.
-
The resulting suspension is stirred and cooled in an ice bath.
-
A solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then gently refluxed for 4 hours.
-
The mixture is cooled in an ice bath, and the excess LiAlH₄ is decomposed by the cautious, dropwise addition of 150 mL of water.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-valinol.
Protocol 2: Enzymatic Synthesis of (S)-2-aminobutan-1-ol[1]
This protocol details the biocatalytic synthesis of a chiral amino alcohol using an engineered enzyme.
Materials:
-
1-hydroxybutan-2-one (α-hydroxy ketone substrate)
-
Ammonium (B1175870) chloride/ammonia buffer (1 M, pH 8.5)
-
NAD⁺
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Engineered Amine Dehydrogenase (AmDH)
Procedure:
-
A reaction mixture is prepared in a 1 M ammonium chloride/ammonia buffer (pH 8.5).
-
The mixture contains the α-hydroxy ketone substrate (e.g., 1-hydroxybutan-2-one, 50 mM), NAD⁺ (1 mM), and a glucose dehydrogenase (GDH) system (glucose and GDH enzyme) for cofactor regeneration.
-
The reaction is initiated by the addition of the engineered Amine Dehydrogenase (AmDH).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Once the reaction is complete, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Key Synthetic Pathways and Mechanisms
The following diagrams illustrate common workflows and catalytic cycles involving chiral amino alcohols.
Caption: General synthetic routes to chiral amino alcohols.
Caption: Catalytic cycle for asymmetric hydrogenation.
Conclusion
This compound and other chiral amino alcohols are indispensable tools in asymmetric synthesis. While this compound serves as a valuable and versatile building block[2][7][8], other amino alcohols like pseudoephedrine and phenylglycinol have been extensively studied and demonstrate high efficacy as chiral auxiliaries and ligands in a wide range of reactions. The choice of a specific chiral amino alcohol depends on the desired transformation, the nature of the substrate, and the required level of stereocontrol. The development of novel synthetic methods, including biocatalytic routes, continues to expand the toolkit of chiral amino alcohols available to researchers, enabling the efficient and selective synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
A Comparative Analysis of the Biological Activity of Aminobutanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of aminobutanol enantiomers, focusing on the well-documented stereoselectivity of ethambutol (B1671381), a key derivative of 2-aminobutanol. The significant difference in the pharmacological effects of these stereoisomers underscores the critical importance of chirality in drug design and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the mechanism of action.
Stereoselective Antitubercular Activity of Ethambutol Enantiomers
The most profound example of stereospecific bioactivity among this compound derivatives is observed in the antitubercular drug ethambutol. Ethambutol is a derivative of 2-aminobutanol and exists as three stereoisomers: (S,S)-(+)-ethambutol, (R,R)-(-)-ethambutol, and the meso-form.[1] The antitubercular activity is almost exclusively associated with the (S,S)-(+)-enantiomer.[1]
Data Presentation: Quantitative Comparison of Ethambutol Enantiomers
While direct quantitative data on the biological activity of parent this compound enantiomers is limited in publicly available literature, the differential effects of their derivative, ethambutol, are well-established. The following table summarizes the comparative potency of ethambutol enantiomers against Mycobacterium tuberculosis.
| Stereoisomer | Relative Potency | Key Biological Activity | Primary Adverse Effect |
| (S,S)-(+)-Ethambutol | High (active enantiomer) | Potent antitubercular agent | Optic neuritis |
| (R,R)-(-)-Ethambutol | Low (approx. 500x less potent than (S,S)-enantiomer) | Negligible antitubercular activity | Optic neuritis |
| meso-Ethambutol | Very Low (approx. 12x less potent than (S,S)-enantiomer) | Minimal antitubercular activity | Optic neuritis |
Note: The primary adverse effect, optic neuritis, is associated with all three isomers, highlighting that the toxicodynamic properties are not as stereoselective as the pharmacodynamic activity.[1][2]
Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis
The biological activity of the (S,S)-(+)-enantiomer of ethambutol stems from its ability to inhibit the enzyme arabinosyl transferase.[1] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[1] By inhibiting this enzyme, (S,S)-(+)-ethambutol disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and ultimately inhibiting bacterial growth.[1]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antitubercular activity of ethambutol and its enantiomers is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method for MIC Determination
1. Preparation of Mycobacterial Inoculum:
- A pure culture of Mycobacterium tuberculosis is grown on an appropriate medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
2. Preparation of Drug Dilutions:
- A stock solution of the this compound enantiomer or its derivative (e.g., (S,S)-(+)-ethambutol) is prepared in a suitable solvent (e.g., sterile distilled water).
- Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
- Each well containing the drug dilution is inoculated with 100 µL of the prepared mycobacterial suspension.
- A positive control well (containing the inoculum but no drug) and a negative control well (containing broth only) are included on each plate.
- The microtiter plates are sealed and incubated at 37°C for 7 to 14 days.
4. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Conclusion
The stark contrast in the biological activity of ethambutol enantiomers serves as a compelling case study on the importance of stereochemistry in pharmacology. The (S,S)-(+)-enantiomer is a potent antitubercular agent, while the (R,R)-(-)-enantiomer is largely inactive. This difference is attributed to the specific stereochemical requirements for binding to and inhibiting the arabinosyl transferase enzyme. This guide highlights the necessity for researchers and drug development professionals to consider the three-dimensional structure of molecules to optimize therapeutic efficacy and minimize potential toxicity.
References
The Strategic Synthesis of Chiral Amines: A Cost-Benefit Analysis of Aminobutanol and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are vital building blocks for a vast array of pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of utilizing aminobutanol in synthetic routes, comparing its performance and economic viability against other common alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to inform the selection of the most effective synthetic strategies.
The landscape of chiral amine synthesis is diverse, ranging from classical chemical resolutions to advanced biocatalytic and asymmetric catalytic methods. The optimal choice depends on numerous factors, including the scale of the synthesis, desired enantiopurity, raw material and catalyst costs, and the overall environmental impact of the process. This guide will delve into a comparative analysis of key methodologies to provide a clear framework for decision-making.
Performance Comparison of Chiral Amine Synthesis Methods
The efficacy of a synthetic route is a function of its yield, stereoselectivity, and overall cost-effectiveness. Below is a summary of the performance of various methods for producing chiral amines, including those that could be facilitated by this compound-derived chiral auxiliaries versus other established methods.
| Method | Key Characteristics | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) | Key Cost Factors |
| This compound-Derived Chiral Auxiliaries | Versatile and reliable for a range of transformations. Amenable to both enantiomers being accessible. | 70-95 | >95 | Cost of this compound, coupling and cleavage reagents, potential for auxiliary recovery. |
| Evans' Oxazolidinones | Highly effective for asymmetric aldol (B89426) and alkylation reactions, providing excellent stereocontrol.[1][2] | 80-95 | >99 (syn:anti) | Cost of the amino alcohol precursor, reagents for auxiliary formation and removal.[1] |
| Oppolzer's Camphorsultam | Known for high efficacy in asymmetric alkylations, Diels-Alder, and conjugate additions due to its rigid structure.[1] Often yields crystalline products, simplifying purification.[2] | 85-98 | >98 | Cost of camphor-derived starting materials.[1] |
| Myers' Pseudoephedrine | Effective for the asymmetric alkylation of a-branched aldehydes and ketones.[2] | 85-95 | >95 | Availability and cost of pseudoephedrine, handling of n-butyllithium.[2] |
| Biocatalytic Transamination | Employs transaminase enzymes for highly selective amine synthesis. Considered a "green" chemistry approach.[3] | 80-99 | >99 | Enzyme cost, cofactor regeneration, substrate scope limitations.[4][5] |
| Biocatalytic Reductive Amination | Utilizes amine dehydrogenases, offering high atom economy.[3] | 31-90+ | >99 | Enzyme activity and stability, cost of cofactors.[4][6] |
| Diastereomeric Resolution | A well-established, scalable technology.[3] | <50 (theoretical max for one enantiomer) | Variable | Cost of the resolving agent, loss of the undesired enantiomer.[3] |
| Asymmetric Metal Catalysis | Powerful and efficient, often requiring low catalyst loadings.[3] | 80-99 | >95 | Cost of the metal catalyst and chiral ligand, potential for metal contamination in the final product.[5] |
Disclaimer: The data presented above is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.[2]
Economic Considerations: The Case for (R)-3-Aminobutanol
A significant driver for the choice of a synthetic route is the cost of the starting materials and reagents. (R)-3-aminobutanol is a key raw material in the production of the HIV integrase inhibitor dolutegravir, and its cost has been a major contributor to the overall production expense.[7] Efforts to develop more cost-effective synthetic routes to (R)-3-aminobutanol are ongoing, with a goal of significantly reducing its market price.[7] A lower cost for (R)-3-aminobutanol would enhance its attractiveness as a starting material for chiral auxiliaries or as a key intermediate itself.
Cost models have shown that the price of (R)-3-aminobutanol is a critical factor in the final cost of dolutegravir.[7] The development of a one-step synthesis from commercially available (R)-3-aminobutanoic acid using a low-cost reducing agent like sodium aluminum hydride has demonstrated the potential for significant cost reduction.[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing different synthetic strategies. Below are representative protocols for key asymmetric transformations.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol outlines a standard procedure for an asymmetric aldol addition, a reaction where Evans' auxiliaries are particularly effective.[1]
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) at -78 °C, a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂) is added. A tertiary amine base like N,N-diisopropylethylamine is then added dropwise to facilitate the formation of the enolate.[1]
-
Aldol Addition: The desired aldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the crude product is isolated. The chiral auxiliary is typically cleaved by hydrolysis (e.g., using LiOH/H₂O₂) or reduction (e.g., using LiBH₄) to yield the desired chiral β-hydroxy acid or alcohol, respectively. The auxiliary can often be recovered and recycled.[2]
Asymmetric Alkylation using a Myers' Pseudoephedrine Auxiliary
This protocol details the asymmetric alkylation of an amide derived from pseudoephedrine.[2]
-
Amide Formation: (S,S)-(+)-Pseudoephedrine is suspended in anhydrous THF, and n-butyllithium (1.05 eq) is added at 0 °C. After stirring, the desired acyl chloride (1.1 eq) is added to form the corresponding amide.[2]
-
Enolate Formation and Alkylation: The amide is dissolved in anhydrous THF at -78 °C, and a strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is extracted. The chiral auxiliary is cleaved by acidic hydrolysis to yield the desired chiral carboxylic acid, and the pseudoephedrine can be recovered.
Visualizing Synthetic Workflows
Diagrams are essential for understanding the logical flow of synthetic processes and the relationships between different components.
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision-making flowchart for chiral synthesis methods.
Conclusion
The selection of a synthetic route for chiral amines requires a careful evaluation of performance, cost, and scalability. This compound-derived chiral auxiliaries represent a valuable tool in the synthetic chemist's arsenal, offering a reliable method for achieving high stereoselectivity. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have a long track record of success, the decreasing cost of this compound could position it as an increasingly competitive option.
For large-scale industrial applications, the high theoretical yield and stereoselectivity of asymmetric catalysis and biocatalysis are highly attractive, although catalyst and enzyme development costs can be significant. Ultimately, the optimal approach will be dictated by the specific requirements of the target molecule and the economic realities of the project. This guide provides a foundational framework to aid researchers in making informed decisions in the strategic design of their synthetic routes.
References
Performance Evaluation of Aminobutanol in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aminobutanol in various solvent systems, with a focus on its role in chemical synthesis and its comparison with other common amino alcohols. The information presented is supported by experimental data to assist researchers in selecting optimal solvent conditions for their work.
Performance in Chemical Synthesis: The Case of (R)-3-Aminobutanol Production
A key application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. The production of (R)-3-aminobutanol, a precursor for the HIV integrase inhibitor dolutegravir, provides a clear example of how solvent choice significantly impacts reaction outcomes.
Data Presentation: Solvent Effects on the Reduction of (R)-3-Aminobutanoic Acid
The synthesis of (R)-3-aminobutanol can be achieved through the reduction of (R)-3-aminobutanoic acid. The choice of solvent in this reduction step has a profound effect on the conversion of the starting material. The following table summarizes the performance of different solvents in the reduction of (R)-3-aminobutanoic acid using sodium aluminum hydride.
| Solvent | Conversion of Starting Material (%) |
| Tetrahydrofuran (THF) | Complete Conversion[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80%[1] |
| Methyl tert-butyl ether (MTBE) | Little Reaction[1] |
| Cyclopentyl methyl ether (CPME) | Little Reaction[1] |
| Toluene | Little Reaction[1] |
In the enzymatic hydrolysis of N-benzoyl-(R,S)-3-aminobutanol for the production of (R)-3-aminobutanol, various solvents have also been screened.
| Solvent System | Selectivity |
| THF | Selective |
| Toluene | Selective |
| 1-Butanol | Selective |
| t-Pentanol | Selective |
| Water | Selective |
| Methanol (B129727) | No Selectivity |
| 1,4-Dioxane | No Selectivity |
Experimental Protocols
Materials:
-
(R)-3-Aminobutanoic acid
-
Sodium aluminum hydride (NaAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A three-neck round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with N₂.
-
Anhydrous THF is added to the flask, followed by the slow addition of sodium aluminum hydride while maintaining an inert atmosphere.
-
The mixture is cooled, and (R)-3-aminobutanoic acid is added portion-wise, or as a solution in THF, while monitoring the temperature.
-
The reaction mixture is then heated to reflux and stirred for a specified time to ensure complete reaction.
-
After cooling, the reaction is carefully quenched by the slow addition of deionized water.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-3-aminobutanol.
-
Further purification can be achieved by distillation.
To determine the enantiomeric purity of the synthesized (R)-3-aminobutanol, it is first derivatized with carbobenzyloxy chloride (Cbz-Cl).
Derivatization Procedure:
-
(R)-3-aminobutanol is dissolved in a 1:1 mixture of dioxane and water.
-
Sodium carbonate is added to the solution, followed by benzyl (B1604629) chloroformate.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is concentrated and partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the CBZ-derivatized product.
SFC Analysis:
-
Column: ChiralPak IB-N5 (4.6 x 100mm; 5µM)
-
Mobile Phase: 10% isopropanol (B130326) in CO₂
-
Flow Rate: 3 mL/min
-
Detection: UV
-
Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer under these conditions.
Visualization of Synthetic and Analytical Workflows
This compound Isomers as Chiral Catalysts and Ligands
This compound and its isomers are widely used as chiral catalysts or ligands in asymmetric synthesis. Their performance is often compared to other amino alcohols in benchmark reactions.
Data Presentation: Performance in Asymmetric Diethylzinc (B1219324) Addition to Benzaldehyde (B42025)
The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction to evaluate the effectiveness of chiral ligands. The following table compares the performance of different amino alcohols in this reaction.
| Chiral Amino Alcohol | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2R)-(+)-2-amino-1,2-diphenylethanol | Toluene | 95 | 98 (R) |
| (1R,2S)-(-)-N-Methylephedrine | Toluene | 97 | 91 (R) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Toluene | 97 | 98 (S) |
| (S)-(+)-2-Amino-1,1-diphenyl-1-propanol | Toluene | 98 | 97 (S) |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand
-
Diethylzinc (in hexane (B92381) or toluene)
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a flame-dried, N₂-purged flask, the chiral amino alcohol ligand is dissolved in anhydrous toluene.
-
The solution is cooled to 0°C, and diethylzinc solution is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
Benzaldehyde is then added dropwise, and the reaction is stirred at 0°C until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The product, 1-phenyl-1-propanol, is purified by column chromatography.
-
The yield and enantiomeric excess (determined by chiral HPLC or GC) are calculated.
Visualization of Catalytic Cycle
Physicochemical Properties and Solubility
The choice of solvent is intrinsically linked to the physicochemical properties of the solute. Understanding the properties of this compound isomers is crucial for their effective use.
Data Presentation: Physicochemical Properties of this compound Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25 °C) | Boiling Point (°C) |
| 1-Amino-2-butanol | 96-20-8 | C₄H₁₁NO | 89.14 | 0.944 | 178 |
| 2-Amino-1-butanol | 96-20-8 | C₄H₁₁NO | 89.14 | 0.943 | 176-178 |
| 3-Amino-1-butanol | 2867-59-6 | C₄H₁₁NO | 89.14 | ~0.93 | ~186 |
| 4-Amino-1-butanol | 13325-10-5 | C₄H₁₁NO | 89.14 | 0.967 | 206 |
Solubility Profile
This compound isomers, being amino alcohols, are generally soluble in polar solvents like water, ethanol, and methanol due to their ability to form hydrogen bonds. Their solubility in less polar organic solvents varies. For instance, 4-Amino-1-butanol is highly soluble in DMSO (100 mg/mL). The solubility of amino acids, which share functional similarities with amino alcohols, has been shown to decrease with an increasing hydrophobic character of the alcohol solvent (from methanol to 2-propanol).
Conclusion
The performance of this compound is highly dependent on the solvent system in which it is used. In the synthesis of (R)-3-aminobutanol, polar aprotic solvents like THF are clearly superior for the reduction of (R)-3-aminobutanoic acid. As a chiral ligand, the effectiveness of this compound and its alternatives is influenced by the solvent's ability to facilitate the formation of the active catalytic species. The inherent physicochemical properties of the different this compound isomers also dictate their solubility and, consequently, their utility in various formulations and reaction media. This guide provides a foundational understanding for researchers to make informed decisions on solvent selection when working with this compound and related compounds.
References
Determining the Stereochemistry of Aminobutanol Reaction Products: A Comparative Guide
The stereochemical configuration of aminobutanols is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] For instance, specific isomers of aminobutanol are key building blocks in the synthesis of important pharmaceutical compounds, such as the HIV integrase inhibitor dolutegravir.[2][3] Accurate confirmation of the stereochemistry of these intermediates is therefore essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
This guide provides a detailed comparison of the primary analytical methods used to confirm the stereochemistry of this compound reaction products, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
Several powerful techniques are available for stereochemical analysis. The choice of method depends on factors such as the nature of the sample (e.g., purity, quantity, volatility), the type of information required (relative vs. absolute configuration, or enantiomeric purity), and the available instrumentation.[4] The most common methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Vibrational Circular Dichroism (VCD).[5][6]
| Method | Principle | Information Provided | Sample Requirement | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or diastereomers on an achiral phase.[1][4] | Enantiomeric Excess (% ee), Relative Configuration | Low (µg-mg) | High accuracy and precision, well-established, broadly applicable.[3][4] | Method development can be time-consuming; requires specific chiral columns.[4] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[4][7] | Enantiomeric Excess (% ee), Relative Configuration | Very Low (ng-µg) | Excellent for volatile and thermally stable compounds; high resolution.[4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4][7] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) results in distinguishable NMR signals.[8][9][10] | Relative and Absolute Configuration, % ee | Moderate (mg) | Provides detailed structural information; can determine absolute configuration without crystals.[6][11] | Lower sensitivity than chromatography; requires pure samples; can be complex to interpret.[4] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[12][13] | Absolute Configuration | High (mg), requires single crystal | The definitive method for determining absolute configuration; provides complete 3D structure.[6][14][15] | Requires a suitable single crystal, which can be difficult to obtain; not suitable for amorphous solids or liquids.[6][14] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light.[5][16][17] | Absolute Configuration | High (mg) | Can determine absolute configuration in solution without crystallization or derivatization.[5][18] | Requires high sample concentration; signals can be weak; requires quantum chemical calculations for interpretation.[16][18] |
Experimental Workflows & Protocols
General Workflow for Stereochemical Analysis
The process of confirming stereochemistry begins with the this compound product and proceeds through method selection, sample preparation, data acquisition, and final analysis.
Caption: General workflow for stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for determining the enantiomeric purity of aminobutanols.[4] Direct separation on a chiral stationary phase (CSP) is possible but can be challenging for small molecules like this compound that lack a UV chromophore.[3][7] A more common and robust approach is the indirect method, which involves pre-column derivatization to form diastereomers that can be separated on a standard achiral column (e.g., C18).[3]
Caption: Workflow for indirect chiral HPLC analysis.
Experimental Protocol (Indirect Method):
-
Derivatization: React the this compound sample with a suitable chiral derivatizing agent (CDA) that contains a chromophore. A common agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). This reaction converts the enantiomers into diastereomers with distinct physicochemical properties.[3]
-
Sample Preparation: After the reaction is complete, dilute an aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[3]
-
HPLC Conditions:
-
Column: Standard reversed-phase C18 column.[3]
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% sodium dihydrogen phosphate (B84403) aqueous solution, pH 4.5).[19]
-
Detection: UV detection at a wavelength appropriate for the CDA's chromophore (e.g., 254 nm).[19]
-
-
Data Analysis: Identify the peaks corresponding to the two diastereomers. Integrate their respective peak areas and use these values to calculate the enantiomeric excess (% ee).[3]
NMR Spectroscopy with Mosher's Acid
NMR spectroscopy can be used to determine the absolute configuration of chiral amines and alcohols through derivatization with a chiral agent, most famously α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8][9] The method involves preparing both (R)- and (S)-MTPA amides of the this compound. The anisotropic effect of the MTPA phenyl ring causes different chemical shifts for protons near the chiral center in the two diastereomers.[10][20]
Caption: Workflow for Mosher's amide NMR analysis.
Experimental Protocol (Mosher's Amide Analysis):
-
Amide Formation: Prepare two separate samples. In one, react the this compound with (R)-MTPA chloride. In the other, react it with (S)-MTPA chloride. This creates two diastereomeric amides.[9][21]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives in a suitable deuterated solvent (e.g., CDCl₃).[22][23]
-
Data Analysis:
-
Assign the proton signals for each derivative.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA derivative from that in the (S)-MTPA derivative (Δδ = δS – δR).[21]
-
By analyzing the signs of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be reliably determined based on the established conformational model of Mosher's amides.[8][9][22]
-
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a molecule.[6][14] The technique requires a high-quality single crystal of the compound. The interaction of X-rays with the crystal's electron cloud produces a diffraction pattern, which can be mathematically reconstructed to yield a precise three-dimensional model of the molecule, including the absolute stereochemistry of all chiral centers.[12][13]
Experimental Protocol:
-
Crystallization: Grow a single crystal of the enantiomerically pure this compound derivative (often as a salt with a heavy atom to aid in analysis) of suitable size and quality (typically 0.1-0.5 mm).[12] This is often the most challenging step.[6][14]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The absolute configuration is typically determined using anomalous dispersion effects, which requires the presence of an atom heavier than oxygen.[12][14] The Flack parameter is a key value in the refinement process that indicates the correctness of the assigned absolute stereochemistry.[21]
Conclusion
The confirmation of stereochemistry in this compound products is a critical analytical task in pharmaceutical research and development. Chromatographic methods like Chiral HPLC and GC are ideal for accurately quantifying enantiomeric purity. For determining absolute configuration, X-ray crystallography provides the most definitive answer, provided a suitable crystal can be obtained. When crystallization is not feasible, NMR spectroscopy with chiral derivatizing agents like Mosher's acid offers a powerful alternative for determining absolute configuration in solution. Finally, Vibrational Circular Dichroism is an emerging technique that can also provide absolute configuration data from solution-phase samples without the need for derivatization. The selection of the optimal method will ultimately be guided by the specific goals of the analysis, sample characteristics, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Absolute configuration - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. jascoinc.com [jascoinc.com]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 20. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aquila.usm.edu [aquila.usm.edu]
- 23. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aminobutanol in a Laboratory Setting
Proper management and disposal of aminobutanol are critical for ensuring the safety of laboratory personnel and protecting the environment. This compound, a corrosive and flammable compound, requires a structured disposal protocol that adheres to stringent safety measures from the point of generation to its final removal by a certified waste management service. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its hazards. This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It is also a combustible liquid.[3][4] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent exposure. This includes:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[5] Eyewash stations and safety showers should be readily accessible.[6]
-
Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact.[1][5]
-
Respiratory Protection: Use only in a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[6][7] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[2][6]
Step-by-Step this compound Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste in accordance with local and national regulations.[1][3] Do not dispose of this compound down the drain.[7][8]
-
Waste Characterization: Identify the waste as "Hazardous Waste." The waste stream will likely be classified as both corrosive and flammable.
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[9]
-
The label must include the full chemical name, "this compound". Do not use formulas or abbreviations.[9]
-
List all associated hazards, such as "Corrosive" and "Flammable".[9]
-
If it is a mixture, provide the percentage or volume composition of all components.[9]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be a cool, dry, and well-ventilated space, away from ignition sources.[2][3][6]
-
Segregate this compound waste from incompatible materials, particularly acids, strong oxidizing agents, and metals.[2][6]
-
Do not fill the container beyond 90% capacity (at least one-inch of headroom) to allow for expansion.[9]
-
-
Final Disposal:
Quantitative Data for this compound
The following table summarizes key quantitative data for 2-Amino-1-butanol, which is essential for its safe handling and storage.
| Property | Value |
| UN Number | UN2735[6][7][8] |
| Boiling Point | 176 - 178 °C @ 760 mmHg[6] |
| Melting Point | -2 °C[6] |
| Specific Gravity | 0.943 g/cm³[6] |
| log Pow | -0.7[7] |
Experimental Protocols Cited
The information presented in this guide is based on established safety data sheets and hazardous waste management guidelines. These documents are compiled from standardized testing protocols, such as those for determining flash points, corrosivity, and toxicity, which are governed by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Aminobutanol
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Aminobutanol, ensuring the protection of personnel and the integrity of research.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is mandatory to prevent exposure to this corrosive and irritant compound. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face | Chemical safety goggles and a full-face shield. | To protect against splashes, mists, or vapors that can cause severe eye damage.[1][2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact with the corrosive substance.[1][2][3] |
| Body | Chemical-resistant lab coat, apron, or coveralls.[1][2][3] | To shield skin and personal clothing from potential spills and splashes. |
| Foot | Closed-toe, chemical-resistant shoes or boots.[4] | To provide protection against accidental spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if ventilation is inadequate.[2][5] | To minimize the inhalation of potentially harmful vapors or mists.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. Follow these step-by-step procedures for all operations involving this chemical.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, metals, and copper.[2][6] The storage area should be designated for corrosive materials.
-
Container Integrity: Keep containers tightly closed when not in use.[2][6]
Handling and Use
-
Designated Area: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order before beginning any work.[2][3]
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a pipette for liquids.[3]
-
Avoid Incompatibles: Keep away from heat, sparks, and open flames.[2] Avoid contact with strong oxidizing agents.[3]
Spill Management
-
Immediate Action: In the event of a small spill, use an absorbent, non-combustible material (such as sand or earth) to contain and clean up the spill.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Disposal of Cleanup Materials: All contaminated materials must be collected in a sealed, properly labeled container for hazardous waste disposal.[5]
Disposal
-
Waste Classification: All waste containing this compound must be classified as hazardous waste.[3]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[3]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Disposal Route: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2]
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][7] Seek immediate medical attention. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
The following diagram outlines the key decision points and procedural flow for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. 1-AMINO-2-BUTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
